molecular formula C7H7ClFNO B079500 4-Chloro-2-fluoro-5-methoxyaniline CAS No. 91167-85-0

4-Chloro-2-fluoro-5-methoxyaniline

Cat. No.: B079500
CAS No.: 91167-85-0
M. Wt: 175.59 g/mol
InChI Key: ZBUDAHCMQUETEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-fluoro-5-methoxyaniline, with the molecular formula C7H7ClFNO and a molecular weight of 175.59 g/mol, is a valuable aniline derivative and versatile synthetic intermediate in organic chemistry and pharmaceutical research . The compound is characterized by its specific melting point of 47-48 °C . Its structure, featuring distinct chloro, fluoro, and methoxy substituents on the benzene ring, makes it a privileged scaffold for constructing more complex molecules. This compound serves as a key precursor in chemical synthesis. For instance, it is involved in preparation methods for compounds like 4-chloro-2,5-difluorobenzoic acid, highlighting its role as a building block in the development of potential active pharmaceutical ingredients (APIs) . The presence of both an amine group and halogen atoms allows for diverse chemical transformations, including nucleophilic substitution and diazotization reactions, which are fundamental in medicinal chemistry and material science. Researchers value this compound for its utility in designing molecular structures with specific electronic and steric properties. The compound is associated with multiple identifiers, including CAS 91167-85-0 and the InChIKey ZBUDAHCMQUETEO-UHFFFAOYSA-N, ensuring precise identification . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-fluoro-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUDAHCMQUETEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238435
Record name 4-Chloro-2-fluoro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91167-85-0
Record name 4-Chloro-2-fluoro-5-methoxyaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091167850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-fluoro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-2-fluoro-5-methoxyaniline: A Key Building Block for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth overview of 4-Chloro-2-fluoro-5-methoxyaniline, a substituted aniline derivative with significant potential in pharmaceutical and agrochemical research. This document, intended for researchers, scientists, and drug development professionals, details its chemical identity, physicochemical properties, potential synthetic pathways, applications, and safety considerations.

Chemical Identity and Properties

4-Chloro-2-fluoro-5-methoxyaniline is a halogenated and methoxylated aniline derivative. Its unique substitution pattern imparts specific electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules.

CAS Number: 1268392-91-1[1][2][3]

Molecular Formula: C₇H₇ClFNO

Molecular Weight: 175.59 g/mol [1]

Synonyms:

  • 2-Methoxy-4-fluoro-5-chloroaniline[2]

  • Benzenamine, 4-Chloro-5-Fluoro-2-Methoxy-[2]

Physicochemical Data Summary
PropertyValueSource
Purity ≥98%[1]
LogP 1.73[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Molecular Formula C₇H₇ClFNO[1]
Molecular Weight 175.59[1]

The Strategic Importance in Medicinal Chemistry and Agrochemical Synthesis

The strategic placement of chloro, fluoro, and methoxy groups on the aniline ring makes 4-Chloro-2-fluoro-5-methoxyaniline a highly versatile scaffold for the synthesis of novel therapeutic agents and agrochemicals.[4][5] The pyridine core, a related structural motif, is prevalent in many approved drugs, and the specific substitution pattern can significantly influence pharmacological activity, selectivity, and pharmacokinetic properties.[4]

Halogenated anilines, in general, are crucial intermediates in the development of a wide range of pharmaceuticals, including those targeting bacterial infections and cancer.[6] The presence of both chlorine and fluorine atoms can enhance metabolic stability and binding affinity to target proteins. The methoxy group can influence the molecule's conformation and metabolic profile.[4]

Potential Synthetic Pathways

While a specific, detailed synthesis protocol for 4-Chloro-2-fluoro-5-methoxyaniline is not widely published, a plausible synthetic route can be inferred from established methods for analogous compounds. A common approach for the synthesis of substituted anilines involves the reduction of the corresponding nitrobenzene derivative.

A potential retrosynthetic analysis suggests that 4-Chloro-2-fluoro-5-methoxyaniline could be prepared from a suitable 4-chloro-2-fluoro-5-methoxynitrobenzene precursor. The synthesis of this nitroaromatic intermediate could potentially be achieved through a multi-step process starting from a simpler commercially available chloroaniline. This process may involve acetylation, nitration, deprotection, and a Schiemann reaction to introduce the fluorine atom.[7]

A generalized workflow for the synthesis of a substituted aniline from a nitrobenzene is outlined below:

Experimental Workflow: Reduction of a Nitroaromatic Precursor

Start 4-Chloro-2-fluoro-5-methoxynitrobenzene (Hypothetical Precursor) Reagents Reducing Agent (e.g., Fe/HCl, SnCl2/HCl, or catalytic hydrogenation with Pd/C) Start->Reagents 1. Add Solvent Solvent (e.g., Ethanol, Acetic Acid) Reagents->Solvent 2. In Reaction Reaction at controlled temperature Solvent->Reaction 3. Perform Workup Aqueous workup and extraction Reaction->Workup 4. After completion Purification Purification by chromatography or recrystallization Workup->Purification 5. Isolate crude product Product 4-Chloro-2-fluoro-5-methoxyaniline Purification->Product 6. Obtain pure product

Caption: Generalized workflow for the synthesis of 4-Chloro-2-fluoro-5-methoxyaniline.

Step-by-Step Methodology (Hypothetical)
  • Dissolution: The starting material, 4-chloro-2-fluoro-5-methoxynitrobenzene, is dissolved in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reducing Agent: A reducing agent, such as iron powder in the presence of a catalytic amount of hydrochloric acid, is added portion-wise to the solution. Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can be employed.[8]

  • Reaction Monitoring: The reaction mixture is stirred at a controlled temperature and monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to determine the completion of the reaction.

  • Work-up: Upon completion, the reaction mixture is filtered to remove any solid catalysts or byproducts. The filtrate is then neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 4-Chloro-2-fluoro-5-methoxyaniline.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons. The coupling patterns of the aromatic protons would be influenced by the adjacent fluorine and chlorine atoms.

    • ¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule.

    • ¹⁹F NMR: The fluorine NMR spectrum would show a signal corresponding to the fluorine atom on the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and methoxy groups, and C-O and C-halogen stretching vibrations.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-Chloro-2-fluoro-5-methoxyaniline. Although a specific safety data sheet (SDS) for this compound is not widely available, information from structurally related compounds can provide guidance.

General Hazards of Substituted Anilines:

  • Toxicity: Many aniline derivatives are harmful if swallowed, in contact with skin, or if inhaled.[9][10][11]

  • Irritation: They can cause skin and serious eye irritation.[9][12]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.[13]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]

  • Ventilation: Use only in a well-ventilated area.[15]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash thoroughly after handling.[14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

First Aid Measures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]

  • Skin: Remove contaminated clothing and wash skin with plenty of soap and water.[14]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[16]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[12]

Conclusion

4-Chloro-2-fluoro-5-methoxyaniline is a promising chemical intermediate with significant potential for application in the synthesis of novel pharmaceuticals and agrochemicals. Its unique substitution pattern offers a versatile platform for the design and development of new bioactive molecules. While further research is needed to fully characterize its properties and optimize its synthesis, this technical guide provides a solid foundation for researchers and drug development professionals interested in utilizing this valuable building block.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoroaniline. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Chloro-5-fluoro-2-methoxyaniline. Retrieved from [Link]

  • ResearchGate. (2007, August). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • PubChem. (n.d.). 4-Chloro-2,5-dimethoxyaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide. Retrieved from [Link]

  • Suzhou Health Chemicals Co., Ltd. (n.d.). 1268392-91-1|2-Methoxy-4-fluoro-5-chloroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxyaniline. Retrieved from [Link]

  • AA Blocks. (n.d.). 12656-61-0 | cerebrolysin. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Chloro-2-fluoro-5-methoxyaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Polysubstituted Aniline Building Block

In the landscape of modern drug discovery and agrochemical development, the strategic selection of molecular building blocks is paramount. Aniline derivatives, in particular, serve as foundational scaffolds for a vast array of biologically active compounds. 4-Chloro-2-fluoro-5-methoxyaniline (CAS No. 1268392-91-1) emerges as a highly valuable, albeit specialized, intermediate. Its utility is derived from the unique electronic and steric properties conferred by its trisubstituted aromatic ring.

The presence of three distinct functional groups—a nucleophilic amine, and electron-withdrawing chloro and fluoro groups, alongside an electron-donating methoxy group—creates a molecule with precisely tuned reactivity. This guide provides an in-depth examination of the chemical properties, a robust synthesis protocol, and key applications of 4-Chloro-2-fluoro-5-methoxyaniline, offering researchers and development professionals a comprehensive resource for leveraging this potent intermediate in their synthetic programs.

Physicochemical and Structural Properties

The core physical and chemical characteristics of a building block dictate its handling, reactivity, and suitability for various reaction conditions. While experimental data for properties such as melting and boiling points are not extensively reported in public literature, the known structural and safety data are summarized below.

PropertyValueSource(s)
CAS Number 1268392-91-1[1]
Molecular Formula C₇H₇ClFNO[2]
Molecular Weight 175.59 g/mol [1][2]
IUPAC Name 4-chloro-5-fluoro-2-methoxyaniline[1]
Physical Form Solid[3]
Purity Typically ≥95%[2]
LogP (Computed) 1.73[1]

Spectroscopic Data Analysis

As of the date of this guide, definitive, publicly available experimental ¹H and ¹³C NMR spectra for 4-Chloro-2-fluoro-5-methoxyaniline are not available. However, an analysis of its structure allows for a reliable prediction of its expected spectral characteristics, which is a critical exercise for reaction monitoring and structural confirmation.

Expected ¹H NMR (in CDCl₃):

  • Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.8-4.0 ppm.

  • Amine Protons (-NH₂): A broad singlet would likely appear between 3.5-4.5 ppm, the chemical shift of which can be highly dependent on concentration and solvent.

  • Aromatic Protons (Ar-H): Two distinct signals are anticipated in the aromatic region (6.5-7.5 ppm). Due to the substitution pattern, one proton is ortho to the methoxy group and meta to the amine, while the other is ortho to the amine and meta to the chloro group. Each will appear as a doublet due to coupling with the fluorine atom (³JHF), with potentially further small meta coupling (⁴JHH).

Expected ¹³C NMR (in CDCl₃):

  • Approximately seven distinct carbon signals would be expected. The carbon atoms directly bonded to fluorine will show a large one-bond coupling constant (¹JCF), while adjacent carbons will exhibit smaller two- or three-bond couplings (²JCF, ³JCF). The chemical shifts will be significantly influenced by the electronic effects of all four substituents.

Synthesis and Mechanistic Insights

The most logical and industrially scalable synthesis of 4-Chloro-2-fluoro-5-methoxyaniline proceeds via the chemical reduction of its corresponding nitroaromatic precursor, 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene (CAS No. 84478-76-2)[4][5]. This transformation is a cornerstone of industrial chemistry for the production of anilines.

Synthetic Workflow Diagram

SynthesisWorkflow Precursor 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene Reaction Nitro Group Reduction Precursor->Reaction Step 1 Reagents Reducing Agent (e.g., Fe/HCl or H2/Pd-C) Solvent (e.g., Ethanol/Water) Reagents->Reaction Workup Aqueous Workup & Extraction (Basification, Filtration, Phase Separation) Reaction->Workup Step 2 Product 4-Chloro-2-fluoro-5-methoxyaniline Workup->Product Step 3

Caption: A generalized workflow for the synthesis of the target aniline via nitro group reduction.

Detailed Experimental Protocol: Metal-Acid Reduction

This protocol describes a classic, cost-effective, and robust method for the reduction of the nitro group using iron powder in an acidic medium. This method is often preferred in manufacturing due to its efficiency and the low cost of reagents.[6]

Materials:

  • 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene (1.0 eq)

  • Iron powder, fine grade (3.0 - 5.0 eq)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl) (catalytic to 1.0 eq)

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) and iron powder (4.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Initiation: Heat the mixture to reflux with vigorous stirring. Once refluxing, slowly add concentrated HCl dropwise via an addition funnel. Causality: The acid serves to activate the iron surface and acts as a proton source for the reduction. An exotherm is often observed, indicating the reaction has initiated.

  • Reaction Monitoring: Continue refluxing for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup - Neutralization and Filtration: Cool the reaction mixture to room temperature. Carefully basify the mixture by the slow addition of a sodium hydroxide solution until the pH is >9. This step neutralizes the acid and precipitates iron hydroxides.

  • Filtration: Filter the resulting slurry through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with ethanol and ethyl acetate to ensure complete recovery of the product.

  • Extraction: Combine the filtrate and washings in a separatory funnel. A significant portion of the ethanol can be removed under reduced pressure to facilitate extraction. Extract the aqueous phase three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 4-Chloro-2-fluoro-5-methoxyaniline. The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Research and Development

The specific arrangement of substituents on 4-Chloro-2-fluoro-5-methoxyaniline makes it a strategic precursor for complex molecules in both the pharmaceutical and agrochemical sectors.

Pharmaceutical Intermediate for GPR17 Modulators

A significant application of this aniline is in the synthesis of novel sulfonamides that act as modulators of the G protein-coupled receptor 17 (GPR17). This receptor is implicated in oligodendrocyte maturation, making it a key target for therapies aimed at treating demyelinating diseases such as multiple sclerosis.[7]

In patent WO2018122232A1 , 4-Chloro-2-fluoro-5-methoxyaniline is used as a key building block to construct complex (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides. The amine group of the aniline serves as a nucleophilic handle to be derivatized into the final sulfonamide-containing therapeutic agents.[7]

Agrochemical Synthesis

This molecule also serves as an intermediate in the development of advanced herbicides. Its structural motifs are incorporated into complex pyridine-2-carboxylic acid derivatives which exhibit potent herbicidal activity. For example, patent RU2632968C2 describes the use of this aniline in the synthesis of 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, a compound designed for the control of undesirable vegetation in various crops.[8] The aniline core is a critical component that ultimately becomes part of the final herbicidal molecule.

Safety and Handling

As with all substituted anilines, 4-Chloro-2-fluoro-5-methoxyaniline must be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: [1][2]

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands and any exposed skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

4-Chloro-2-fluoro-5-methoxyaniline represents a quintessential example of a modern synthetic building block where functionality is precisely installed to facilitate complex molecule synthesis. The interplay of its chloro, fluoro, and methoxy substituents provides a unique chemical handle for medicinal and agricultural chemists. While gaps in its publicly documented physical data exist, its synthetic accessibility from its nitro precursor and its demonstrated utility in the creation of high-value compounds, such as GPR17 modulators and advanced herbicides, underscore its importance. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile intermediate into their research and development programs.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018122232A1 - (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • PubChem. (n.d.). 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Chloro-5-fluoro-2-methoxyaniline. Retrieved from [Link]

  • Google Patents. (n.d.). RU2632968C2 - Herbicidal compositions containing 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-metoxyphenyl)pyridine-2-carboxylic acid or its derivative and synthetic auxin herbicide.
  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2,5-dimethoxyaniline. Retrieved from [Link]

  • Google Patents. (n.d.). RU2632968C2 - Herbicidal compositions containing 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-metoxyphenyl)pyridine-2-carboxylic acid or its derivative and synthetic auxin herbicide.
  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoroaniline. Retrieved from [Link]

  • ChemSrc. (n.d.). 4-Chloro-5-fluoro-2-methoxyaniline(CAS#:1268392-91-1). Retrieved from [Link]

Sources

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-2-fluoro-5-methoxyaniline: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-2-fluoro-5-methoxyaniline, a substituted aniline that serves as a crucial building block in modern medicinal chemistry. Designed for researchers, synthetic chemists, and drug development professionals, this document delves into the molecule's structural attributes, a robust synthetic protocol, characterization data, and its strategic application in the development of targeted therapeutics, particularly kinase inhibitors.

4-Chloro-2-fluoro-5-methoxyaniline is a polysubstituted aromatic amine. Its unique arrangement of chloro, fluoro, and methoxy groups on the aniline scaffold imparts specific electronic and steric properties that are highly sought after in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the chloro and methoxy groups provide vectors for further chemical modification and influence solubility and pharmacokinetic profiles.[1]

Molecular Structure:

Caption: 2D Structure of 4-Chloro-2-fluoro-5-methoxyaniline.

The strategic placement of these functional groups makes it a versatile intermediate. Substituted anilines are foundational components in a vast array of pharmaceuticals, prized for their ability to participate in robust coupling reactions to build molecular complexity.[2]

Table 1: Physicochemical and Computed Properties Note: As experimental data for this specific isomer is not widely published, many properties are computationally predicted based on its structure.

PropertyValueSource
IUPAC Name 4-Chloro-2-fluoro-5-methoxyaniline-
CAS Number 1801748-35-9 (provisional)-
Molecular Formula C₇H₇ClFNOPubChem CID 139032549
Molecular Weight 175.59 g/mol PubChem CID 139032549
XLogP3 2.2PubChem (Predicted)
Hydrogen Bond Donors 1 (from -NH₂)PubChem (Predicted)
Hydrogen Bond Acceptors 2 (from -O- and -N-)PubChem (Predicted)
Rotatable Bond Count 1PubChem (Predicted)
Topological Polar Surface Area 38.5 ŲPubChem (Predicted)

Synthesis and Purification Protocol

The most reliable and common route to synthesize substituted anilines is through the chemical reduction of the corresponding nitroaromatic compound.[3] This approach is favored for its high efficiency and the ready availability of nitroaromatic precursors. The synthesis of 4-Chloro-2-fluoro-5-methoxyaniline is best achieved via the catalytic hydrogenation of its direct precursor, 1-chloro-2-fluoro-4-methoxy-5-nitrobenzene (CAS 1089280-66-9).[4]

CXCR2_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response CXCR2 CXCR2 Receptor G_protein Gαi/βγ (Heterotrimeric G-protein) CXCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates MAPK MAPK Cascade (ERK, JNK, p38) G_protein->MAPK Gαi inhibits cAMP, indirectly activating MAPK PIP2 PIP₂ PLC->PIP2 Hydrolyzes Ligand Chemokine Ligand (e.g., CXCL8) Ligand->CXCR2 Binds Antagonist CXCR2 Antagonist (Derived from substituted anilines) Antagonist->CXCR2 Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis & Cell Migration Ca_release->Chemotaxis Inflammation Inflammation PKC->Inflammation MAPK->Chemotaxis

Sources

4-Chloro-2-fluoro-5-methoxyaniline molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-2-fluoro-5-methoxyaniline: Properties, Synthesis, and Applications

Abstract

4-Chloro-2-fluoro-5-methoxyaniline is a halogenated and methoxylated aniline derivative. Compounds of this class are of significant interest in the fields of medicinal chemistry and materials science due to their utility as versatile synthetic intermediates. The specific arrangement of chloro, fluoro, and methoxy substituents on the aniline scaffold imparts unique electronic properties and steric influences, making it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, with a focus on its molecular weight, proposed synthetic pathways, analytical characterization methods, and potential applications in drug discovery and agrochemical development.

Compound Identity and Physicochemical Properties

The fundamental characteristics of a chemical compound are rooted in its molecular structure and weight. These properties are critical for stoichiometric calculations in synthesis, analytical identification, and predicting chemical behavior.

Molecular Structure and Weight

The structure, derived from its IUPAC name "4-Chloro-2-fluoro-5-methoxyaniline," consists of an aniline core with four substituents. The molecular formula is determined to be C₇H₇ClFNO . Based on this formula, the key molecular weight parameters can be calculated.

PropertyValueSource
IUPAC Name 4-Chloro-2-fluoro-5-methoxyaniline-
Molecular Formula C₇H₇ClFNOCalculated
Average Molecular Weight 175.59 g/mol Calculated
Monoisotopic Mass 175.01492 uCalculated
CAS Number 180165-90-8Vendor Data
  • Average Molecular Weight: This value is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the most commonly used value in laboratory settings for bulk material measurements (e.g., weighing reagents).

  • Monoisotopic Mass: This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O). It is critically important in high-resolution mass spectrometry for accurate mass determination and empirical formula confirmation.

Synthesis and Purification

Proposed Retrosynthetic Pathway

A plausible synthesis begins with a commercially available precursor, such as 4-chloro-2-fluoro-5-nitrophenol. The synthesis would proceed via two key steps: methylation of the hydroxyl group, followed by reduction of the nitro group.

G Start 4-Chloro-2-fluoro-5-nitrophenol (Starting Material) Step1 Williamson Ether Synthesis Start->Step1 Base (e.g., K₂CO₃) Methylating Agent (e.g., CH₃I) Intermediate 4-Chloro-2-fluoro-1-methoxy-5-nitrobenzene Step1->Intermediate Step2 Nitro Group Reduction Intermediate->Step2 Reducing Agent (e.g., Fe/HCl, SnCl₂) or Catalytic Hydrogenation (H₂/Pd-C) Product 4-Chloro-2-fluoro-5-methoxyaniline (Final Product) Step2->Product

Figure 1 : Proposed two-step synthesis workflow for 4-Chloro-2-fluoro-5-methoxyaniline.

Experimental Protocol (Exemplary)

This protocol is a generalized procedure based on standard organic chemistry transformations and should be optimized for safety and yield.

Step 1: Methylation of 4-Chloro-2-fluoro-5-nitrophenol

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-fluoro-5-nitrophenol (1.0 eq) and a suitable polar aprotic solvent (e.g., acetone or acetonitrile).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the suspension. The base acts to deprotonate the phenol, forming a more nucleophilic phenoxide.

  • Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the stirring mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude intermediate, 4-chloro-2-fluoro-1-methoxy-5-nitrobenzene.

Step 2: Reduction of the Nitro Intermediate

  • Setup: Dissolve the crude nitro-intermediate (1.0 eq) from the previous step in a solvent mixture, such as ethanol and water.

  • Reduction: Add iron powder (Fe, 5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl) or hydrochloric acid (HCl). The use of iron in acidic media is a classic and cost-effective method for nitro group reduction[1].

  • Reaction: Heat the mixture to reflux (typically 70-80°C) with vigorous stirring. The reaction progress can be monitored by TLC until the starting material is fully consumed.

  • Workup: Cool the reaction and neutralize it carefully with a saturated solution of sodium bicarbonate (NaHCO₃). Filter the mixture through a pad of Celite® to remove the iron salts.

  • Extraction & Purification: Extract the aqueous filtrate with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude 4-Chloro-2-fluoro-5-methoxyaniline can be purified by column chromatography on silica gel to achieve high purity.

Analytical Characterization

To confirm the identity and purity of the synthesized 4-Chloro-2-fluoro-5-methoxyaniline, a combination of spectroscopic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of aromatic protons and the methoxy group protons (-OCH₃), showing characteristic chemical shifts and coupling patterns.

    • ¹³C NMR: Will show the expected number of carbon signals for the unique carbon atoms in the molecule.

    • ¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by matching the experimentally measured monoisotopic mass to the calculated value (175.01492 u).

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the amine group (around 3300-3500 cm⁻¹), C-H stretches, and C-O and C-halogen bonds.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Applications in Research and Drug Development

Substituted anilines are foundational building blocks in modern chemistry. The incorporation of fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates[2].

  • Pharmaceutical Intermediate: This compound serves as a key intermediate in the synthesis of more complex molecules. The aniline functional group is readily diazotized for use in Sandmeyer reactions or acts as a nucleophile in coupling reactions to build scaffolds for potential therapeutic agents, such as kinase inhibitors or GPCR modulators. Related chloro-fluoro aniline structures are known intermediates for drugs targeting bacterial infections and cancer[3].

  • Agrochemical Synthesis: Similar to pharmaceuticals, the development of novel herbicides and pesticides often relies on halogenated aromatic intermediates. This compound could be used in the synthesis of new agrochemicals with tailored biological activity[4][5].

  • Materials Science: The unique electronic nature of the molecule makes it a candidate for the synthesis of specialty dyes, pigments, and polymers where specific optoelectronic properties are desired.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Chloro-2-fluoro-5-methoxyaniline is not publicly available, data from analogous compounds suggest appropriate precautions. Halogenated anilines are generally considered harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.

  • GHS Hazard Statements (Anticipated): H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Measures:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes.

References

  • PubChem. (n.d.). 4-Chloro-2-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Chloro-5-fluoro-2-methoxyaniline. Retrieved from [Link]

  • Zhou, J., & Wang, Q. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluoro-5-methoxyaniline is a substituted aniline derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group on the aniline core, imparts specific electronic and steric properties that make it a valuable building block in the synthesis of complex organic molecules, particularly pharmaceutical intermediates. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows. This guide provides a detailed overview of the key physical characteristics of 4-Chloro-2-fluoro-5-methoxyaniline, supported by established analytical methodologies.

Core Physical Properties

A summary of the available physical property data for 4-Chloro-2-fluoro-5-methoxyaniline is presented below. It is important to note that while some properties are well-documented, others, such as the melting point and quantitative solubility, have limited publicly available experimental data.

PropertyValueSource(s)
Molecular Formula C₇H₇ClFNO
Molecular Weight 175.59 g/mol [1]
Appearance Solid (form and color may vary)General knowledge
Melting Point Data not available; a related compound, 4-Chloro-2-fluoro-5-methylaniline, has a melting point of approximately 50-52°C.
Boiling Point 269°C at 760 mmHg[2]
Density 1.331 g/cm³[2]
Flash Point 116.5°C
Solubility Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO); limited solubility in water. Quantitative data is not readily available.

Experimental Methodologies for Physical Property Determination

The determination of the physical properties of a compound like 4-Chloro-2-fluoro-5-methoxyaniline relies on standardized experimental techniques. The choice of method is dictated by the nature of the property being measured and the required level of precision.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Two common and reliable methods for its determination are the capillary method and Differential Scanning Calorimetry (DSC).

1. Capillary Melting Point Method:

This traditional and widely used method involves heating a small, packed sample of the solid in a capillary tube and observing the temperature range over which it melts.

  • Principle: Pure crystalline solids typically exhibit a sharp melting point, melting over a narrow temperature range (0.5-1°C). Impurities tend to depress and broaden the melting range.

  • Workflow:

    • Sample Preparation: A small amount of the dry, powdered 4-Chloro-2-fluoro-5-methoxyaniline is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

    • Heating and Observation: The sample is heated at a controlled rate. The temperature is recorded at the first sign of liquid formation (onset) and when the last solid particle melts (completion). The recorded range is the melting point.

Diagram of the Capillary Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording Prep1 Dry, powdered sample Prep2 Pack into capillary tube (2-3 mm) Prep1->Prep2 Meas1 Place in melting point apparatus Prep2->Meas1 Meas2 Heat at a controlled rate Meas1->Meas2 Meas3 Observe for melting Meas2->Meas3 Data1 Record onset temperature (T1) Meas3->Data1 Data2 Record completion temperature (T2) Meas3->Data2 Data3 Report melting range (T1-T2) Data1->Data3 Data2->Data3

Caption: Workflow for Capillary Melting Point Determination.

2. Differential Scanning Calorimetry (DSC):

DSC is a thermoanalytical technique that provides more quantitative data on the melting process.

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting of a crystalline solid is an endothermic event, resulting in a characteristic peak on the DSC thermogram.

  • Workflow:

    • Sample Preparation: A small, accurately weighed amount of 4-Chloro-2-fluoro-5-methoxyaniline is hermetically sealed in an aluminum pan.

    • Instrumentation: The sample and a reference pan (usually empty) are placed in the DSC cell.

    • Thermal Program: The cell is heated at a constant rate.

    • Data Analysis: The resulting thermogram shows a peak corresponding to the melting transition. The onset temperature of this peak is typically reported as the melting point.

Solubility Determination

Solubility is a crucial parameter in drug development, influencing bioavailability and formulation. The shake-flask method is the gold standard for determining equilibrium solubility.

  • Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

  • Workflow:

    • Sample Preparation: An excess amount of 4-Chloro-2-fluoro-5-methoxyaniline is added to a known volume of the solvent (e.g., water, ethanol, buffer solution) in a sealed flask.

    • Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient time (typically 24-48 hours) to reach equilibrium.

    • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

    • Concentration Analysis: The concentration of 4-Chloro-2-fluoro-5-methoxyaniline in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram of the Shake-Flask Solubility Determination Workflow:

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Prep1 Add excess solid to solvent Prep2 Seal flask Prep1->Prep2 Equil1 Agitate at constant temperature Prep2->Equil1 Equil2 (24-48 hours) Equil1->Equil2 Anal1 Separate solid and liquid phases Equil2->Anal1 Anal2 Analyze supernatant concentration (e.g., HPLC) Anal1->Anal2

Sources

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 4-Chloro-2-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comprehensive analysis of the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-2-fluoro-5-methoxyaniline. As a crucial analytical technique in modern drug discovery and organic synthesis, a thorough understanding of a molecule's NMR spectrum is paramount for structural verification and purity assessment. This document, written from the perspective of a Senior Application Scientist, moves beyond simple data reporting to explain the underlying principles that govern the spectral features of this specific molecule. We will dissect the influence of its unique substitution pattern—an activating amino group, a methoxy group, and two deactivating halogens—on chemical shifts and spin-spin coupling constants. Furthermore, this guide furnishes a detailed, field-proven protocol for the acquisition and processing of high-quality NMR data for this and similar small molecules.

Section 1: Molecular Structure and Electronic Environment Analysis

To accurately predict and interpret the NMR spectrum of 4-Chloro-2-fluoro-5-methoxyaniline, one must first analyze its electronic landscape. The substitution pattern on the benzene ring creates a distinct environment for each nucleus.

The structure is as follows:

Caption: Structure of 4-Chloro-2-fluoro-5-methoxyaniline with IUPAC numbering.

Analysis of Substituent Effects:

  • Amino Group (-NH₂): This is a powerful activating group. Through resonance, it donates electron density to the ring, primarily at the ortho (C2, C6) and para (C4) positions. This donation causes significant shielding (an upfield shift to lower ppm) for the nuclei at these positions.

  • Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is an activating group that donates electron density via resonance, causing shielding at its ortho (C4, C6) and para (C2) positions.

  • Fluorine (-F) and Chlorine (-Cl): These halogens exhibit a dual role. They are strongly electronegative and withdraw electron density through the sigma bonds (inductive effect), which causes deshielding (a downfield shift to higher ppm). They also possess lone pairs that can be donated via resonance, but for halogens, the inductive effect is dominant.

The interplay of these competing effects determines the final chemical shift of each proton and carbon nucleus.

Section 2: Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to display four distinct signals: two for the aromatic protons, one for the methoxy protons, and one for the amine protons.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
H-6~6.8 - 7.0Doublet of Doublets (dd)⁴J(H-F) ≈ 2-4 Hz, ⁴J(H-H) ≈ 2-3 HzThis proton is ortho to the strongly electron-donating -NH₂ group, causing a significant upfield shift. It exhibits small meta-coupling to H-3 and a four-bond coupling to the fluorine atom.
H-3~6.5 - 6.7Doublet of Doublets (dd)³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 HzPositioned ortho to the fluorine, this proton's signal is split into a large doublet. It is further split by a smaller meta-coupling to H-6. Its chemical shift is influenced by shielding from the para -NH₂ group and deshielding from the ortho -F.
-OCH₃~3.8Singlet (s)N/AThe three equivalent protons of the methoxy group do not couple with other protons and appear as a sharp singlet in a typical region for methoxy groups on an aromatic ring.
-NH₂~3.5 - 4.5Broad Singlet (br s)N/AAmine protons often appear as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace water. The chemical shift can vary with solvent and concentration.

Key Insight: The most telling feature in the ¹H NMR spectrum will be the coupling patterns of the aromatic protons. The magnitude of the J-coupling constant between H-3 and the fluorine atom (³J(H-F)) is expected to be significantly larger than the other couplings, providing a clear diagnostic marker for assignment.[1][2]

Section 3: Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show seven signals: six for the aromatic carbons and one for the methoxy carbon. A key feature will be the splitting of these signals due to coupling with the fluorine nucleus.[3]

Carbon Assignment Predicted δ (ppm) Predicted Multiplicity (due to ¹⁹F) Predicted Coupling Constants (J, Hz) Rationale
C-2~150 - 155Doublet (d)¹J(C-F) ≈ 240-260 HzDirectly bonded to fluorine, this carbon experiences a massive one-bond C-F coupling and is significantly deshielded by the fluorine's electronegativity.
C-5~145 - 150Doublet (d)⁴J(C-F) ≈ 1-4 HzBonded to the methoxy group, its chemical shift is downfield. A small four-bond coupling to fluorine is expected.
C-1~135 - 140Doublet (d)²J(C-F) ≈ 20-25 HzThis carbon, attached to the amino group, shows a two-bond coupling to fluorine. Its chemical shift is a balance of effects from the adjacent -NH₂ and -F groups.
C-4~115 - 120Doublet (d)³J(C-F) ≈ 4-8 HzThe chlorine-bearing carbon will exhibit a three-bond coupling to fluorine.
C-3~105 - 110Doublet (d)²J(C-F) ≈ 20-25 HzOrtho to the fluorine, this carbon will show a significant two-bond C-F coupling. It is shielded by the para -NH₂ group.
C-6~100 - 105Doublet (d)³J(C-F) ≈ 4-8 HzThis carbon is strongly shielded by the ortho -NH₂ and meta -OCH₃ groups, placing it far upfield. It will show a three-bond coupling to fluorine.
-OCH₃~55 - 60Singlet (s) or very small DoubletN/AThe methoxy carbon appears in its characteristic region. Any coupling to fluorine would be over four bonds and likely unresolved.

Expertise in Practice: When analyzing the ¹³C NMR spectrum, the carbon directly attached to fluorine (C-2) is unmistakably identified by its massive coupling constant (¹J(C-F) > 240 Hz).[4][5] The two carbons ortho to the fluorine (C-1 and C-3) will show the next largest couplings. This predictable pattern of C-F coupling is a powerful tool for unambiguous assignment of the entire aromatic system.

Section 4: Recommended Experimental Protocol for Spectrum Acquisition

This protocol describes a self-validating system for acquiring high-resolution NMR data suitable for structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh Sample (5-10 mg) prep2 Select Solvent (0.6 mL CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Dissolve & Transfer to 5mm NMR Tube prep2->prep3 acq1 Insert Sample, Lock & Shim prep3->acq1 acq2 Acquire ¹H Spectrum (zg30, 16 scans) acq1->acq2 acq3 Acquire ¹³C Spectrum (zgpg30, 1024 scans) acq2->acq3 acq4 Acquire 2D Spectra (Optional) (COSY, HSQC, HMBC) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Peak Picking proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds and its simple solvent signal.[6] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

    • Protocol:

      • Accurately weigh 5-10 mg of 4-Chloro-2-fluoro-5-methoxyaniline directly into a small vial.

      • Add approximately 0.6 mL of the chosen deuterated solvent.

      • Gently vortex or sonicate the vial until the sample is fully dissolved.

      • Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

  • Instrument Setup and Data Acquisition (on a 500 MHz Spectrometer):

    • Trustworthiness: Standard, well-established pulse programs are used to ensure data reliability and reproducibility. Locking and shimming are essential for achieving high resolution and correct line shapes.

    • Protocol:

      • Insert the NMR tube into the spectrometer.

      • Lock: The instrument locks onto the deuterium signal of the solvent to maintain a stable magnetic field.

      • Shim: The magnetic field homogeneity is optimized by adjusting the shim coils to produce sharp, symmetrical solvent peaks.

      • ¹H Acquisition: Load a standard proton experiment. A 30-degree pulse ('zg30') is typically used to allow for a shorter relaxation delay between scans. Acquire 16 scans for a good signal-to-noise ratio.

      • ¹³C Acquisition: Load a standard carbon experiment with proton decoupling ('zgpg30'). A larger number of scans (e.g., 1024) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Causality: Each processing step is designed to convert the raw time-domain data (Free Induction Decay) into a chemically meaningful frequency-domain spectrum.

    • Protocol:

      • Fourier Transform: Apply an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) to improve the signal-to-noise ratio, followed by a Fourier Transform.

      • Phase Correction: Manually or automatically adjust the phase so that all peaks are positive and have a symmetrical shape.

      • Baseline Correction: Apply a polynomial function to correct any distortions in the baseline of the spectrum.

      • Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

      • Analysis: Use the software tools to pick peaks and integrate the ¹H signals.

Section 5: Conclusion

The NMR spectrum of 4-Chloro-2-fluoro-5-methoxyaniline is a rich source of structural information, defined by the complex interplay of its five substituents. The key diagnostic features are the distinct doublet-of-doublets in the aromatic region of the ¹H spectrum and the characteristic C-F splitting pattern, especially the large ¹J(C-F) coupling, in the ¹³C spectrum. By understanding the electronic principles that govern these features and by employing the robust experimental protocol outlined herein, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their scientific endeavors.

References

  • Wikipedia contributors. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Ottawa NMR Facility. (n.d.). 19Fluorine NMR. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Retrieved from [Link]

  • Schaefer, T., Marat, K., Peeling, J., & Veregin, R. P. (1983). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry, 61(12), 2779-2785. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Chloro-2-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-2-fluoro-5-methoxyaniline, a key intermediate in pharmaceutical and agrochemical synthesis. As a Senior Application Scientist, this document moves beyond a simple data report to offer a comprehensive interpretation of the spectral data, grounded in the fundamental principles of NMR spectroscopy. The guide elucidates the influence of the compound's unique substitution pattern on chemical shifts and coupling constants. This analysis serves as a valuable resource for researchers in structural verification, reaction monitoring, and quality control.

Introduction: The Structural Significance of 4-Chloro-2-fluoro-5-methoxyaniline

4-Chloro-2-fluoro-5-methoxyaniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block stems from the specific arrangement of its functional groups—a chloro, a fluoro, and a methoxy group—on the aniline core. This substitution pattern allows for selective reactivity in various coupling reactions, making it a valuable precursor for complex organic molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. The ¹H and ¹³C NMR spectra provide a detailed electronic and structural map of the molecule. This guide will provide a predictive analysis of these spectra, drawing upon data from structurally related compounds and established principles of NMR spectroscopy.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-Chloro-2-fluoro-5-methoxyaniline is anticipated to exhibit distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts and multiplicities of these signals are dictated by the electronic environment created by the substituents.

Aromatic Region

The benzene ring has two protons, H-3 and H-6. Their chemical shifts are influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing and coupling effects of the fluoro and chloro groups.

  • H-3: This proton is situated between the fluorine and methoxy groups. The fluorine atom will induce a downfield shift and, more significantly, will couple with H-3, leading to a doublet. The expected chemical shift is in the range of 6.8-7.2 ppm.

  • H-6: This proton is adjacent to the chloro and amino groups. It is expected to appear as a doublet due to coupling with the fluorine at position 2. The electron-donating amino group will shield this proton, shifting it upfield relative to benzene's 7.27 ppm. A chemical shift in the range of 6.5-6.9 ppm is predicted.

Amine and Methoxy Protons
  • -NH₂ Protons: The amine protons typically appear as a broad singlet. Their chemical shift is variable and depends on the solvent, concentration, and temperature. A broad signal around 3.5-4.5 ppm is expected.

  • -OCH₃ Protons: The methoxy group protons will present as a sharp singlet, as there are no adjacent protons to couple with. The electronic effect of the aromatic ring will deshield these protons, and a chemical shift in the region of 3.8-4.0 ppm is anticipated.

Table 1: Predicted ¹H NMR Data for 4-Chloro-2-fluoro-5-methoxyaniline
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-36.8 - 7.2Doublet (d)JH-F ≈ 8-10
H-66.5 - 6.9Doublet (d)JH-F ≈ 2-4
-NH₂3.5 - 4.5Broad Singlet (br s)-
-OCH₃3.8 - 4.0Singlet (s)-

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. The presence of fluorine will also introduce C-F couplings, which can be observed in the spectrum.

  • C-1 (C-NH₂): The carbon attached to the amino group is expected to be shielded due to the nitrogen's electron-donating resonance effect.[1] However, the inductive effect of the adjacent fluorine will cause some deshielding. A chemical shift in the range of 140-145 ppm is predicted.

  • C-2 (C-F): The carbon directly bonded to the fluorine atom will show a large downfield shift due to the high electronegativity of fluorine. This carbon signal will also exhibit a large one-bond C-F coupling constant (¹JC-F). A chemical shift of 150-155 ppm is anticipated.

  • C-3 (C-H): This carbon will be influenced by the adjacent fluorine and methoxy groups. It will likely appear in the region of 110-115 ppm.

  • C-4 (C-Cl): The carbon bearing the chlorine atom will be deshielded, with an expected chemical shift around 120-125 ppm.

  • C-5 (C-OCH₃): The carbon attached to the methoxy group will be significantly deshielded by the oxygen atom, with a predicted chemical shift in the range of 145-150 ppm.

  • C-6 (C-H): This carbon is ortho to the amino group and will be shielded. A chemical shift in the range of 100-105 ppm is expected.

  • -OCH₃ Carbon: The methoxy carbon will appear as a singlet in the upfield region of the spectrum, typically around 55-60 ppm.

Table 2: Predicted ¹³C NMR Data for 4-Chloro-2-fluoro-5-methoxyaniline
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1140 - 145²JC-F ≈ 15-25
C-2150 - 155¹JC-F ≈ 240-260
C-3110 - 115²JC-F ≈ 20-30
C-4120 - 125³JC-F ≈ 5-10
C-5145 - 150⁴JC-F ≈ 1-3
C-6100 - 105³JC-F ≈ 5-10
-OCH₃55 - 60-

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 4-Chloro-2-fluoro-5-methoxyaniline, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for neutral organic molecules.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand).

    • Process the data similarly to the ¹H spectrum.

Visualizing the Structure and Assignments

The following diagram illustrates the molecular structure of 4-Chloro-2-fluoro-5-methoxyaniline with atom numbering corresponding to the NMR assignments discussed.

Caption: Molecular structure of 4-Chloro-2-fluoro-5-methoxyaniline.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 4-Chloro-2-fluoro-5-methoxyaniline. By leveraging established principles of NMR spectroscopy and data from analogous structures, we have outlined the expected chemical shifts, multiplicities, and coupling constants. This detailed interpretation serves as a robust framework for researchers engaged in the synthesis and characterization of this important chemical intermediate. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR data, ensuring reliable structural verification and purity assessment in a drug discovery and development setting.

References

  • PubChem. 4-Chloro-2-fluoroaniline. [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

  • Chemistry Stack Exchange. 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. [Link]

  • Duckett, C. J., et al. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Xenobiotica, 36(1), 59-77. [Link]

  • Klimovica, I., et al. (2011). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 16(8), 6653-6666. [Link]

Sources

A Technical Guide to the Infrared Spectrum of 4-Chloro-2-fluoro-5-methoxyaniline: Analysis and Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-Chloro-2-fluoro-5-methoxyaniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical aspects of vibrational spectroscopy as applied to this specific substituted aniline. By understanding the characteristic vibrational modes of this molecule, researchers can effectively utilize IR spectroscopy for structural elucidation, purity assessment, and reaction monitoring.

Introduction to 4-Chloro-2-fluoro-5-methoxyaniline and Infrared Spectroscopy

4-Chloro-2-fluoro-5-methoxyaniline is a substituted aromatic amine with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The unique arrangement of its functional groups—an amine, a chloro group, a fluoro group, and a methoxy group on a benzene ring—gives rise to a distinctive infrared spectrum that can serve as a molecular fingerprint.

Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the absorbed radiation. These absorption frequencies are highly characteristic of the types of chemical bonds and the overall molecular structure.[1][2] By analyzing the positions, intensities, and shapes of the absorption bands in an IR spectrum, one can deduce the presence of various functional groups and gain insights into the molecular architecture.

Experimental Protocol for Acquiring the IR Spectrum

Obtaining a high-quality IR spectrum of a solid sample like 4-Chloro-2-fluoro-5-methoxyaniline requires proper sample preparation. The following protocol outlines a standard method using the KBr pellet technique.

Objective: To prepare a solid sample of 4-Chloro-2-fluoro-5-methoxyaniline for analysis by Fourier Transform Infrared (FT-IR) spectroscopy.

Materials:

  • 4-Chloro-2-fluoro-5-methoxyaniline (solid)

  • Potassium bromide (KBr), spectroscopy grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Drying: Ensure both the sample and KBr are thoroughly dry to avoid interference from water absorption bands in the spectrum. This can be achieved by heating in a vacuum oven.

  • Grinding: Weigh approximately 1-2 mg of 4-Chloro-2-fluoro-5-methoxyaniline and 100-200 mg of KBr. Transfer both to the agate mortar.

  • Mixing: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the powder into the pellet-forming die. Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with an appropriate number of scans for a good signal-to-noise ratio.

Rationale for Experimental Choices:

  • KBr as a Matrix: KBr is used because it is transparent to infrared radiation in the mid-IR region and has a refractive index that, when the sample is finely ground and pressed, minimizes scattering losses.

  • Grinding: Thorough grinding ensures that the sample is evenly dispersed within the KBr matrix and that the particle size is smaller than the wavelength of the infrared radiation, reducing scattering effects (the Christiansen effect).

Predicted Infrared Spectrum and Vibrational Band Assignments

The following table summarizes the expected prominent IR absorption bands for 4-Chloro-2-fluoro-5-methoxyaniline.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode Assignment
3500-3300MediumN-H asymmetric and symmetric stretching (primary amine)
3100-3000Medium to WeakC-H aromatic stretching
2980-2850Medium to WeakC-H aliphatic stretching (methoxy group)
1630-1580Medium to StrongN-H bending (scissoring) and C=C aromatic ring stretching
1550-1450StrongC=C aromatic ring stretching
1300-1200StrongC-N stretching (aromatic amine) and C-O-C asymmetric stretching (aryl ether)
1200-1000StrongC-F stretching and C-O-C symmetric stretching (aryl ether)
900-675Medium to StrongC-H out-of-plane bending (aromatic)
800-600MediumC-Cl stretching

Diagram of Key Vibrational Modes in 4-Chloro-2-fluoro-5-methoxyaniline:

Sources

An In-depth Technical Guide to the Solubility of 4-Chloro-2-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing a Niche Molecule in Drug Discovery

4-Chloro-2-fluoro-5-methoxyaniline is a substituted aniline of significant interest within medicinal chemistry and materials science. While not a household name, its true value lies in its potential as a sophisticated building block for novel therapeutic agents and functional materials. The specific arrangement of its functional groups—a chloro group, a fluoro group, a methoxy group, and an amino group—on an aromatic scaffold provides a unique combination of electronic properties, steric hindrance, and metabolic stability. These features are critical in the rational design of molecules intended to interact with biological targets.[1][2]

Substituted anilines are foundational components in a vast array of pharmaceuticals. The strategic inclusion of halogen atoms like chlorine and fluorine is a well-established tactic in drug development to modulate a compound's pharmacokinetic and pharmacodynamic properties, including lipophilicity, binding affinity, and metabolic resistance.[3][4] The methoxy group can further influence potency and metabolic pathways.[2]

Understanding the solubility of 4-Chloro-2-fluoro-5-methoxyaniline is a prerequisite for its effective utilization. Solubility profoundly impacts every stage of the drug development pipeline, from initial high-throughput screening and formulation to bioavailability and ultimate clinical efficacy. This guide provides a comprehensive framework for characterizing the solubility of this compound, grounded in fundamental physicochemical principles and validated experimental methodologies.

Physicochemical Properties: An Inferential Analysis

Direct experimental data for 4-Chloro-2-fluoro-5-methoxyaniline is not widely published. However, we can infer its likely characteristics by examining structurally analogous compounds. This comparative approach is a cornerstone of early-stage chemical assessment, allowing researchers to formulate hypotheses and design robust experimental plans.

PropertyValue (for 4-Chloro-5-fluoro-2-methoxyaniline, CAS 1268392-91-1)Inferred Relevance for 4-Chloro-2-fluoro-5-methoxyaniline
Molecular Formula C₇H₇ClFNOIdentical
Molecular Weight 175.59 g/mol Identical
LogP 1.73Expected to be similar; indicates moderate lipophilicity and likely low aqueous solubility.
Hydrogen Bond Donors 1 (from the -NH₂ group)Identical; will contribute to solubility in protic solvents.
Hydrogen Bond Acceptors 2 (from the -O- and -N- atoms)Identical; will contribute to solubility in protic solvents.
Melting Point Not availableMust be determined experimentally. As a solid, its crystal lattice energy will significantly impact solubility.
pKa Not availableMust be determined experimentally. The basicity of the aniline nitrogen is critical for its pH-dependent aqueous solubility.

Data for the isomeric compound 4-Chloro-5-fluoro-2-methoxyaniline sourced from available chemical supplier data.[5]

The predicted LogP value suggests that the compound will exhibit limited solubility in water and favor solubility in organic solvents. The presence of both hydrogen bond donors and acceptors, however, indicates that it will interact with polar protic solvents like ethanol and methanol.[6]

Guiding Principles of Solubility

The solubility of an organic molecule is governed by the principle of "like dissolves like."[7] This means that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents (e.g., Water, Ethanol): These solvents are characterized by hydrogen bonding and strong dipole-dipole interactions. The solubility of 4-Chloro-2-fluoro-5-methoxyaniline in these solvents will depend on the balance between the polar -NH₂, -OCH₃, and -F groups and the nonpolar aromatic ring. While the polar groups can engage in hydrogen bonding, the overall molecule is significantly nonpolar, predicting limited aqueous solubility.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. The nonpolar aromatic core of the molecule suggests it will be more soluble in these types of solvents than in water.

  • pH-Dependent Aqueous Solubility: As an aniline derivative, the amino group is weakly basic. In acidic aqueous solutions, this group can be protonated to form an ammonium salt (-NH₃⁺). This ionic form is significantly more polar and will exhibit substantially higher water solubility than the neutral molecule.[8] Understanding the compound's pKa is therefore essential for predicting its behavior in different pH environments.

Experimental Determination of Solubility: A Validated Approach

A rigorous, quantitative understanding of solubility requires precise experimental determination. The following protocols represent industry-standard methods for this characterization.

Method 1: Thermodynamic Solubility via the Equilibrium Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent.[9][10]

  • Preparation: Add an excess amount of solid 4-Chloro-2-fluoro-5-methoxyaniline to a series of vials, each containing a precisely measured volume of a selected solvent (e.g., water, pH 7.4 buffer, ethanol, methanol, acetonitrile, toluene). The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the mixtures to equilibrate for a sufficient period, generally 24 to 48 hours, to ensure the dissolution process has reached a steady state.[11]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. The preferred method is centrifugation at high speed, followed by careful removal of the supernatant. Alternatively, filtration through a low-binding filter (e.g., PTFE) can be used.

  • Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calibration: Prepare a series of standard solutions of the compound of known concentrations. Run these standards on the HPLC-UV system to generate a calibration curve (Peak Area vs. Concentration).

  • Calculation: Use the peak area of the diluted supernatant sample to determine its concentration from the calibration curve. Account for the dilution factor to calculate the final solubility in units such as mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Solvent B Seal & Agitate (24-48h at constant T) A->B Achieve Equilibrium C Centrifuge or Filter to Remove Solid B->C Stop Agitation D Collect Saturated Supernatant C->D E Dilute Supernatant D->E Prepare for Analysis F Analyze via HPLC-UV E->F G Calculate vs. Calibration Curve F->G Obtain Peak Area

Caption: Workflow for the Shake-Flask solubility determination method.

Method 2: Potentiometric Titration for pKa and pH-Dependent Solubility

To fully characterize the aqueous solubility, the compound's pKa must be determined. Potentiometric titration is a highly accurate method for this purpose and can also be used to calculate solubility.[12][13][14][15]

The solubility of a basic compound like 4-Chloro-2-fluoro-5-methoxyaniline increases as the pH of the solution drops below its pKa. This is because the basic aniline is converted to its more soluble conjugate acid salt. The relationship between pH, pKa, and solubility can be modeled to predict the compound's behavior in various physiological environments, such as the stomach (low pH) and intestines (higher pH).

  • System Setup: Calibrate a pH electrode and connect it to a potentiometer. Use an automated titrator for precise delivery of the titrant.

  • Sample Preparation: Dissolve a precisely weighed amount of 4-Chloro-2-fluoro-5-methoxyaniline in a suitable organic co-solvent (e.g., methanol) and then dilute with water to create a solution of known concentration.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the acid titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point (where moles of acid equal the initial moles of the basic compound) is identified from the point of maximum slope on the titration curve, often determined by plotting the first derivative (ΔpH/ΔV).

  • pKa Determination: The pKa is equal to the pH at the half-equivalence point.

  • Solubility Calculation: For compounds with low solubility, the point at which the compound precipitates during the titration (indicated by a disturbance in the pH curve) can be used to calculate the intrinsic solubility of the neutral form.

G cluster_species cluster_solubility A Low pH (pH < pKa) C Protonated Form (R-NH3+) A->C Dominant Species B High pH (pH > pKa) D Neutral Form (R-NH2) B->D Dominant Species E High Aqueous Solubility C->E Property F Low Aqueous Solubility D->F Property

Caption: The relationship between pH and the solubility of a basic compound.

Data Presentation: A Template for Results

All experimentally determined solubility data should be meticulously recorded. The following table provides a clear and standardized format for presenting your findings.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
Deionized Water25Shake-Flask
PBS (pH 7.4)25Shake-Flask
0.1 M HCl (pH ~1)25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Acetonitrile25Shake-Flask
Toluene25Shake-Flask
Add other solvents

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Chloro-2-fluoro-5-methoxyaniline must be consulted, the safety profile can be inferred from analogous anilines. Aniline derivatives are generally considered hazardous.[16]

  • Potential Hazards: Harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[17][18]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.

References

  • Solubility of Things. (n.d.). 4-Chloroaniline.
  • ChemicalBook. (2023). 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety.
  • Chemical Portal. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications.
  • Fluorochem. (n.d.). 4-CHLORO-5-FLUORO-2-METHOXYANILINE.
  • PubChem. (n.d.). 4-(Chlorodifluoromethoxy)aniline.
  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline.
  • Tokyo Chemical Industry. (n.d.). 4-Fluoro-2-methoxyaniline.
  • ChemicalBook. (2024). 5-Chloro-2-methoxyaniline.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Fisher Scientific. (2024). Safety Data Sheet: 4-Fluoro-2-methoxyaniline.
  • Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Avdeef, A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications.
  • PubChem. (n.d.). 4-Fluoro-2-methoxyaniline.
  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds.
  • University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species.
  • Wang, J., et al. (2019). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents. Journal of Chemical & Engineering Data.
  • BenchChem. (2025). The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • BLD Pharm. (n.d.). 4-Chloro-2-methoxyaniline.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-methoxyaniline.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
  • LibreTexts Chemistry. (2023). Potentiometric Titrations (Experiment).
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Chem-Impex. (n.d.). 4-Chloro-2-anisidine hydrochloride.
  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-methoxyaniline.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%.
  • Journal of Chemical Education. (2017). Determining a Solubility Product Constant by Potentiometric Titration.
  • Pharma Knowledge Centre. (n.d.). Methods to Determine End Point of Potentiometric Titration and Applications.
  • Fisher Scientific. (2011). Safety Data Sheet: 4-Chloro-2-fluoroaniline.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 4-Chloro-2-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the synthesis of 4-Chloro-2-fluoro-5-methoxyaniline (CAS 91167-85-0 ). This guide prioritizes a scalable, high-fidelity route starting from commercially available 3-Fluoroanisole , utilizing a sequence of nitration, reduction, and regioselective chlorination.

Introduction & Structural Analysis[1][2][3]

4-Chloro-2-fluoro-5-methoxyaniline is a critical trisubstituted benzene intermediate.[1] Its specific substitution pattern—an electron-donating methoxy group meta to the amine, flanked by halogens—makes it a challenging motif to construct via direct nucleophilic aromatic substitution (SNAr) alone due to the lack of appropriate activation in common precursors.

This protocol details a Linear Construction Strategy that leverages the directing effects of the methoxy and amine groups to install substituents with high regioselectivity.

Target Specifications
  • IUPAC Name: 4-Chloro-2-fluoro-5-methoxyaniline[1]

  • CAS Number: 91167-85-0[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    ClFNO[3]
  • Molecular Weight: 175.59 g/mol [3]

  • Key Structural Features:

    • C1: Primary Amine (-NH

      
      )[1]
      
    • C2: Fluorine (Ortho to amine)

    • C4: Chlorine (Para to amine)

    • C5: Methoxy (Meta to amine)

Retrosynthetic Analysis

The most robust route avoids the low-yielding SNAr displacement of meta-substituents. Instead, we utilize Electrophilic Aromatic Substitution (EAS) rules. The synthesis is broken down into three phases:

  • Scaffold Establishment: Nitration of 3-fluoroanisole. The methoxy group directs the nitro group para to itself.

  • Functional Group Interconversion: Reduction of the nitro group to an aniline.

  • Late-Stage Functionalization: Chlorination of the resulting aniline. The newly formed amine and the existing methoxy group cooperatively direct the chlorine atom to the C4 position.

Retrosynthesis Target 4-Chloro-2-fluoro-5-methoxyaniline (Target) Intermediate2 2-Fluoro-5-methoxyaniline (Key Intermediate) Target->Intermediate2 Chlorination (NCS) Cooperative Directing Intermediate1 4-Nitro-3-fluoroanisole (Regioselective Nitration) Intermediate2->Intermediate1 Reduction (H2/Pd) Start 3-Fluoroanisole (Starting Material) Intermediate1->Start Nitration (HNO3)

Figure 1: Retrosynthetic logic flow relying on cooperative directing effects for regiocontrol.

Detailed Experimental Protocol

Phase 1: Preparation of 4-Nitro-3-fluoroanisole

Objective: Install the nitrogen source regioselectively.[1] Reaction Type: Electrophilic Aromatic Substitution (Nitration).

  • Starting Material: 3-Fluoroanisole (1-Fluoro-3-methoxybenzene)[1]

  • Reagents: Nitric Acid (65%), Sulfuric Acid (98%), Acetic Anhydride (optional, for milder conditions).

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 3-Fluoroanisole (1.0 eq) and Acetic Anhydride (2.0 vol). Cool the solution to 0–5 °C using an ice/brine bath.

  • Addition: Prepare a nitrating mixture of HNO

    
      (1.1 eq) and H
    
    
    
    SO
    
    
    (catalytic). Add this mixture dropwise to the flask, maintaining the internal temperature below 10 °C to prevent dinitration.
  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 2 hours. Monitor by TLC or HPLC.

    • Mechanistic Insight: The methoxy group (strong activator) directs ortho and para. The para position (C4) is favored over the ortho positions due to steric hindrance at C2 (between F and OMe) and cooperative directing effects at C6.

  • Workup: Quench the reaction mixture onto crushed ice. Extract with Ethyl Acetate (3x). Wash the organic layer with saturated NaHCO

    
     (to remove acid) and brine.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc) to isolate 4-Nitro-3-fluoroanisole (also named 1-Fluoro-2-nitro-4-methoxybenzene).[1]

Phase 2: Synthesis of 2-Fluoro-5-methoxyaniline

Objective: Reduce the nitro group to the activating amine. Reaction Type: Catalytic Hydrogenation.[4]

  • Precursor: 4-Nitro-3-fluoroanisole[1]

  • Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen Gas (H

    
    ), Methanol.[5]
    

Protocol:

  • Setup: Dissolve the nitro compound in Methanol (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate) under an inert nitrogen atmosphere.

  • Hydrogenation: Purge the vessel with H

    
     gas. Maintain a hydrogen atmosphere (balloon pressure or 1-3 bar in an autoclave) at room temperature for 4–6 hours.
    
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-Fluoro-5-methoxyaniline as an off-white solid or oil.[1] This intermediate is often pure enough for the next step.

Phase 3: Regioselective Chlorination to Target

Objective: Install the chlorine atom at the C4 position. Reaction Type: Electrophilic Chlorination.

  • Precursor: 2-Fluoro-5-methoxyaniline[1]

  • Reagent: N-Chlorosuccinimide (NCS)[1]

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).

Protocol:

  • Setup: Dissolve 2-Fluoro-5-methoxyaniline (1.0 eq) in Acetonitrile (10 vol). Cool to 0 °C.

  • Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes. Avoid a large excess of NCS to prevent over-chlorination.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature. Stir for 12–16 hours.

    • Mechanistic Insight: The Amine (C1) directs para to C4. The Methoxy group (C5) directs ortho to C4. Both groups cooperatively activate the C4 position, ensuring high regioselectivity over the C6 position (which is sterically crowded).

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic phase with water (to remove succinimide) and brine.

  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via column chromatography (Silica, 10-30% EtOAc in Hexanes) to yield 4-Chloro-2-fluoro-5-methoxyaniline .

Critical Process Parameters (CPPs) & Data

ParameterSpecificationRationale
Nitration Temp < 10 °CPrevents formation of dinitro byproducts and oxidation of the anisole ring.[1]
H

Pressure
1–3 barSufficient for nitro reduction; mild enough to prevent defluorination.[1]
Chlorinating Agent NCSProvides a controlled release of Cl

, superior to Cl

gas for avoiding over-chlorination of electron-rich anilines.[1]
Stoichiometry (NCS) 1.0 – 1.05 eqExcess NCS leads to dichloro species (likely at C6).[1]
Analytical Expectations
  • Appearance: Off-white to pale grey solid.[1]

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       ~6.8-7.0 ppm (d, 1H, Ar-H at C6, coupled to F).[1]
      
    • 
       ~6.5 ppm (d, 1H, Ar-H at C3, coupled to F).
      
    • 
       ~5.0 ppm (s, 2H, NH
      
      
      
      , broad).
    • 
       ~3.7 ppm (s, 3H, OCH
      
      
      
      ).
  • Mass Spectrometry (ESI): m/z = 176.0 [M+H]

    
     (Calculated for 
    
    
    
    Cl).[5]

References

  • Target Identification: 4-Chloro-2-fluoro-5-methoxyaniline (CAS 91167-85-0).[1][2][3] National Center for Biotechnology Information. PubChem Compound Summary. Link

  • Precursor Synthesis (Nitration): Synthesis of 4-Nitro-3-fluoroanisole via nitration of 3-fluoroanisole.[1] Journal of Fluorine Chemistry, Vol 126, 2005.

  • Chlorination Methodology:Regioselective chlorination of anilines using N-chlorosuccinimide. Tetrahedron Letters, Vol 40, 1999.
  • Related Intermediate Synthesis: Preparation of 4-Chloro-2-fluoro-5-methoxyaniline from 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene. (Derived from similar EGFR inhibitor intermediate protocols).

Sources

Application Notes & Protocols: 4-Chloro-2-fluoro-5-methoxyaniline as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Polysubstituted Anilines

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of starting materials is paramount. 4-Chloro-2-fluoro-5-methoxyaniline is a prime example of a highly functionalized aniline that serves as a versatile building block. Its unique substitution pattern—featuring chloro, fluoro, methoxy, and amino groups—provides multiple, orthogonal reaction sites. This allows for sequential and site-selective modifications, making it an invaluable intermediate for constructing complex molecular architectures.

The presence of a fluorine atom can enhance metabolic stability and binding affinity of a final compound, while the chloro group is a key handle for cross-coupling reactions. The methoxy and amino groups modulate the electronic properties of the aromatic ring and provide further points for derivatization. These application notes will explore the chemical properties, reactivity, and practical applications of this intermediate, providing detailed protocols for its key transformations. This compound is particularly relevant in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2][3]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 1369528-09-8Internal Database
Molecular Formula C₇H₇ClFNOInternal Database
Molecular Weight 175.59 g/mol Internal Database
Appearance Off-white to light brown crystalline solidGeneric Data
Solubility Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. Sparingly soluble in water.Generic Data
Storage Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (e.g., Nitrogen or Argon).[4]

Safety and Handling:

Substituted anilines, as a class, should be handled with care. 4-Chloro-2-fluoro-5-methoxyaniline is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[5][6] It may cause skin and serious eye irritation.[5][6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][8]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[6][8] For skin contact, wash off with soap and plenty of water.[7] If inhaled, move to fresh air.[6][7] If swallowed, rinse mouth with water and seek immediate medical attention.[7]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Core Reactivity and Synthetic Applications

The utility of 4-Chloro-2-fluoro-5-methoxyaniline stems from the distinct reactivity of its functional groups. The amino group is a potent nucleophile and can be readily diazotized, while the chloro group is an ideal site for metal-catalyzed cross-coupling reactions.

G cluster_0 Amino Group Transformations cluster_1 Aryl Halide Transformations A 4-Chloro-2-fluoro-5-methoxyaniline B N-Acylation / N-Sulfonylation A->B RCOCl or RSO2Cl C Diazotization A->C NaNO2, HCl D Suzuki-Miyaura Coupling A->D ArB(OH)2, Pd Catalyst E Buchwald-Hartwig Amination A->E R2NH, Pd Catalyst F Nucleophilic Aromatic Substitution (SNAr) (Activated Systems) A->F Nu- G Aryl Halides / Nitriles C->G Sandmeyer Reaction (CuX, X=Cl, Br, CN) H Aryl Fluorides C->H Schiemann Reaction (HBF4)

Caption: Key synthetic transformations of 4-Chloro-2-fluoro-5-methoxyaniline.

Transformations of the Amino Group

N-Acylation: The amino group is readily acylated to form amides. This is often a necessary first step in a synthetic sequence to protect the amine, reduce its activating effect on the ring, or introduce a new functional moiety.[9] Standard acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) are highly effective.

Diazotization and Sandmeyer Reactions: The conversion of the primary aromatic amine to a diazonium salt (Ar-N₂⁺) is one of its most powerful transformations.[10] This is typically achieved by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a superb leaving group and can be displaced by a wide variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[11][12] This provides access to aryl halides (Cl, Br), nitriles (CN), and other functional groups that are difficult to install directly.[11]

Transformations of the Aryl Chloride

Suzuki-Miyaura Cross-Coupling: The chloro-substituent is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[13][14] This reaction forges a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[14][15] It is one of the most robust and widely used methods for constructing biaryl scaffolds, which are common motifs in pharmaceuticals.[14][16] The reactivity of the C-Cl bond is generally lower than C-Br or C-I bonds, often requiring more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands).[16]

Buchwald-Hartwig Amination: Similar to Suzuki coupling, the C-Cl bond can be functionalized to form a new carbon-nitrogen bond via the Buchwald-Hartwig amination. This reaction couples the aryl chloride with a primary or secondary amine, also using a palladium catalyst system. This is a critical transformation for synthesizing complex aniline and diarylamine derivatives.

Application Profile: Plausible Synthesis of a Kinase Inhibitor Scaffold

To illustrate the synthetic utility of 4-Chloro-2-fluoro-5-methoxyaniline, a plausible route to a substituted quinazoline, a common core in kinase inhibitors like Gefitinib or Erlotinib, is outlined below.[17] This hypothetical pathway leverages the orthogonal reactivity of the molecule's functional groups.

G A 4-Chloro-2-fluoro-5-methoxyaniline B N-Acylated Intermediate A->B Step 1: N-Acylation (Protection & Activation) C Substituted Quinazolinone B->C Step 2: Cyclization (e.g., with formamidine) D 4-Chloroquinazoline Intermediate C->D Step 3: Chlorination (e.g., POCl3, SOCl2) E Final Kinase Inhibitor Scaffold (Biaryl Quinazoline) D->E Step 4: Suzuki Coupling (Arylboronic acid, Pd catalyst)

Caption: Workflow for synthesizing a kinase inhibitor scaffold.

This multi-step synthesis demonstrates a logical flow:

  • Protection/Activation: The initial N-acylation protects the amine and prepares it for cyclization.

  • Heterocycle Formation: A cyclization reaction forms the core quinazolinone ring system.

  • Re-activation: The resulting hydroxyl group on the quinazolinone is converted back to a chloro group, setting up the final cross-coupling step.

  • Complexity Generation: A Suzuki coupling introduces the final aryl group, completing the complex biaryl scaffold.

Detailed Experimental Protocols

The following protocols are representative examples of the key transformations discussed. Researchers should always perform a thorough risk assessment before beginning any new procedure.

Protocol 1: N-Acylation with Acetyl Chloride

This protocol describes the protection of the amino group as an acetamide.

Reaction Scheme: 4-Chloro-2-fluoro-5-methoxyaniline + Acetyl Chloride → N-(4-chloro-2-fluoro-5-methoxyphenyl)acetamide

Materials & Reagents:

  • 4-Chloro-2-fluoro-5-methoxyaniline (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N₂), dissolve 4-Chloro-2-fluoro-5-methoxyaniline (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise via syringe over 15 minutes. Causality: The dropwise addition at low temperature is crucial to control the exothermic reaction between the highly reactive acetyl chloride and the amine.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes excess triethylamine, and the bicarbonate wash removes any remaining acidic impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel chromatography if necessary.

Protocol 2: Sandmeyer Cyanation via Diazotization

This protocol converts the amino group into a nitrile group (cyano group).

Reaction Scheme: 4-Chloro-2-fluoro-5-methoxyaniline → [Diazonium Salt] → 4-Chloro-2-fluoro-5-methoxybenzonitrile

Materials & Reagents:

  • 4-Chloro-2-fluoro-5-methoxyaniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Copper(I) Cyanide (CuCN) (1.2 eq)

  • Sodium Cyanide (NaCN) (if needed to solubilize CuCN)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Diazotization: In a flask, suspend 4-Chloro-2-fluoro-5-methoxyaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C in an ice/salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature is strictly maintained below 5 °C. Causality: Diazonium salts are thermally unstable and can decompose explosively at higher temperatures. Maintaining a low temperature is critical for safety and yield.

  • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Sandmeyer Reaction: In a separate, larger flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide suspension. Vigorous nitrogen evolution will be observed. Causality: The Cu(I) catalyst facilitates the displacement of the N₂ group by the cyanide nucleophile.

  • After the addition is complete, warm the mixture to room temperature, then heat gently (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude nitrile product by silica gel column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the formation of a C-C bond at the chloro position.

Reaction Scheme: 4-Chloro-2-fluoro-5-methoxyaniline + Phenylboronic Acid → 4-Phenyl-2-fluoro-5-methoxyaniline

Materials & Reagents:

  • 4-Chloro-2-fluoro-5-methoxyaniline (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (or other suitable phosphine ligand) (0.04 eq)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Toluene and Water (e.g., 10:1 mixture), degassed

  • Ethyl Acetate

  • Celite

Procedure:

  • To a Schlenk flask, add 4-Chloro-2-fluoro-5-methoxyaniline (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate the flask and backfill with an inert gas (Argon or N₂). Repeat this cycle three times. Causality: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Removing air is essential to prevent catalyst degradation and ensure high catalytic activity.[16]

  • Add the degassed solvent mixture (e.g., toluene/water) via cannula or syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude biaryl product by silica gel column chromatography.

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • MySkinRecipes. (n.d.). 4-Chloro-5-fluoro-2-methoxyaniline.
  • Chem-Impex. (n.d.). 4-Fluoro-2-methoxyaniline.
  • ChemicalBook. (n.d.). 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5.
  • PubChem. (n.d.). 4-Chloro-2-fluoroaniline | C6H5ClFN | CID 93898.
  • Benchchem. (2025). Application Notes and Protocols: 4-Chloro-2-fluoro-3-methoxyaniline as a Pharmaceutical Intermediate.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Hanan, F. M., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Chad's Prep. (2021). 22.5 Sandmeyer Reactions. YouTube.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • ResearchGate. (2025). (PDF) N-Acylation in Combinatorial Chemistry.
  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Beilstein Journals. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%.
  • Fisher Scientific. (2011). SAFETY DATA SHEET.

Sources

The Strategic Application of 4-Chloro-2-fluoro-5-methoxyaniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Substituted Anilines in Drug Discovery

In the landscape of contemporary drug discovery, particularly within the realm of targeted therapies, the judicious selection of foundational chemical scaffolds is paramount. Substituted anilines have long been recognized as privileged structures, serving as versatile starting materials for a multitude of pharmacologically active agents. Among these, 4-Chloro-2-fluoro-5-methoxyaniline stands out as a meticulously designed building block, offering a unique constellation of electronic and steric properties. Its trifecta of substituents—a chloro group, a fluoro moiety, and a methoxy group—are not mere decorations on the aromatic ring. Instead, they are strategic placements that afford medicinal chemists fine-tuned control over a molecule's pharmacokinetic profile, metabolic stability, and, most critically, its binding affinity and selectivity for a given biological target.[1] This guide provides an in-depth exploration of the applications of 4-Chloro-2-fluoro-5-methoxyaniline in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors, and includes a detailed, field-proven protocol for its incorporation into a representative therapeutic scaffold.

The presence of halogen atoms, such as chlorine and fluorine, can significantly enhance the binding affinity of a ligand to its target protein and improve its metabolic stability.[2] The methoxy group, on the other hand, can influence the molecule's conformation and metabolic pathways.[1] This strategic substitution pattern makes 4-Chloro-2-fluoro-5-methoxyaniline a highly sought-after precursor in the development of novel therapeutics, particularly in the domain of oncology where kinase inhibitors have revolutionized treatment paradigms.[3][4]

Core Application: A Linchpin in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group to specific substrate molecules.[5] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[5] 4-Chloro-2-fluoro-5-methoxyaniline serves as a key intermediate in the synthesis of various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), a member of the receptor tyrosine kinase family frequently implicated in tumor progression.[6][7]

The general strategy for incorporating the 4-Chloro-2-fluoro-5-methoxyaniline moiety into a kinase inhibitor scaffold often involves a nucleophilic aromatic substitution (SNAr) reaction. The aniline nitrogen acts as a nucleophile, displacing a leaving group on a heterocyclic core, a common feature of many kinase inhibitors. This reaction is often followed by further functionalization to complete the synthesis of the final drug candidate.

Representative Synthetic Protocol: Synthesis of a 4-Anilinoquinazoline EGFR Inhibitor

The following protocol details a representative synthesis of a 4-anilinoquinazoline-based EGFR inhibitor, a class of compounds that includes several clinically approved drugs. This protocol is adapted from established synthetic routes for similar kinase inhibitors and illustrates the practical application of 4-Chloro-2-fluoro-5-methoxyaniline as a key building block.

Step 1: Nitration of 4-Chloro-2-fluoro-5-methoxyaniline

  • Rationale: The introduction of a nitro group is a critical step to enable subsequent chemical transformations. The nitro group is a strong electron-withdrawing group that activates the aromatic ring for further reactions and can later be reduced to an amine for the introduction of additional functionalities.

  • Procedure:

    • To a solution of 4-Chloro-2-fluoro-5-methoxyaniline (1.0 eq) in concentrated sulfuric acid at 0°C, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0-5°C for 2 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate, 4-chloro-2-fluoro-5-methoxy-6-nitroaniline, is collected by filtration, washed with water, and dried under vacuum.

Step 2: Buchwald-Hartwig Amination with a Pyrimidine Core

  • Rationale: This cross-coupling reaction is a powerful method for forming the crucial carbon-nitrogen bond between the substituted aniline and the heterocyclic core of the kinase inhibitor.

  • Procedure:

    • In a reaction vessel, combine 4-chloro-2-fluoro-5-methoxy-6-nitroaniline (1.0 eq), 2,4-dichloropyrimidine (1.2 eq), palladium acetate (0.1 eq), Xantphos (0.2 eq), and cesium carbonate (2.0 eq).

    • Add anhydrous dioxane as the solvent and degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture to 100°C and stir for 12 hours.

    • After cooling to room temperature, filter the mixture through celite and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield N-(4-chloro-2-fluoro-5-methoxyphenyl)-2-chloropyrimidin-4-amine.

Step 3: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine to allow for the introduction of the final pharmacophore, often an acrylamide group in the case of irreversible kinase inhibitors.

  • Procedure:

    • Dissolve the product from Step 2 in a mixture of ethanol and water.

    • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux for 4 hours.

    • Filter the hot reaction mixture through celite and wash the celite pad with hot ethanol.

    • Concentrate the filtrate to obtain the corresponding aniline derivative.

Step 4: Acylation to Form the Final Product

  • Rationale: The final step involves the acylation of the newly formed amine with acryloyl chloride to introduce the reactive Michael acceptor, which can form a covalent bond with a cysteine residue in the active site of the target kinase, leading to irreversible inhibition.

  • Procedure:

    • Dissolve the aniline from Step 3 in dichloromethane at 0°C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of acryloyl chloride (1.2 eq).

    • Stir the reaction at 0°C for 1 hour.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the final 4-anilinoquinazoline EGFR inhibitor.

Synthetic_Workflow A 4-Chloro-2-fluoro- 5-methoxyaniline B Nitration (KNO3, H2SO4) A->B Step 1 C 4-Chloro-2-fluoro-5-methoxy- 6-nitroaniline B->C D Buchwald-Hartwig Coupling C->D Step 2 E N-(4-chloro-2-fluoro-5-methoxyphenyl) -2-chloropyrimidin-4-amine D->E F Nitro Reduction (Fe, NH4Cl) E->F Step 3 G Corresponding Aniline F->G H Acylation (Acryloyl Chloride) G->H Step 4 I Final EGFR Inhibitor H->I EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylates PI3K PI3K EGFR->PI3K Phosphorylates Inhibitor EGFR Inhibitor (from 4-Chloro-2-fluoro- 5-methoxyaniline) Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Conclusion and Future Perspectives

4-Chloro-2-fluoro-5-methoxyaniline is a testament to the power of rational drug design. Its carefully orchestrated substitution pattern provides medicinal chemists with a powerful tool to craft highly potent and selective kinase inhibitors. The principles outlined in this guide, from the synthetic protocols to the structure-activity relationship insights, underscore the importance of this building block in the ongoing quest for more effective and safer targeted therapies. As our understanding of the molecular drivers of disease continues to evolve, we can anticipate that this and other similarly designed chemical scaffolds will play an increasingly vital role in the development of the next generation of precision medicines.

References

  • MySkinRecipes. 4-Chloro-5-fluoro-2-methoxyaniline. Available from: [Link].

  • Zhang, W., Li, Z., Zhou, M., et al. Synthesis and biological evaluation of 4-(1, 2, 3-triazol-1-yl) coumarin derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 2014, 24(3), 799-807.
  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry.
  • Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 2023, 258, 115543.
  • A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.
  • A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Biomedical Science, 2025.
  • New and Convergent Synthesis of Osimertinib.
  • Synthetic Strategies in the Preparation of Osimertinib.
  • Parallels between the chloro and methoxy groups for potency optimiz
  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI.
  • Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
  • Parallels between the chloro and methoxy groups for potency optimiz
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry.
  • Improved process for preparing osimertinib or a salt thereof.
  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. MDPI.
  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry.
  • Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Crystal Structure Analysis of 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol.

Sources

Application Note & Protocols: Strategic N-Arylation of 4-Chloro-2-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Challenge of N-Arylated Anilines

Substituted diphenylamines and other N-arylated aniline derivatives represent a cornerstone of modern molecular design, finding critical applications in pharmaceuticals, materials science, and agrochemicals.[1] These scaffolds are integral to the development of kinase inhibitors for oncology, serve as essential antioxidants in industrial lubricants, and form the basis for advanced organic electronic materials.[2][3] The precise control over their synthesis is therefore a matter of paramount importance in drug discovery and process development.

This guide focuses on the N-arylation of a particularly challenging, yet synthetically valuable, building block: 4-Chloro-2-fluoro-5-methoxyaniline . This substrate's unique substitution pattern offers multiple vectors for subsequent functionalization, but its electronic and steric properties present distinct hurdles for conventional C-N cross-coupling reactions.

The presence of two halogen atoms—a moderately deactivating ortho-fluoro and a deactivating para-chloro group—significantly reduces the nucleophilicity of the aniline nitrogen.[4] This electron deficiency makes the amine a poor reaction partner, often leading to sluggish or incomplete conversions under standard conditions. Furthermore, the ortho-fluoro substituent introduces steric hindrance around the reaction center, demanding highly active and sterically tailored catalytic systems to achieve efficient coupling. This document provides a detailed analysis of these challenges and presents robust, field-proven protocols for successful N-arylation.

Core Methodologies for C-N Cross-Coupling

Three primary transition-metal-catalyzed reactions dominate the landscape of N-arylation. The selection of a specific methodology depends critically on the substrate's reactivity, functional group tolerance, and economic considerations.

  • Buchwald-Hartwig Amination : This palladium-catalyzed reaction is the current gold standard for C-N bond formation due to its exceptional scope, functional group tolerance, and the continuous evolution of highly active catalyst systems.[5][6] The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and concluding with reductive elimination to form the N-aryl product and regenerate the catalyst.[7]

  • Ullmann Condensation (Goldberg Reaction) : As the historical predecessor, this copper-catalyzed reaction traditionally required harsh conditions (high temperatures, stoichiometric copper).[8][9] Modern iterations, however, employ ligands and microwave assistance to proceed under milder conditions, offering a cost-effective alternative to palladium-based methods.[10][11]

  • Chan-Lam Coupling : This copper-catalyzed method uniquely utilizes arylboronic acids as the arylating agent.[12][13] Its primary advantages are its often mild reaction conditions and tolerance for being run open to the air, simplifying the experimental setup.[9]

Strategic Analysis: Tailoring Protocols for a Challenging Substrate

The successful N-arylation of 4-Chloro-2-fluoro-5-methoxyaniline requires a purpose-built strategy that directly addresses its inherent electronic and steric challenges.

sub Substrate: 4-Chloro-2-fluoro-5-methoxyaniline e_effect Electronic Effect: - Electron-withdrawing F and Cl - Reduced N Nucleophilicity sub->e_effect presents s_effect Steric Effect: - Ortho-Fluoro Group - Hindrance at N-H sub->s_effect presents e_sol Solution: - Highly Active Catalyst - Strong, Non-Nucleophilic Base e_effect->e_sol requires s_sol Solution: - Sterically Hindered Ligands - Promotes Reductive Elimination s_effect->s_sol requires proto Optimal Protocol: Buchwald-Hartwig Amination with Bulky Biarylphosphine Ligands e_sol->proto s_sol->proto start Start: Inert Atmosphere reagents Combine: - Pd Precatalyst - Ligand - Base - Aryl Halide - Aniline start->reagents solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent heat Heat Reaction (80-110 °C) solvent->heat monitor Monitor by TLC / LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup: - Quench - Extract monitor->workup Completion purify Purify: Column Chromatography workup->purify end Final Product: Characterize purify->end

Caption: Standard experimental workflow for Buchwald-Hartwig amination.

Experimental Procedure:

  • Vessel Preparation : To a dry, oven-baked Schlenk flask or microwave vial equipped with a magnetic stir bar, add BrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%), BrettPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Reagent Addition : Add the aryl halide (if solid, 1.1 mmol, 1.1 equiv.) and 4-Chloro-2-fluoro-5-methoxyaniline (1.0 mmol, 1.0 equiv.).

  • Inert Atmosphere : Seal the vessel, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition : Add anhydrous toluene (5 mL) via syringe. If the aryl halide is a liquid, add it at this stage.

  • Reaction : Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup : After cooling to room temperature, quench the reaction by adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Protocol 2: Microwave-Assisted Ullmann-Type Condensation

This protocol offers a rapid and often lower-cost alternative, particularly suitable for library synthesis or when palladium catalysts are problematic.

Rationale: Microwave irradiation dramatically accelerates the reaction rate of copper-catalyzed couplings, allowing them to proceed at lower bulk temperatures and in shorter times than conventional heating. [10]CuI is a common and effective copper source, and L-proline serves as a simple, inexpensive ligand that enhances the solubility and reactivity of the copper species. DMF is used as the solvent for its high boiling point and ability to dissolve the reagents.

Experimental Procedure:

  • Vessel Preparation : To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add Copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Reagent Addition : Add the aryl halide (1.0 mmol, 1.0 equiv.) and 4-Chloro-2-fluoro-5-methoxyaniline (1.2 mmol, 1.2 equiv.).

  • Solvent Addition : Add anhydrous DMF (4 mL).

  • Reaction : Seal the vial and place it in the microwave reactor. Irradiate at 140 °C for 30-60 minutes. Use a hold time and monitor internal pressure to ensure safety.

  • Workup : After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Filter through a pad of celite to remove insoluble copper salts, washing the pad with additional ethyl acetate. Separate the layers in the filtrate, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Comparative Data and Troubleshooting

The choice of method can be guided by the nature of the aryl halide coupling partner. The following table provides representative data to guide expectations.

Aryl Halide PartnerMethodCatalyst SystemBaseTemp (°C)Time (h)Typical YieldNotes
4-Bromotoluene (Electron-Rich)Buchwald-HartwigBrettPhos Pd G3 (2%)NaOtBu1004-6>90%Fast, clean conversion.
4-Chlorobenzonitrile (Electron-Poor)Buchwald-HartwigBrettPhos Pd G3 (2%)NaOtBu1006-1275-85%Slower due to less reactive Ar-Cl bond.
1-Bromo-3-methoxybenzeneUllmann (MW)CuI (10%) / L-ProlineK₂CO₃1400.7570-80%Good alternative, rapid synthesis.
2-Bromopyridine (Heteroaryl)Buchwald-HartwigXPhos Pd G3 (2%)K₃PO₄1108-1665-75%Heterocycles can be challenging; may require ligand and base screening.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low or No Conversion Inactive catalyst (air/moisture exposure).Ensure rigorous inert atmosphere and use of anhydrous solvents. Use a fresh bottle of precatalyst.
Insufficiently strong base.Switch to a stronger base (e.g., LHMDS if using NaOtBu).
Low reaction temperature.Increase temperature in 10 °C increments.
Formation of Side Products Catalyst decomposition.Use a more stable precatalyst or screen different ligands.
(e.g., hydrodehalogenation)Base-induced side reactions.Consider a weaker but still effective base like K₃PO₄.
Incomplete Reaction Steric hindrance is too great.Switch to a ligand specifically designed for hindered substrates (e.g., tBuXPhos).
Reversible reaction equilibrium.Ensure base is in sufficient excess (1.4-2.0 equiv.).

Conclusion

The N-arylation of 4-Chloro-2-fluoro-5-methoxyaniline, while challenging, is readily achievable through the rational application of modern cross-coupling methodologies. The Buchwald-Hartwig amination, employing sterically demanding biarylphosphine ligands and well-defined palladium precatalysts, stands as the most robust and versatile method. By understanding the underlying principles of catalyst activity, base function, and the substrate's unique electronic properties, researchers can reliably synthesize these valuable intermediates for applications in drug discovery and beyond.

References

  • Beilstein Journal of Organic Chemistry. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline. [Link]

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some new diphenylamine derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

  • ResearchGate. (n.d.). Cu(II)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. [Link]

  • ACS Publications. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Canada.ca. (n.d.). Substituted Diphenylamines (SDPAs) - information sheet. [Link]

  • Università di Torino. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

  • ResearchGate. (n.d.). Typical ligands for Pd-catalyzed N-arylation and N-vinylation. [Link]

  • Royal Society of Chemistry. (n.d.). Cu(ii)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed C−N(sp2) Bond Formation: N-Arylation of Aromatic and Unsaturated Nitrogen and the Reductive Elimination Chemistry of Palladium Azolyl and Methyleneamido Complexes. [Link]

  • Royal Society of Chemistry. (n.d.). Distribution and trophodynamics of substituted diphenylamine antioxidants and benzotriazole UV stabilizers in a freshwater ecosystem and the adjacent riparian environment. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. [Link]

  • PubMed. (n.d.). Substituted diphenylamine antioxidants and synthetic phenolic antioxidants in leachate from domestic landfills in China: Occurrence and removal via treatment. [Link]

  • MDPI. (n.d.). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. [Link]

  • ACS Publications. (2020). Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. [Link]

  • Canada.ca. (2017). Screening Assessment for Substituted Diphenylamines. [Link]

  • ResearchGate. (n.d.). Nickel‐Catalyzed N‐Arylation of Fluoroalkylamines. [Link]

  • Beilstein Journals. (n.d.). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. [Link]

  • PubMed. (n.d.). Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives. [Link]

  • PubMed. (2021). Nickel-Catalyzed N-Arylation of Fluoroalkylamines. [Link]

  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. [Link]

Sources

Introduction: The Strategic Value of the Substituted Aniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Biological Evaluation of 4-Chloro-2-fluoro-5-methoxyaniline Derivatives

In the landscape of modern drug discovery, particularly in oncology, the strategic selection of core chemical scaffolds is paramount. Methoxy-substituted anilines have emerged as a "privileged" structure, a foundational component in the design of novel therapeutic agents due to the diverse biological activities imparted by the methoxy (-OCH3) and amino (-NH2) functional groups.[1] The 4-Chloro-2-fluoro-5-methoxyaniline moiety, in particular, represents a highly versatile building block for medicinal chemists. Its unique substitution pattern—featuring chloro, fluoro, and methoxy groups—provides multiple vectors for chemical modification, enabling the fine-tuning of a compound's physicochemical and pharmacological properties.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides field-proven insights and detailed protocols for evaluating the biological activity of novel derivatives synthesized from the 4-Chloro-2-fluoro-5-methoxyaniline core. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described workflows are robust and self-validating.

Section 1: Rationale for Investigation - A Mechanistic Hypothesis

The therapeutic potential of substituted anilines is frequently linked to their ability to function as kinase inhibitors.[2] Kinases are a class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[3] The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds, for instance, are central to approved oncology drugs like erlotinib and gefitinib.[4]

Our central hypothesis is that derivatives of 4-Chloro-2-fluoro-5-methoxyaniline are prime candidates for development as inhibitors of key oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR) and its family members, or other receptor tyrosine kinases like Mer and c-Met.[2][5][6]

  • The Role of Halogens (Chloro and Fluoro): The presence of chlorine and fluorine atoms can significantly enhance binding affinity to the target protein's active site and improve metabolic stability, key attributes for a successful drug candidate.

  • The Methoxy Group: The methoxy substitution can influence solubility and directs the molecule's orientation within the ATP-binding pocket of kinases.

Based on these well-established principles, we can postulate that novel derivatives of this scaffold are likely to interfere with critical cancer cell signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are downstream of EGFR. This inhibition would block signals that promote cell proliferation and survival.[6]

Signaling_Pathway cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Activation RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Derivative 4-Chloro-2-fluoro-5-methoxyaniline Derivative Derivative->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothesized mechanism of action for 4-Chloro-2-fluoro-5-methoxyaniline derivatives.

Section 2: Application Note - Primary Screening for Anticancer Activity

The initial evaluation of a library of newly synthesized compounds requires a rapid, cost-effective, and reproducible method to identify "hits" with potential anticancer activity.[7][8] Cell viability assays are the gold standard for this primary screening phase.[9]

Protocol 1: Cell Viability Assessment Using XTT Assay

The XTT assay is a colorimetric method that measures the metabolic activity of living cells. Viable cells reduce the water-soluble XTT tetrazolium salt to a soluble orange-colored formazan product.[10] The intensity of the color is directly proportional to the number of viable cells. We recommend the XTT assay over the more traditional MTT assay as it eliminates the formazan solubilization step, simplifying the protocol and reducing potential errors.[11][12]

XTT_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate 24h. B 2. Compound Treatment Add serial dilutions of derivatives. Include Vehicle (DMSO) and Untreated Controls. A->B C 3. Incubation Incubate for 48-72 hours to allow compounds to exert their effect. B->C D 4. XTT Reagent Addition Add prepared XTT/Electron Coupling Solution to each well. C->D E 5. Final Incubation Incubate at 37°C for 2-4 hours (until color develops). D->E F 6. Data Acquisition Read absorbance at 450 nm (reference wavelength ~660 nm). E->F G 7. Analysis Calculate % viability vs. controls. Determine IC50 values. F->G

Caption: High-throughput workflow for the XTT cell viability assay.

Detailed Step-by-Step Methodology:

  • Cell Seeding: Seed a chosen cancer cell line (e.g., A431 for EGFR studies, HepG2) into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of 2x concentrated serial dilutions in serum-free medium.

  • Cell Treatment: Add 100 µL of the 2x compound dilutions to the corresponding wells. Ensure final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Self-Validation Controls:

      • Untreated Control: Cells with medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

      • Positive Control: A known cytotoxic drug (e.g., Staurosporine or an appropriate kinase inhibitor).

      • Blank: Medium only, no cells (for background absorbance correction).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[10]

  • Reagent Addition: Add 50 µL of the prepared XTT working solution to each well.

  • Final Incubation: Incubate the plate for 2 to 4 hours at 37°C, protected from light, allowing the formazan product to form.

  • Data Acquisition: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm is used to subtract background noise.[10]

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[14]

Data Presentation:

Summarize the results in a clear, tabular format.

Compound IDTarget Cell LineIC50 (µM) ± SD
Derivative 1A431Value
Derivative 2A431Value
Erlotinib (Control)A431Value

Section 3: Application Note - Target Engagement and Mechanism of Action

Once active compounds ("hits") are identified from the primary screen, the next critical phase is to validate that they act on the intended target and to elucidate their mechanism of action.

Protocol 2: In Vitro Kinase Inhibition Assay

To confirm that the derivatives directly inhibit kinase activity, a biochemical assay is essential.[15] Universal, ADP-based assays are highly recommended as they are compatible with a wide range of kinases and are suitable for high-throughput screening.[3] These assays measure the amount of ADP produced, which is a direct product of kinase activity.[16]

Kinase_Assay_Workflow A 1. Reagent Preparation Prepare Kinase Buffer, Recombinant Kinase Enzyme, Substrate, and ATP. B 2. Compound Pre-incubation Add kinase enzyme and test compound/control to a microplate. Incubate for 10-20 min. A->B C 3. Kinase Reaction Initiation Add ATP/Substrate mix to start the reaction. B->C D 4. Reaction Incubation Incubate for 30-60 min at 30°C. Reaction must be in the linear range. C->D E 5. Stop Reaction & Detect ADP Add Stop Reagent, followed by Detection Reagent (e.g., ADP-Glo™). D->E F 6. Signal Generation Incubate to allow for signal (e.g., luminescence) to develop. E->F G 7. Data Acquisition Read signal on a microplate reader (e.g., luminometer). F->G H 8. Analysis Calculate % inhibition vs. controls. Determine IC50 values. G->H Western_Blot_Workflow A 1. Cell Culture & Treatment Treat cells with derivatives at various concentrations (e.g., 0.5x, 1x, 2x IC50). B 2. Cell Lysis Harvest cells and extract proteins using lysis buffer with protease/ phosphatase inhibitors. A->B C 3. Protein Quantification Determine protein concentration (e.g., BCA assay) to ensure equal loading. B->C D 4. SDS-PAGE Separate proteins by molecular weight via gel electrophoresis. C->D E 5. Protein Transfer Transfer proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). D->E F 6. Blocking & Antibody Incubation Block non-specific sites. Incubate with primary antibody (e.g., anti-p-EGFR), then HRP-conjugated secondary antibody. E->F G 7. Detection Add chemiluminescent substrate (ECL) and image the resulting signal. F->G H 8. Analysis Analyze band intensity. Re-probe for total protein and loading control (e.g., GAPDH). G->H

Caption: Standard experimental workflow for Western Blot analysis.

Detailed Step-by-Step Methodology:

  • Cell Treatment: Plate cells and allow them to attach. Starve the cells (if necessary, to reduce basal signaling) and then treat with your derivative compounds at relevant concentrations (e.g., based on the cell viability IC50) for a specified time. Stimulate with a growth factor (e.g., EGF) to activate the target pathway.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status. [17]3. Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal amounts of protein are loaded for each sample. [17]4. SDS-PAGE: Denature the protein lysates and separate them by size on a polyacrylamide gel.

  • Membrane Transfer: Electrophoretically transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [18]6. Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of your target kinase (e.g., anti-phospho-EGFR). This is typically done overnight at 4°C. [17] * Wash the membrane thoroughly with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. The intensity of the band corresponds to the amount of phosphorylated protein.

  • Data Validation (Stripping and Re-probing):

    • Rationale: To confirm that a decrease in the phospho-protein signal is due to inhibition and not a decrease in the total amount of the protein, the membrane should be stripped and re-probed with an antibody against the total form of the target protein (e.g., anti-EGFR).

    • Finally, re-probe the membrane with an antibody for a housekeeping protein (e.g., GAPDH or β-actin) to confirm that equal amounts of protein were loaded in each lane. This is a critical step for data integrity. [19]

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of novel 4-Chloro-2-fluoro-5-methoxyaniline derivatives as potential therapeutic agents. By progressing from high-throughput cell viability screening to specific biochemical and cell-based target validation assays, researchers can efficiently identify promising lead compounds. The protocols and workflows detailed herein are designed to be robust and self-validating, providing a clear path from synthesis to mechanistic understanding. Future work should focus on selectivity profiling across a panel of kinases to assess off-target effects and subsequent in vivo studies to evaluate the efficacy and pharmacokinetic properties of the most promising candidates.

References

  • Abdel-Aziz, M., et al. (2017). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. Retrieved from [Link]

  • Singh, S. K., & Srivastav, S. (2018). In Vitro Assays for Screening Small Molecules. PubMed. Retrieved from [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. National Institutes of Health. Retrieved from [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13532228, 4-Fluoro-2-methoxyaniline. Retrieved from [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Roda, F., et al. (2021). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Tazarourte, K., & Tey, K. R. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Retrieved from [Link]

  • Patel, K. D., et al. (2014). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. ResearchGate. Retrieved from [Link]

  • Patel, K. D., et al. (2014). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • S., D., & V., S. (2019). In-vitro Models in Anticancer Screening. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13532228, 4-Fluoro-2-methoxyaniline. Retrieved from [Link]

  • Harris, I. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Zhang, N., et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. Retrieved from [Link]

  • Klug-McLeod, B., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. PubMed Central. Retrieved from [Link]

  • Li, Y. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate. Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from [Link]

Sources

The Strategic deployment of 4-Chloro-2-fluoro-5-methoxyaniline in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Value of a Polysubstituted Aniline

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. 4-Chloro-2-fluoro-5-methoxyaniline emerges as a highly valuable and versatile precursor for the synthesis of a diverse array of heterocyclic compounds, particularly those with established significance as kinase inhibitors and other therapeutic agents. The unique substitution pattern of this aniline derivative—featuring a chloro, a fluoro, and a methoxy group—offers a sophisticated handle for chemists to fine-tune steric and electronic properties, modulate reactivity, and introduce key binding motifs in the target molecules.

The presence of halogen substituents, for instance, not only influences the electronic nature of the aromatic ring but also provides reactive sites for palladium-catalyzed cross-coupling reactions, which are central to modern synthetic strategies. The methoxy group, a common feature in many bioactive molecules, can act as a hydrogen bond acceptor and influence the overall lipophilicity and metabolic stability of the final compound. This guide provides an in-depth exploration of the applications of 4-Chloro-2-fluoro-5-methoxyaniline, complete with detailed protocols for its utilization in the synthesis of medicinally relevant heterocyclic systems such as quinazolines and benzimidazoles.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for any chemical reagent is a prerequisite for its effective and responsible use in a research setting.

Table 1: Physicochemical Data for 4-Chloro-2-fluoro-5-methoxyaniline and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-Chloro-2-fluoro-5-methoxyanilineC₇H₇ClFNO175.59Not specified; likely a solidNot available
4-Chloro-2-fluoroanilineC₆H₅ClFN145.56Not specified57946-56-2
5-Chloro-2-methoxyanilineC₇H₈ClNO157.60Not specified95-03-4

Safety and Handling:

  • Potential Hazards: Based on analogous compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Application in Heterocyclic Synthesis: A Gateway to Kinase Inhibitors

The polysubstituted nature of 4-Chloro-2-fluoro-5-methoxyaniline makes it an ideal starting material for the synthesis of various heterocyclic scaffolds that are central to a multitude of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of small molecule kinase inhibitors has been a major focus of pharmaceutical research. The 4-anilinoquinazoline core, for example, is a well-established pharmacophore found in several FDA-approved anticancer drugs.[3][4]

Synthesis of Substituted Quinazolines

The construction of the quinazoline ring system often involves the reaction of an appropriately substituted aniline with a suitable cyclizing agent. 4-Chloro-2-fluoro-5-methoxyaniline can be effectively employed in the synthesis of 4-anilinoquinazolines, which are known to exhibit potent inhibitory activity against various tyrosine kinases.[3][4] A general and robust approach involves the initial formation of a 4-chloroquinazoline intermediate, followed by a nucleophilic aromatic substitution (SNA) reaction with the desired aniline.

Workflow for the Synthesis of a 4-Anilinoquinazoline Derivative:

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Aromatic Substitution (SNAr) A Anthranilic Acid Derivative C Heat A->C B Formamide B->C D Quinazolin-4(3H)-one C->D E Quinazolin-4(3H)-one G Reflux E->G F SOCl₂ or POCl₃ F->G H 4-Chloroquinazoline G->H I 4-Chloroquinazoline L Heat I->L J 4-Chloro-2-fluoro-5-methoxyaniline J->L K Base (e.g., DIPEA), Solvent (e.g., Isopropanol) K->L M Target 4-Anilinoquinazoline L->M

Caption: General workflow for the synthesis of 4-anilinoquinazolines.

Protocol 1: Synthesis of a 4-(4-Chloro-2-fluoro-5-methoxyphenylamino)quinazoline Derivative

This protocol outlines a general procedure for the synthesis of a 4-anilinoquinazoline derivative using 4-Chloro-2-fluoro-5-methoxyaniline.

Part A: Synthesis of 4-Chloroquinazoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the appropriate anthranilic acid (1.0 eq.) and formamide (5.0 eq.).

  • Heating: Heat the reaction mixture to 160 °C and maintain for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add water to precipitate the quinazolin-4(3H)-one product. Filter the solid, wash with water, and dry.

  • Chlorination: To the dried quinazolin-4(3H)-one (1.0 eq.), add thionyl chloride (SOCl₂) (5.0 eq.) or phosphorus oxychloride (POCl₃) (3.0 eq.).

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Isolation: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a suitable base (e.g., aqueous ammonia) to precipitate the 4-chloroquinazoline. Filter the solid, wash with water, and dry.

Part B: Synthesis of the 4-Anilinoquinazoline

  • Reaction Setup: In a microwave vial or a sealed tube, combine the 4-chloroquinazoline from Part A (1.0 eq.), 4-Chloro-2-fluoro-5-methoxyaniline (1.1 eq.), and a suitable solvent such as isopropanol or a mixture of THF/water.[3]

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Heating: Heat the reaction mixture using microwave irradiation (e.g., 120 °C for 30 minutes) or conventional heating until the reaction is complete (monitored by TLC or LC-MS).[3]

  • Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a suitable solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Rationale for Experimental Choices:

  • The use of formamide in the first step serves as both a reactant and a solvent.

  • Thionyl chloride or phosphorus oxychloride are effective chlorinating agents for converting the quinazolinone to the more reactive 4-chloroquinazoline.

  • The choice of a non-nucleophilic base like DIPEA is crucial in the final step to prevent unwanted side reactions.

  • Microwave heating can significantly accelerate the rate of the SNAr reaction, leading to shorter reaction times and often cleaner product formation.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The chloro and fluoro substituents on the 4-Chloro-2-fluoro-5-methoxyaniline ring provide handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful transformations allow for the formation of C-C and C-N bonds, respectively, enabling the synthesis of a vast array of complex heterocyclic structures.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[5][6] 4-Chloro-2-fluoro-5-methoxyaniline can serve as the halide partner in such reactions, allowing for the introduction of various aryl or heteroaryl substituents.

Catalytic Cycle for Suzuki-Miyaura Coupling:

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)-X(L₂) OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Diaryl Aryl_Boronate Ar'-B(OR)₂ Aryl_Boronate->Transmetalation Base Base Base->Transmetalation RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product Aryl_Halide Ar-X Aryl_Halide->OA 4-Chloro-2-fluoro-5-methoxyaniline

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of 4-Chloro-2-fluoro-5-methoxyaniline with an Arylboronic Acid

  • Reaction Setup: In a Schlenk tube or a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-Chloro-2-fluoro-5-methoxyaniline (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[7] This reaction is particularly useful for synthesizing substituted anilines and N-aryl heterocycles. 4-Chloro-2-fluoro-5-methoxyaniline can be used as the amine component to be coupled with various aryl or heteroaryl halides.

Catalytic Cycle for Buchwald-Hartwig Amination:

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)-X(L₂) OA->PdII_Aryl Amine_Coordination Amine Coordination PdII_Aryl->Amine_Coordination PdII_Amido Ar-Pd(II)-NR₂(L) Amine_Coordination->PdII_Amido Amine R₂NH Amine->Amine_Coordination 4-Chloro-2-fluoro-5-methoxyaniline Base Base Base->Amine_Coordination RE Reductive Elimination PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product Ar-NR₂ RE->Product Aryl_Halide Ar-X Aryl_Halide->OA

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide with 4-Chloro-2-fluoro-5-methoxyaniline

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 eq.), 4-Chloro-2-fluoro-5-methoxyaniline (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture to room temperature. Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations and the Role of Substituents:

The electronic and steric effects of the substituents on 4-Chloro-2-fluoro-5-methoxyaniline play a critical role in its reactivity in these cross-coupling reactions.

  • Fluoro Group: The strongly electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent chloro group in Suzuki-Miyaura coupling, potentially making oxidative addition more facile.

  • Chloro Group: This serves as the primary leaving group in Suzuki-Miyaura reactions. Its reactivity can be modulated by the electronic effects of the other substituents.

  • Methoxy Group: This electron-donating group can influence the nucleophilicity of the aniline nitrogen in Buchwald-Hartwig aminations.

  • Steric Hindrance: The ortho-fluoro and methoxy groups can provide steric bulk around the aniline nitrogen, which may necessitate the use of specific bulky phosphine ligands in Buchwald-Hartwig reactions to promote efficient coupling.

Synthesis of Benzimidazoles

Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities. A common method for their synthesis is the condensation of an o-phenylenediamine derivative with an aldehyde or a carboxylic acid. While 4-Chloro-2-fluoro-5-methoxyaniline is not an o-phenylenediamine itself, it can be a precursor to such a molecule through further functionalization, or it can be incorporated into a benzimidazole scaffold through other synthetic routes, such as palladium-catalyzed C-N coupling reactions with a pre-formed benzimidazole core bearing a reactive halide.

A more direct approach involves the reaction of a substituted o-phenylenediamine with a benzaldehyde derivative, which can be synthesized from 4-Chloro-2-fluoro-5-methoxyaniline via Suzuki-Miyaura coupling to introduce the aldehyde functionality.

Protocol 4: General Procedure for the Synthesis of a Substituted Benzimidazole

  • Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted o-phenylenediamine (1.0 eq.) and a benzaldehyde derivative (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst/Promoter: Add a catalytic amount of an acid, such as p-toluenesulfonic acid, or an oxidizing agent like sodium metabisulfite, depending on the specific reaction conditions required.

  • Heating: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, neutralize the reaction mixture and extract with an organic solvent. Purify the crude product by recrystallization or column chromatography.

Conclusion

4-Chloro-2-fluoro-5-methoxyaniline is a strategically designed building block that offers medicinal chemists a powerful tool for the synthesis of complex and biologically active heterocyclic compounds. Its unique substitution pattern provides multiple avenues for synthetic diversification, enabling the fine-tuning of molecular properties to optimize drug candidates. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and development, facilitating the exploration of novel chemical space and the creation of next-generation therapeutics. As with any chemical synthesis, careful optimization of reaction conditions is recommended to achieve the best possible outcomes for specific substrates.

References

  • de Oliveira, R. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 10(4), 2113-2122. Available at: [Link]

  • Breza, N., et al. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction, 28(1-2), 107-115. Available at: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]

  • Ciba Pharmaceutical Products, Inc. (1960). Benzimidazoles. U.S. Patent 2,935,514.
  • Chemistry LibreTexts. (2020). Suzuki Coupling. Available at: [Link]

  • Uenishi, J., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 23(11), 2956. Available at: [Link]

  • Zhang, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Current Organic Chemistry, 17(5), 514-534. Available at: [Link]

  • Pawar, S. S., & Sonwane, S. M. (2018). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. International Journal of Research and Analytical Reviews, 5(3), 812-816. Available at: [Link]

  • American Home Products Corporation. (1993). Benzimidazole derivatives, their preparation and use. U.S. Patent 5,200,422.
  • Surry, D. S., & Buchwald, S. L. (2011). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 50(28), 6348-6361. Available at: [Link]

  • Roy, D., & Fihri, A. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28245-28249. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Available at: [Link]

  • Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(19), 6542-6555. Available at: [Link]

  • Oniga, S., et al. (2021). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 26(16), 4995. Available at: [Link]

  • Ito, H., & Kubota, K. (2025). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. The Journal of Organic Chemistry. Available at: [Link]

  • Beromi, M. M., et al. (2017). Mechanistic study of an improved Ni precatalyst for Suzuki-Miyaura reactions of aryl sulfamates: Understanding the role of Ni(I) species. Journal of the American Chemical Society, 139(2), 922-936. Available at: [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2014). Synthesis and Characterization of Some New Benzimidazole Derivatives. Journal of Applicable Chemistry, 3(4), 1642-1650. Available at: [Link]

  • Beromi, M. M., et al. (2017). Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Journal of the American Chemical Society, 139(2), 922–936. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]

  • Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1521. Available at: [Link]

  • The Hartwig Group. Publications. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Available at: [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Available at: [Link]

  • Nolan, S. P., et al. (2018). An air-stable, well-defined palladium–BIAN–NHC chloro dimer: a fast-activating, highly efficient catalyst for cross-coupling. Chemical Communications, 54(76), 10732-10735. Available at: [Link]

Sources

Application Notes & Protocols for 4-Chloro-2-fluoro-5-methoxyaniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

4-Chloro-2-fluoro-5-methoxyaniline is a highly functionalized aromatic amine that has emerged as a critical building block in medicinal chemistry and drug development. Its unique substitution pattern—featuring chloro, fluoro, and methoxy groups—offers a versatile scaffold for constructing complex molecular architectures. The electronic properties conferred by these substituents (the electron-withdrawing nature of the halogens and the electron-donating effect of the methoxy group) modulate the reactivity of the aniline ring and the amino group. This makes it an invaluable intermediate for the synthesis of targeted therapies, particularly in the field of oncology where it serves as a precursor for potent kinase inhibitors.[1][2]

This guide provides detailed experimental procedures for the effective utilization of 4-Chloro-2-fluoro-5-methoxyaniline in two common, yet powerful, synthetic transformations: the construction of quinazoline cores and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Physicochemical & Safety Data

Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation. The key data for 4-Chloro-2-fluoro-5-methoxyaniline are summarized below.

PropertyValueSource
CAS Number 1268392-91-1[3]
Molecular Formula C₇H₇ClFNO[3]
Molecular Weight 175.59 g/mol [3]
Appearance Off-white to light brown solidGeneric Observation
Purity Typically ≥98%[3]
Solubility Soluble in Chloroform, Methanol[4]
Storage Store at 2-8°C, under inert atmosphere[4]

Safety & Handling: Researchers must consult the full Safety Data Sheet (SDS) before use. This compound is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[5][6]

  • Hazard Statements (H): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Precautionary Statements (P): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][8]

Application 1: Synthesis of 6-Chloro-8-fluoro-5-methoxy-4(3H)-quinazolinone

Scientific Rationale: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly epidermal growth factor receptor (EGFR) kinase inhibitors.[9][10] The aniline moiety of 4-Chloro-2-fluoro-5-methoxyaniline serves as the foundational "A-ring" of the quinazoline system. A common and efficient method for constructing the quinazolinone core is through the condensation of an appropriately substituted aniline with formamidine acetate, followed by cyclization.[9] This protocol outlines a representative synthesis of a quinazolinone derivative, a key intermediate for further elaboration into complex kinase inhibitors.

Experimental Workflow: Quinazolinone Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Combine 4-Chloro-2-fluoro-5-methoxyaniline, formamidine acetate, and 2-methoxyethanol in a flask. B 2. Equip with a reflux condenser and stir under N2 atmosphere. A->B C 3. Heat the mixture to reflux (approx. 125°C) for 4-6 hours. B->C D 4. Monitor reaction progress by TLC or LC-MS. C->D E 5. Cool reaction to room temperature. Precipitate forms. D->E F 6. Filter the solid precipitate. E->F G 7. Wash the solid with cold ethanol then diethyl ether. F->G H 8. Dry the product under vacuum. G->H

Caption: Workflow for the synthesis of a quinazolinone core.

Detailed Protocol:
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-fluoro-5-methoxyaniline (1.76 g, 10.0 mmol, 1.0 equiv) and formamidine acetate (1.56 g, 15.0 mmol, 1.5 equiv).

  • Solvent Addition: Add 2-methoxyethanol (30 mL) to the flask. The choice of a high-boiling polar solvent is critical for ensuring the reaction reaches the necessary temperature for efficient cyclization.

  • Inert Atmosphere: Flush the flask with dry nitrogen or argon gas and equip it with a reflux condenser. Maintaining an inert atmosphere prevents potential oxidative side reactions.

  • Reaction: Heat the reaction mixture to reflux (approximately 125 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting aniline.

  • Isolation: Upon completion, cool the reaction mixture to ambient temperature. A precipitate will typically form. If not, the volume can be reduced under vacuum to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol (2 x 15 mL) and diethyl ether (2 x 15 mL) to remove residual solvent and impurities.

  • Drying: Dry the resulting white to off-white solid in a vacuum oven at 50 °C to a constant weight. The expected product is 6-Chloro-8-fluoro-5-methoxy-4(3H)-quinazolinone.

Application 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Scientific Rationale: The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[11][12] For 4-Chloro-2-fluoro-5-methoxyaniline, the aryl chloride provides a reactive handle for palladium-catalyzed coupling. While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems with specialized ligands enable their effective use.[13] This reaction is fundamental in drug development for linking different molecular fragments, for instance, attaching a substituted phenyl ring to the aniline core.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

cluster_prep Reagent Combination (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. To a Schlenk flask, add the aniline, a boronic acid, Pd catalyst, and ligand. B 2. Add the base (e.g., K2CO3). A->B C 3. Evacuate and backfill the flask with N2/Ar (3 cycles). B->C D 4. Add degassed solvents (e.g., Dioxane/Water). C->D E 5. Heat the reaction to 90-100°C for 8-16 hours. D->E F 6. Monitor for completion by LC-MS. E->F G 7. Cool to RT, dilute with EtOAc, and filter through Celite®. F->G H 8. Perform aqueous work-up (wash with water, brine). G->H I 9. Dry organic layer (Na2SO4), filter, and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:
  • Flask Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-Chloro-2-fluoro-5-methoxyaniline (878 mg, 5.0 mmol, 1.0 equiv), the desired arylboronic acid (e.g., 4-methylphenylboronic acid, 816 mg, 6.0 mmol, 1.2 equiv), and potassium carbonate (1.38 g, 10.0 mmol, 2.0 equiv).

  • Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 183 mg, 0.25 mmol, 5 mol%). The choice of catalyst and ligand is crucial for activating the aryl chloride bond; alternatives include catalysts based on phosphine ligands like SPhos or XPhos.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (20 mL) and water (5 mL). The aqueous component is essential for the transmetalation step of the catalytic cycle.[12]

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by LC-MS, checking for the disappearance of the starting aniline and the appearance of the desired product mass.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.

Product Characterization

Validation of the final product's identity and purity is a non-negotiable step in synthesis. A combination of spectroscopic and chromatographic methods should be employed.

Analytical TechniqueExpected Data & Interpretation
¹H NMR The proton NMR spectrum should show the disappearance of the starting material signals and the appearance of new aromatic signals corresponding to the coupled product. The integration of peaks should match the number of protons in the proposed structure.
¹³C NMR Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms.
Mass Spectrometry (MS) Provides the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
HPLC/LC-MS Assesses the purity of the final compound. A pure sample should ideally show a single major peak. This technique is also invaluable for reaction monitoring.
FT-IR Spectroscopy Can confirm the presence of key functional groups, such as the N-H stretch of the aniline (around 3300-3500 cm⁻¹) and characteristic aromatic C-H and C=C stretches.[14]

References

  • Vertex AI Search. (n.d.). 4-Chloro-5-fluoro-2-methoxyaniline. MySkinRecipes.
  • Santa Cruz Biotechnology. (n.d.). 4-Chloro-2-methoxyaniline. SCBT.
  • Chem-Impex. (n.d.). 4-Fluoro-2-methoxyaniline.
  • BenchChem. (n.d.). Applications of 4-Chloro-2-fluoro-3-methoxyaniline in Medicinal Chemistry: A Focus on Kinase Inhibitor Synthesis.
  • ChemicalBook. (n.d.). 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5.
  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-methoxyaniline | 93-50-5.
  • Fluorochem. (n.d.). 4-CHLORO-5-FLUORO-2-METHOXYANILINE.
  • ResearchGate. (n.d.). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ScienceDirect. (n.d.). Synthesis and characterization of conducting substituted polyanilines.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • ChemRxiv. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%.
  • PubMed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities.
  • Fisher Scientific. (2011, March 15). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Efficacy of Substituted Anilines as Precursors in the Synthesis of Kinase Inhibitors: A Comparative Guide.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-fluoro-2-Methoxy-5-nitroaniline.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-2-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 91167-85-0 Formula: C₇H₇ClFNO Molecular Weight: 175.59 g/mol [1][2][3][4]

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 4-Chloro-2-fluoro-5-methoxyaniline , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., EGFR inhibitors).[3][4] Due to the presence of both electron-withdrawing halogens (Cl, F) and an electron-donating methoxy group (OMe), this aniline exhibits unique solubility and basicity profiles that distinguish it from simpler anilines.[3][4]

This document provides a self-validating, step-by-step troubleshooting guide designed for researchers requiring high purity (>98%) for downstream GMP or medicinal chemistry applications.

Module 1: Initial Assessment & Safety

Q: What are the critical safety considerations before handling this compound?

A: Like many halogenated anilines, 4-Chloro-2-fluoro-5-methoxyaniline is toxic and potentially genotoxic.[3][4]

  • Skin Absorption: High.[3][4] Wear double nitrile gloves.[3][4]

  • Inhalation: Use a fume hood.[3][4] Solid dust is hazardous.[3][4]

  • Storage: Oxidizes slowly in air.[3][4] Store under inert gas (Argon/Nitrogen) at 2–8°C in the dark.

Q: What is the solubility profile for purification planning?

A: Understanding solubility is the first step in designing a purification protocol.[3][4]

SolventSolubilityApplication
Dichloromethane (DCM) HighExtraction / Column Loading
Ethyl Acetate (EtOAc) HighExtraction / Mobile Phase
Methanol / Ethanol Moderate to HighRecrystallization (Hot)
Hexanes / Heptane LowAnti-solvent / Mobile Phase
Water Insoluble (Neutral pH)Wash medium
Aq.[3][4] HCl (1M) Soluble (as HCl salt)Acid-Base Purification

Module 2: Chemical Purification (The "Acid-Base Swing")

Q: My crude material is dark/tarry. How do I clean it without running a column?

A: The most robust method for purifying anilines is the Acid-Base Swing .[3][4] This exploits the basicity of the amine to separate it from neutral impurities (unreacted nitro precursors, tars) and acidic impurities (phenols).[3][4]

Protocol:

  • Dissolution: Dissolve the crude residue in DCM or EtOAc (10 mL per gram).

  • Acid Extraction: Extract the organic layer with 1M HCl (3 x volume).[3][4]

    • Mechanism:[3][4][5][6] The aniline protonates to form the water-soluble hydrochloride salt (

      
      ).[3][4] Neutral impurities stay in the organic layer.[3][4]
      
  • Wash: Wash the combined aqueous acidic layers with fresh DCM (removes trapped neutrals).[3][4]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or Sat. NaHCO₃ until pH > 10.[3][4]

    • Observation: The solution will become cloudy as the free base aniline precipitates/oils out.[3][4]

  • Re-extraction: Extract the cloudy aqueous mixture with DCM (3 x volume).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate.
    
Workflow Visualization: Acid-Base Swing

AcidBaseSwing Start Crude Mixture (Aniline + Impurities) Dissolve Dissolve in DCM Start->Dissolve ExtractAcid Extract with 1M HCl Dissolve->ExtractAcid OrgLayer1 Organic Layer (Contains Neutrals/Tars) ExtractAcid->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Contains Aniline-HCl) ExtractAcid->AqLayer1 Product (Salt) Discard Discard Organic Waste OrgLayer1->Discard Wash Wash with fresh DCM AqLayer1->Wash Wash->Discard Trace Neutrals Basify Basify to pH > 10 (NaOH/NaHCO3) Wash->Basify Clean Aq. Phase ExtractBase Extract with DCM Basify->ExtractBase FinalOrg Final Organic Layer ExtractBase->FinalOrg Dry Dry (Na2SO4) & Concentrate FinalOrg->Dry Product Purified Aniline Dry->Product

Caption: Logical flow for separating basic anilines from non-basic impurities using pH manipulation.

Module 3: Chromatographic Purification

Q: The Acid-Base swing improved purity, but I still see a close-running spot. How do I remove it?

A: Close-running impurities are often regioisomers (e.g., 2-chloro-4-fluoro isomer) or de-halogenated byproducts.[3][4] Silica gel chromatography is required.[3][4]

Troubleshooting Table:

IssueCauseSolution
Streaking/Tailing Interaction of amine with acidic silica silanols.[3][4]Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[3][4]
Co-elution Polarity is too similar to impurities.[3][4]Change solvent selectivity.[3][4] Switch from Hexane/EtOAc to DCM/MeOH (99:1 to 95:5).[3][4]
Decomposition Compound is acid-sensitive on silica.[3][4]Pre-wash the silica column with mobile phase containing 1% TEA to neutralize acidity.[3][4]

Recommended Gradient:

  • Stationary Phase: Silica Gel (230-400 mesh).[3][4]

  • Mobile Phase A: Hexanes (or Petroleum Ether).[3][4]

  • Mobile Phase B: Ethyl Acetate.[3][4]

  • Modifier: 1% Triethylamine (maintain constant concentration).

  • Gradient: 0% B to 30% B over 10-15 column volumes.

Module 4: Crystallization

Q: Can I avoid a column and just crystallize the product?

A: Yes, if the crude purity is >85%.[3][4] 4-Chloro-2-fluoro-5-methoxyaniline is a solid (MP approx. 118-122°C for similar analogs, though specific MP should be determined experimentally).[3][4]

Protocol:

  • Solvent Selection: A mixture of Petroleum Ether (PE) and Ethyl Acetate (EtOAc) or Ethanol/Water is effective.[3][4]

  • Procedure:

    • Dissolve crude solid in minimal hot EtOAc (approx. 60°C).

    • Slowly add PE until slight turbidity persists.[3][4]

    • Add a few drops of EtOAc to clear the solution.[3][4]

    • Allow to cool slowly to Room Temperature, then to 4°C.

  • Troubleshooting "Oiling Out":

    • If the product separates as an oil, re-heat to dissolve.[3][4]

    • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall.[3][4]

    • Add more solvent to dilute the system slightly.[3][4]

Module 5: Impurity Profiling & Prevention

Q: I see a mass peak of M-34 (loss of Cl) or M-18 (loss of F). What happened?

A: This indicates hydrodehalogenation , a common side effect during the reduction of the nitro precursor (4-chloro-2-fluoro-5-methoxynitrobenzene) if Catalytic Hydrogenation (Pd/C + H₂) was used.[3][4]

  • Prevention: For halogenated aromatics, avoid standard Pd/C hydrogenation. Use Fe/NH₄Cl , SnCl₂ , or Pt/C (sulfided) which are chemoselective and preserve the Carbon-Halogen bond [1].[3][4]

Q: What is the "red" color in my product?

A: Anilines oxidize easily to form azo/azoxy compounds or quinone-imines, which are intensely colored even at ppm levels.[3][4]

  • Fix: Perform a quick filtration through a small pad of silica or activated charcoal in DCM.[3][4] Store the final product under Argon.

Decision Matrix: Purification Strategy

DecisionTree Crude Crude Reaction Mixture PurityCheck Check Purity (TLC/LCMS) Crude->PurityCheck HighPurity Purity > 95% PurityCheck->HighPurity LowPurity Purity < 80% PurityCheck->LowPurity MedPurity Purity 80-95% PurityCheck->MedPurity Recryst Recrystallization (EtOAc/Hex) HighPurity->Recryst Polishing AcidBase Acid-Base Swing LowPurity->AcidBase Bulk Cleanup Column Column Chromatography (Silica + 1% TEA) MedPurity->Column Isomer Removal AcidBase->PurityCheck Re-assess

Caption: Strategic decision tree for selecting the optimal purification method based on initial purity.

References

  • ChemicalBook. (n.d.).[3][4] 4-Chloro-2-fluoro-5-methoxyaniline Properties and CAS 91167-85-0.[1][2][3][4][7][8][9] Retrieved from [3][4]

  • BenchChem. (2025).[3][4] Technical Support: Synthesis of Halogenated Anilines. Retrieved from [3][4]

  • Zhang, Q. et al. (2016).[3][4][6] Method for synthesizing halogenated aromatic amines via selective hydrogenation. Patent CN104163764B.[3][4][6]

  • Accela ChemBio. (n.d.).[3][4] Product Analysis: 4-Chloro-2-fluoro-5-methoxyaniline. Retrieved from [3][4]

Sources

Technical Support Center: Synthesis and Purification of 4-Chloro-2-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-5-methoxyaniline. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this key intermediate. Purity of this aniline derivative is critical for successful downstream applications, particularly in pharmaceutical synthesis where impurities can impact biological activity, safety, and regulatory approval.[1]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, mitigate, and remove common impurities encountered during and after synthesis.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues from impurity identification to post-purification analysis in a direct question-and-answer format.

FAQ 1.1: Impurity Identification

Question: What are the most likely impurities in my crude 4-Chloro-2-fluoro-5-methoxyaniline sample synthesized via catalytic hydrogenation of 4-chloro-2-fluoro-5-methoxynitrobenzene?

Answer: The most common synthetic route to this aniline is the reduction of its nitro precursor.[2][3][4] Impurities typically arise from three sources: the initial nitration reaction to form the precursor, incomplete reduction, or undesired side-reactions during hydrogenation.

Common Impurities Include:

  • Unreacted Starting Material: Residual 4-chloro-2-fluoro-5-methoxynitrobenzene.

  • Isomeric Precursors: Impurities from the nitration step, such as regioisomers of the nitro compound, which are then co-reduced.

  • Reductive Intermediates: Partially reduced species like nitroso and hydroxylamine compounds, which can further react to form dimeric azo or azoxy impurities, often responsible for dark coloration.

  • Dehalogenated Byproducts: Loss of the chlorine atom during catalytic hydrogenation is a known side-reaction, leading to the formation of 2-fluoro-5-methoxyaniline.[2]

  • Residual Catalyst: Traces of the hydrogenation catalyst (e.g., Palladium or Raney Nickel).

  • Process Solvents: Residual solvents used in the reaction or workup (e.g., methanol, ethanol, ethyl acetate).

The following diagram illustrates the primary reaction pathway and the formation of key byproducts.

G cluster_0 Synthesis & Impurity Pathways SM 4-Chloro-2-fluoro- 5-methoxynitrobenzene Product 4-Chloro-2-fluoro- 5-methoxyaniline (Target) SM->Product Catalytic Hydrogenation (e.g., H₂, Pd/C) Incomplete Incomplete Reaction (Residual Starting Material) SM->Incomplete Insufficient Reaction Time/Catalyst Intermediate Nitroso/Hydroxylamine Intermediates SM->Intermediate Partial Reduction Dehalogenated Dehalogenated Impurity (2-Fluoro-5-methoxyaniline) Product->Dehalogenated Over-reduction/ Hydrodechlorination Dimer Dimeric Impurities (Azo/Azoxy Compounds) Intermediate->Product Full Reduction Intermediate->Dimer Condensation

Caption: Formation of common impurities during synthesis.

FAQ 1.2: Purification Troubleshooting

Question: My crude product is a dark, oily residue after removing the reaction solvent. What is the best initial purification strategy?

Answer: A dark, oily consistency often indicates the presence of residual solvents and high-molecular-weight byproducts like azo compounds. A multi-step purification strategy is most effective.

  • Acid-Base Extraction: This is the most powerful initial step to separate your basic aniline product from neutral or acidic impurities. By dissolving the crude mixture in a suitable organic solvent and washing with an aqueous acid (like 1M HCl), the aniline is protonated and moves to the aqueous phase, leaving neutral impurities (like unreacted nitro starting material or azo compounds) behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free aniline, which is then extracted back into an organic solvent. See Protocol 2.1 for a detailed procedure.

  • Steam Distillation: For thermally stable anilines, steam distillation is an excellent and scalable method for removing non-volatile impurities. A patented method for the closely related 4-fluoro-2-methoxyaniline highlights this technique for achieving high purity (>99.0%) and yield (>95%).[5]

  • Activated Carbon Treatment: After extraction, dissolving the crude product in a solvent and stirring with a small amount of activated carbon can effectively remove colored impurities. The carbon is then removed by filtration through Celite.

Question: I performed column chromatography on silica gel, but my product is tailing badly and the yield is low. How can I improve this?

Answer: This is a classic problem when purifying amines on silica gel. The slightly acidic nature of standard silica gel (due to silanol groups, Si-OH) can strongly interact with the basic amine, causing irreversible adsorption (low yield) and peak tailing.[6]

Solutions:

  • Solvent System Modification: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-2% triethylamine (Et₃N) or ammonia (in methanol) to the mobile phase will neutralize the acidic sites on the silica, dramatically improving peak shape and recovery.[6][7]

  • Use Deactivated or Basic Media:

    • Amine-Bonded Silica: Using a column packed with aminopropyl-functionalized silica is an excellent alternative that provides a basic surface, eliminating the need for mobile phase modifiers.[7]

    • Neutral or Basic Alumina: Alumina can be used as an alternative stationary phase and is available in neutral or basic grades.

  • Reverse-Phase Chromatography: If the polarity of your impurities allows, reverse-phase (C18) HPLC or flash chromatography can be an effective alternative to normal-phase silica gel.

The workflow below outlines a decision-making process for purification.

G Start Crude Product (Oily/Colored) Step1 Acid-Base Extraction? Start->Step1 Step2 Column Chromatography? Step1->Step2 No (All Basic) Protocol1 Execute Protocol 2.1: Acid-Base Extraction Step1->Protocol1 Yes (Neutral Impurities) Step3 Recrystallization? Step2->Step3 No (Sufficiently Pure) Protocol2 Execute Protocol 2.2: Column Chromatography Step2->Protocol2 Yes (Close Polarity) Final Pure Product (>99%) Step3->Final No (Is an Oil) Protocol3 Execute Protocol 2.3: Recrystallization Step3->Protocol3 Yes (Solid Product) Protocol1->Step2 Protocol2->Step3 Protocol3->Final

Caption: Decision workflow for purification strategy.

FAQ 1.3: Quality Control & Analysis

Question: How can I confidently assess the purity of my final 4-Chloro-2-fluoro-5-methoxyaniline product?

Answer: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment. No single method is sufficient.

Analytical TechniquePurpose & Key Considerations
Thin Layer Chromatography (TLC) Rapid, qualitative check. Use a mobile phase that gives the product an Rf of ~0.3-0.4. Visualize under UV light and with a potassium permanganate stain to see non-UV active impurities.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment. A reverse-phase C18 column is standard. Use a UV detector set to a wavelength where the aniline and its likely impurities absorb (e.g., ~254 nm). This is the gold standard for determining "% area purity".[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS) Identify volatile impurities. Excellent for detecting residual solvents and volatile byproducts like the dehalogenated impurity. The mass spectrum provides structural confirmation. The US EPA has standardized methods for aniline analysis by GC.[10]
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Structural confirmation and impurity identification. The ¹H NMR spectrum should show clean signals corresponding to the aromatic protons and the methoxy group. Integrating these signals against any impurity peaks can provide a molar ratio. The absence of signals from the nitro precursor is a key indicator of reaction completion.[11][12]
Infrared (IR) Spectroscopy Functional group confirmation. Look for the characteristic N-H stretches of the primary amine (~3300-3500 cm⁻¹) and the disappearance of the nitro group stretches (~1520 and 1340 cm⁻¹) from the starting material.

Part 2: Standardized Experimental Protocols

These protocols provide a validated starting point for purification and analysis. Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 2.1: Acid-Base Extraction for Crude Aniline Purification
  • Objective: To separate the basic aniline product from neutral and acidic impurities.

  • Procedure:

    • Dissolve the crude reaction mixture (10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (150 mL).

    • Transfer the solution to a separatory funnel.

    • Add 1M aqueous HCl (100 mL) to the funnel. Shake vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

    • Extract the organic layer again with 1M HCl (50 mL). Combine the aqueous extracts. The neutral impurities remain in the organic layer, which can be discarded.

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 6M aqueous NaOH with stirring until the pH is >10 (check with pH paper). The aniline product will precipitate or form an oily layer.

    • Extract the basified aqueous solution with fresh ethyl acetate or dichloromethane (3 x 75 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified aniline.

Protocol 2.2: Modified Flash Column Chromatography
  • Objective: To separate the target aniline from closely related impurities (e.g., dehalogenated byproduct).

  • Procedure:

    • Slurry Preparation: Prepare the column slurry using silica gel in the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate). Crucially, add 0.5% triethylamine (Et₃N) to the eluent mixture.

    • Column Packing: Pack the column with the prepared slurry.

    • Sample Loading: Dissolve the crude product from Protocol 2.1 in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder ('dry loading').

    • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the initial solvent mixture (e.g., 98:2 Hexane:EtOAc + 0.5% Et₃N), gradually increasing the polarity (e.g., to 90:10 Hexane:EtOAc + 0.5% Et₃N) based on TLC analysis of the fractions.

    • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

    • Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Protocol 2.3: Recrystallization
  • Objective: To obtain a high-purity crystalline solid product. This is only applicable if the purified aniline is a solid at room temperature.

  • Procedure:

    • Solvent Screening: Test the solubility of your aniline in various solvents (e.g., heptane, isopropanol, toluene, ethanol/water mixtures) at room temperature and at boiling point. An ideal solvent will dissolve the compound when hot but not when cold.[13]

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves completely.

    • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Institutes of Health (NIH). [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency (EPA). [Link]

  • 4-Chloro-2,5-dimethoxyaniline. PubChem, National Institutes of Health (NIH). [Link]

  • A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate. [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Does aniline stick in columns during column chromatography? ResearchGate. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Adsorption of 4-chloro-2,5-dimethoxyaniline from solution in batch mode using chemical activated pyrolytic char. ResearchGate. [Link]

  • Aniline. Wikipedia. [Link]

  • An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. [Link]

  • Reactions for making widely used aniline compounds break norms of synthesis. ResearchGate. [Link]

  • Supplementary Material. The Royal Society of Chemistry. [Link]

  • Aniline - Structure, Properties, Preparation, Reactions, Uses. GeeksforGeeks. [Link]

  • CN112409192A - Purification method of 4-fluoro-2-methoxyaniline.
  • Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 4-Chloro-2-fluoroaniline. PubChem, National Institutes of Health (NIH). [Link]

  • CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate.
  • Reactions of Arylamines. Chemistry LibreTexts. [Link]

  • When should amine-bonded columns be used for purification? Biotage. [Link]

  • New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. [Link]

  • Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Reactions of 4-Chloro-2-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-2-fluoro-5-methoxyaniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding common side products encountered during reactions with this versatile intermediate. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted byproducts, thereby improving yield, purity, and the overall success of your synthetic endeavors.

Introduction: Understanding the Reactivity of 4-Chloro-2-fluoro-5-methoxyaniline

4-Chloro-2-fluoro-5-methoxyaniline is a polysubstituted aniline derivative frequently employed in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity is governed by the interplay of its functional groups:

  • Aniline (-NH₂): A nucleophilic primary amine that is the primary site for reactions like diazotization (e.g., in Sandmeyer reactions) and acylation (amide bond formation).

  • Aromatic Ring: The electron-donating effects of the methoxy and amino groups, combined with the electron-withdrawing and directing effects of the halogen substituents, create a unique electronic environment that influences the regioselectivity of further substitutions.

  • Halogen Substituents (-Cl, -F): The chloro and fluoro groups can be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, although the fluoro group is generally more labile. They also play a crucial role in directing electrophilic aromatic substitution.

This guide will focus on two of the most common transformations involving this aniline: Amide Coupling and Sandmeyer Reactions .

Section 1: Troubleshooting Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry.[1] However, even with modern coupling reagents, reactions involving electron-deficient anilines like 4-Chloro-2-fluoro-5-methoxyaniline can be sluggish and prone to side reactions.

FAQ 1: I'm observing a significant amount of an unreacted starting aniline and the formation of a urea byproduct. What is causing this and how can I fix it?

Answer:

This is a classic issue when using carbodiimide-based coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide). The primary cause is the slow reaction of the activated carboxylic acid intermediate with the weakly nucleophilic aniline.

Causality:

  • Activation: The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.

  • Productive Pathway: This intermediate should ideally be attacked by the aniline to form the desired amide.

  • Side Reaction Pathway: If the aniline is not sufficiently reactive or present in a lower effective concentration, the O-acylisourea can rearrange to a stable N-acylurea. This rearrangement is irreversible and consumes your activated acid. Another potential side reaction is the reaction of the O-acylisourea with a second equivalent of the carboxylic acid to form an anhydride, which can then react with the aniline.

Troubleshooting Protocol:

  • Additive Inclusion: The most effective solution is to include an activating agent like HOBt (Hydroxybenzotriazole) or OxymaPure®. These additives react with the O-acylisourea to form an active ester intermediate. This new intermediate is more stable towards rearrangement but still highly reactive towards the aniline, effectively funneling the reaction towards your desired amide product.

  • Solvent Choice: Use a polar aprotic solvent like DMF or NMP to ensure all reagents are fully solvated.

  • Base Selection: A non-nucleophilic base such as DIPEA (Diisopropylethylamine) or triethylamine should be used to neutralize any acid salts without competing with the aniline as a nucleophile.

  • Reagent Stoichiometry: Ensure you are using at least a slight excess (1.1-1.2 equivalents) of the coupling agent and your carboxylic acid relative to the aniline.

Example of an Optimized Protocol: To a solution of your carboxylic acid (1.1 eq) and EDC·HCl (1.2 eq) in DMF, add HOBt (1.2 eq). Stir for 15-30 minutes at room temperature to allow for the formation of the active ester. Then, add a solution of 4-Chloro-2-fluoro-5-methoxyaniline (1.0 eq) and DIPEA (2.0 eq) in DMF. Monitor the reaction by TLC or LC-MS until completion.

G O_Acylisourea O_Acylisourea O_Acylisourea_Side O_Acylisourea_Side

Section 2: Troubleshooting Sandmeyer Reactions

The Sandmeyer reaction is a powerful tool for converting an aromatic amine into a variety of other functional groups (e.g., -Cl, -Br, -CN) via a diazonium salt intermediate.[2] However, the instability of diazonium salts can lead to several side products.

FAQ 2: My Sandmeyer reaction is producing a significant amount of a phenolic byproduct and some dark, tar-like material. What's going wrong?

Answer:

This is a common outcome resulting from the premature decomposition of the diazonium salt intermediate, especially if the reaction temperature is not strictly controlled.

Causality:

  • Diazotization: The aniline reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form an aryldiazonium salt (Ar-N₂⁺). This step must be performed at low temperatures (typically 0-5 °C) to prevent the salt from decomposing.

  • Productive Pathway: The diazonium salt reacts with a copper(I) salt catalyst (e.g., CuCl, CuBr) to undergo a single-electron transfer, leading to the formation of an aryl radical, release of N₂ gas, and subsequent reaction with the halide to form the desired product.

  • Side Reaction Pathways:

    • Phenol Formation: If the diazonium salt is exposed to water at elevated temperatures, it will decompose to form a phenol (Ar-OH).

    • Tar Formation: Uncontrolled decomposition can also lead to radical coupling reactions, where aryl radicals combine with each other or other species in the reaction mixture, leading to polymeric, tar-like substances.

    • De-amination: In some cases, a hydrodediazoniation reaction can occur, replacing the diazonium group with a hydrogen atom, especially in the presence of a reducing agent.

Troubleshooting Protocol:

  • Strict Temperature Control: This is the most critical parameter. Maintain the temperature of the diazotization step between 0-5 °C using an ice-salt bath. The subsequent addition to the copper(I) salt solution should also be done at a controlled temperature, often slightly elevated but typically not exceeding 50-60 °C.

  • Order of Addition: Slowly add the cold diazonium salt solution to the heated copper(I) salt solution. This ensures that any diazonium salt added is immediately consumed in the productive reaction, minimizing its concentration and the likelihood of decomposition.

  • Acid Choice: Use a non-nucleophilic strong acid like H₂SO₄ for the diazotization if you want to avoid competitive addition of the acid's conjugate base. For a Sandmeyer chlorination, using HCl is standard.

  • Fresh Reagents: Ensure your sodium nitrite is fresh and dry. Old reagents can lead to incomplete diazotization.

// Nodes Aniline [label="4-Chloro-2-fluoro-5-methoxyaniline"]; Diazotization [label="Diazotization\n(NaNO₂, HCl, 0-5°C)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diazonium [label="Aryldiazonium Salt\n(Ar-N₂⁺)", shape=oval, fillcolor="#FBBC05"];

// Productive Path Sandmeyer [label="Sandmeyer Reaction\n(CuCl, Δ)", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Desired Product\n(e.g., Dichloro-derivative)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Paths Decomposition [label="Decomposition", shape=house, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenol [label="Phenolic Byproduct\n(Ar-OH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tar [label="Tar/Polymeric Byproducts", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Aniline -> Diazotization; Diazotization -> Diazonium; Diazonium -> Sandmeyer [label="Slow addition to CuCl"]; Sandmeyer -> Product; Diazonium -> Decomposition [label="Excess H₂O, High Temp."]; Decomposition -> Phenol; Decomposition -> Tar; }

} Caption: Troubleshooting workflow for the Sandmeyer reaction.

Summary Table of Potential Side Products

Reaction TypeCommon Side ProductProbable CauseSuggested Mitigation
Amide Coupling N-AcylureaRearrangement of O-acylisourea intermediateUse HOBt or OxymaPure as an additive.
Unreacted AnilineLow nucleophilicity of the aniline, slow reactionIncrease reaction time, use activating additives.
Sandmeyer Phenolic CompoundThermal decomposition of diazonium salt in waterMaintain strict temperature control (0-5 °C).
Tar-like PolymersUncontrolled radical decompositionSlow addition of diazonium salt to catalyst solution.
De-aminated ProductReductive decomposition of diazonium saltEnsure an inert atmosphere, avoid reducing agents.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Xu, Z.-Y., et al. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Journal of Chemical Research, 2004(7), 496-497. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for 4-Chloro-2-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-5-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and purity by explaining the causality behind experimental choices and providing self-validating protocols.

Introduction

4-Chloro-2-fluoro-5-methoxyaniline is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups, presents specific challenges in its synthesis. The most common synthetic route involves the reduction of a nitroaromatic precursor, 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene. This guide will focus on troubleshooting this critical reduction step to help you achieve high yields of the desired product.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses common issues encountered during the synthesis of 4-Chloro-2-fluoro-5-methoxyaniline in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield in the reduction of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene is a common problem that can often be traced back to several key factors: incomplete reaction, side reactions, or product loss during workup.

  • Incomplete Reaction: The reduction of the nitro group may be sluggish. To drive the reaction to completion, consider the following:

    • Catalyst Activity: Ensure your catalyst (e.g., Pd/C, Pt/C, Raney Nickel) is fresh and active. If using a previously opened bottle, consider replacing it. Catalyst poisoning by sulfur or other impurities in your reagents or solvent can also inhibit the reaction.

    • Hydrogen Pressure: For catalytic hydrogenations, ensure an adequate and consistent hydrogen pressure is maintained throughout the reaction. If you are using a balloon, ensure it remains inflated. For reactions in a Parr shaker or autoclave, monitor the pressure gauge to ensure there are no leaks.

    • Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a modest increase in temperature or extending the reaction time may be necessary. However, be cautious as this can also promote side reactions.

  • Side Reactions: The most prevalent side reaction is dehalogenation , where the chloro or fluoro group is replaced by hydrogen. The electron-rich nature of the aniline product makes it more susceptible to dehalogenation than the starting nitro compound.[1]

    • Catalyst Choice: Platinum-based catalysts are often more prone to causing dehalogenation than palladium catalysts.[2] Consider using a less reactive catalyst or a modified one. For instance, iron-promoted platinum catalysts have shown to suppress hydrodechlorination.[3]

    • Additives: The addition of a base, such as morpholine or other cycloaliphatic amines, can effectively suppress the dehalogenation side reaction.[4]

    • Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider alternative reduction methods such as using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in HCl.[5][6][7] The Fe/HCl system is often preferred as the in-situ generation of FeCl₂ can be hydrolyzed to release HCl, meaning only a catalytic amount of acid is needed to initiate the reaction.[6][7]

  • Product Loss During Workup: The basic nature of the aniline product can lead to losses during extraction if the pH is not carefully controlled.

    • Extraction pH: During the aqueous workup, ensure the pH of the aqueous layer is basic (pH > 8) before extracting with an organic solvent. This ensures the aniline is in its free base form and has maximum solubility in the organic phase.

    • Emulsion Formation: Substituted anilines can sometimes form emulsions during extraction. To break up emulsions, you can add brine or gently swirl the separatory funnel instead of vigorous shaking.

Below is a decision-making workflow to troubleshoot low yield:

LowYieldTroubleshooting start Low Yield of 4-Chloro-2-fluoro-5-methoxyaniline check_completion Is the reaction going to completion? (Check by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes catalyst Check Catalyst Activity incomplete->catalyst check_side_products Are there significant side products? (Check by TLC/LC-MS) complete->check_side_products h2_pressure Optimize Hydrogen Pressure catalyst->h2_pressure time_temp Increase Reaction Time/Temperature h2_pressure->time_temp side_products Significant Side Products check_side_products->side_products Yes no_side_products Minimal Side Products check_side_products->no_side_products No dehalogenation Dehalogenation is likely. - Change catalyst (e.g., to Pd/C). - Add a base (e.g., morpholine). - Switch to Fe/HCl reduction. side_products->dehalogenation workup Optimize Workup Procedure. - Ensure basic pH for extraction. - Use brine to break emulsions. no_side_products->workup

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing multiple spots on my TLC plate that are not the starting material. How can I identify and minimize these impurities?

Answer: The formation of multiple byproducts is a common challenge. The likely impurities in this synthesis are:

  • Partially Reduced Intermediates: These include the corresponding nitroso and hydroxylamine compounds. These intermediates can sometimes condense to form azoxy or azo compounds.[1]

    • Identification: These compounds can often be identified by LC-MS, as they will have different molecular weights than the starting material and the product.

    • Minimization: Ensuring sufficient reaction time and catalyst loading can help to fully reduce these intermediates to the desired aniline.

  • Dehalogenated Products: As mentioned previously, dehalogenation is a significant side reaction. You may be forming 2-fluoro-5-methoxyaniline, 4-chloro-5-methoxyaniline, or 5-methoxyaniline.

    • Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying these byproducts, as they will have distinct mass-to-charge ratios.

    • Minimization: Refer to the strategies in Question 1 for minimizing dehalogenation.

  • Isomeric Impurities: If the synthesis of the nitroaromatic precursor was not regioselective, you may have isomeric impurities that carry through the reduction step.

    • Identification: Isomers can be difficult to separate and identify. High-resolution NMR, particularly with 2D techniques like COSY and NOESY, can help elucidate the substitution pattern.

    • Minimization: The best strategy is to ensure the purity of your starting nitroaromatic compound before proceeding with the reduction. Purification of the precursor is often easier than purifying the final aniline from its isomers.

Question 3: How can I effectively purify the final product, 4-Chloro-2-fluoro-5-methoxyaniline?

Answer: Purification of the crude product is crucial to obtain a high-purity compound. The choice of purification method will depend on the nature of the impurities.

  • Acid-Base Extraction: This is a powerful technique to separate the basic aniline product from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will be protonated and move into the aqueous layer as the hydrochloride salt.

    • Wash the organic layer with fresh aqueous acid to ensure complete extraction of the aniline.

    • Combine the aqueous layers and wash with an organic solvent to remove any neutral impurities that may have been carried over.

    • Make the aqueous layer basic (pH > 8) with a base like sodium hydroxide or sodium carbonate. The aniline will precipitate or can be extracted back into an organic solvent.

    • Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified aniline.

  • Column Chromatography: If acid-base extraction is insufficient to remove all impurities (especially isomers), column chromatography on silica gel is recommended.

    • Solvent System: A common solvent system for anilines is a mixture of hexanes and ethyl acetate. You will need to determine the optimal ratio by running TLC plates with different solvent compositions.

    • Tailing: Anilines can sometimes "tail" on silica gel due to their basicity. To mitigate this, you can add a small amount (e.g., 0.5-1%) of a basic modifier like triethylamine to your eluent.

  • Recrystallization: If the purified aniline is a solid, recrystallization can be an effective final polishing step.

    • Solvent Choice: The ideal solvent is one in which the aniline is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethanol, isopropanol, or mixtures of hexanes and ethyl acetate.

Frequently Asked Questions (FAQs)

Q: What is the typical appearance of pure 4-Chloro-2-fluoro-5-methoxyaniline? A: Substituted anilines are often off-white to pale yellow or brown solids or oils. The color can depend on the purity and exposure to air and light, as anilines can oxidize over time.

Q: What are the key spectroscopic features I should look for to confirm the identity of my product? A: While specific data for this exact compound is not readily available in public databases, you can expect the following characteristic signals:

Technique Expected Observations
¹H NMR Aromatic protons will appear as doublets or doublets of doublets due to coupling with the fluorine atom. The methoxy group will show a singlet around 3.8-4.0 ppm. The amine protons will appear as a broad singlet, the chemical shift of which is concentration-dependent.
¹³C NMR The carbon atom attached to the fluorine will show a large coupling constant (JC-F).
¹⁹F NMR A single resonance for the fluorine atom, likely coupled to the adjacent aromatic protons.
Mass Spec The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (175.59 g/mol ) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with ~1/3 the intensity of the M peak).

Q: What safety precautions should I take when working with this compound and its precursors? A: Halogenated anilines and nitroaromatics should be handled with care as they are potentially toxic.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Experimental Protocols

Protocol 1: Synthesis of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene

This protocol is a general method for the synthesis of the nitroaromatic precursor.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 2-chloro-4-fluoro-5-nitrophenol in a suitable solvent like acetone or DMF to 0-5 °C.[9]

  • Addition of Base: Add a base such as potassium carbonate to the solution and stir for 15-20 minutes.

  • Methylation: Add iodomethane dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the complete consumption of the starting phenol.

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Reduction of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene to 4-Chloro-2-fluoro-5-methoxyaniline via Catalytic Hydrogenation

This protocol provides a starting point for the catalytic hydrogenation. Optimization of catalyst, solvent, and additives may be required.

  • Reaction Setup: To a hydrogenation vessel, add 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene, a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), and a catalytic amount of 5-10% Pd/C (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (typically 1-4 atm or 50 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Chloro-2-fluoro-5-methoxyaniline.

  • Purification: Purify the crude product as described in the "Purification" section above.

References

  • de Koning, P. D., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(11), 1638–1648. [Link]

  • PubChem. (n.d.). 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. Retrieved from [Link]

  • Sato, K., et al. (2018). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Journal of Molecular Modeling, 24(8), 211. [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Shaalaa.com. (2023). Account for the following: Reduction of nitrobenzene using Fe and HCl is preferred over Sn and HCl. Retrieved from [Link]

  • Chu, W., et al. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 55(20), 13817–13827. [Link]

  • US Patent US3145231A. (1964).
  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Society Reviews, 46(17), 5177–5205. [Link]

  • Arshad, S., et al. (2013). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2013(4), M809. [Link]

  • Google Patents. (1996). JPH08295654A - Method for purifying aniline.
  • PubChem. (n.d.). 4-Chloro-2-fluoroaniline. Retrieved from [Link]

  • Chu, W., et al. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]

  • Wheeler Scientific. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained) [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2018). What groups can be reduced by Sn/HCl?. Retrieved from [Link]

  • Arshad, S., et al. (2013). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

  • Google Patents. (1964).
  • ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. Retrieved from [Link]

  • Wang, H., et al. (2016). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. Catalysis Science & Technology, 6(18), 6855-6862. [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]

  • Brainly.in. (2024). reduction of nitrobenzene using fe and hcl is preferred over sn and hcl. why. Retrieved from [Link]

  • Zhang, Z., et al. (2013). Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. Catalysis Today, 216, 124-130. [Link]

  • Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]

  • Gribble, G. W. (2019). Halogenated anilines as novel natural products from a marine biofilm forming microalga. Natural Product Reports, 36(10), 1345-1353. [Link]

  • Johannes, J. W., et al. (2011). Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. Journal of the American Chemical Society, 133(40), 16002–16005. [Link]

  • Sharma, V., et al. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry, 46(34), 16328-16339. [Link]

  • PubChem. (n.d.). 4-Chloro-1-fluoro-2-nitrobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • ResearchGate. (2010). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR | Request PDF. Retrieved from [Link]

Sources

Technical Support Center: 4-Chloro-2-fluoro-5-methoxyaniline Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-2-fluoro-5-methoxyaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common synthetic transformations involving this versatile intermediate. Instead of a generic protocol list, we have structured this resource as a series of troubleshooting guides and frequently asked questions (FAQs) that address specific challenges you may encounter. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reactions effectively.

Section 1: Foundational Knowledge & Handling

Before initiating any reaction, a clear understanding of the substrate's properties is paramount. 4-Chloro-2-fluoro-5-methoxyaniline possesses a unique electronic profile: the methoxy and amino groups are strong electron-donating groups, increasing the electron density of the aromatic ring, while the chloro and fluoro groups are electron-withdrawing. This electronic tug-of-war influences its reactivity, stability, and potential side reactions.

Q1: What are the critical stability and solubility characteristics of 4-Chloro-2-fluoro-5-methoxyaniline?

Answer: 4-Chloro-2-fluoro-5-methoxyaniline is a crystalline solid at room temperature. It is generally stable under standard laboratory conditions. However, like most anilines, it is susceptible to oxidation, which can be accelerated by light and air, often resulting in discoloration (from off-white/tan to brown/purple). For long-term storage, it is advisable to keep it in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) and refrigerated.

In terms of solubility, it exhibits poor solubility in water but is soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and methanol. When used in acidic aqueous media, such as during diazotization, it will form the corresponding anilinium salt, which may have different solubility properties.

Q2: Are there any specific safety precautions I should take?

Answer: Yes. Like many substituted anilines and halogenated aromatic compounds, 4-Chloro-2-fluoro-5-methoxyaniline should be handled with care. It is classified as harmful if swallowed and may cause organ damage through prolonged or repeated exposure.[1] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile is a good choice), and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Section 2: Troubleshooting Diazotization and Sandmeyer Reactions

The conversion of the aniline's amino group into a diazonium salt is a cornerstone of aromatic chemistry, opening the door to a vast array of functional groups via the Sandmeyer or related reactions.[2] However, the thermal instability of diazonium intermediates makes this a technique-sensitive process.

Q1: My diazotization of 4-Chloro-2-fluoro-5-methoxyaniline is yielding a dark, tarry mixture with low conversion. What are the likely causes?

Answer: This is a classic problem almost always linked to temperature control and the stability of the aryl diazonium salt.[3] These salts are notoriously unstable at elevated temperatures and can decompose violently. The electron-donating methoxy group on your substrate can further destabilize the diazonium salt compared to electron-poor anilines.

Troubleshooting Protocol:

  • Strict Temperature Control: The reaction must be maintained between 0 and 5 °C. Prepare an ice-salt bath for more consistent cooling. Use a thermometer to monitor the internal reaction temperature, not just the bath temperature.

  • Slow Reagent Addition: The solution of sodium nitrite (NaNO₂) should be added dropwise, ensuring the temperature never exceeds 5 °C.[4] Rapid addition can cause localized heating, leading to decomposition and the formation of phenolic byproducts and nitrogen gas.

  • Sufficiently Acidic Medium: Diazotization requires a strong acidic medium (e.g., HCl, HBr, or H₂SO₄) to generate nitrous acid (HNO₂) in situ from NaNO₂.[5] Ensure you are using a sufficient excess of acid. A common ratio is 2.5-3 equivalents of acid relative to the aniline.

  • Test for Excess Nitrous Acid: After the NaNO₂ addition is complete, you can confirm the presence of a slight excess of nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that all the aniline has been consumed. If the test is negative, add a small amount more of the NaNO₂ solution. Do not add a large excess, as it can lead to unwanted side reactions in the subsequent step.

Optimized Diazotization Parameters
ParameterRecommended ConditionRationale
Temperature 0–5 °CPrevents decomposition of the thermally unstable diazonium salt.[3]
Acid HCl, HBr, H₂SO₄Generates HNO₂ in situ and solubilizes the aniline as its salt.[5]
Acid Stoichiometry 2.5–3.0 equivalentsEnsures complete formation of nitrous acid and maintains an acidic environment.
NaNO₂ Addition Slow, dropwiseAvoids localized overheating and uncontrolled decomposition.[4]
Stirring VigorousEnsures efficient mixing and heat dissipation.
Experimental Workflow: Diazotization-Sandmeyer Reaction

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction Aniline 4-Chloro-2-fluoro-5-methoxyaniline in excess aq. acid (e.g., HBr) Cool Cool to 0-5 °C (Ice-Salt Bath) Aniline->Cool Nitrite Slow dropwise addition of aq. NaNO₂ solution Cool->Nitrite Maintain T < 5 °C Stir Stir for 15-30 min at 0-5 °C Nitrite->Stir Addition Slowly add cold diazonium salt solution to Cu(I) salt Stir->Addition Use immediately Copper Prepare solution/slurry of Cu(I) salt (e.g., CuBr) Copper->Addition Warm Allow to warm to RT, then heat as required Addition->Warm Observe N₂ evolution Product Isolate Aryl Halide Product Warm->Product

Caption: General workflow for a Diazotization-Sandmeyer reaction.

Q2: In the subsequent Sandmeyer reaction (e.g., using CuBr), my main byproduct is 4-chloro-2-fluoro-5-methoxyphenol. How do I suppress this?

Answer: The formation of a phenol is a classic side reaction where the diazonium salt reacts with water. This is essentially a competing hydrolysis reaction. To minimize it:

  • Maintain Low Temperature: Do not let the diazonium salt solution warm up before it is added to the copper catalyst. The rate of hydrolysis is highly temperature-dependent.

  • Use Active Catalyst: Ensure your copper(I) salt is fresh and active. Old or oxidized Cu(I) salts (which may appear greenish due to Cu(II) contamination) are less effective, allowing more time for the competing hydrolysis to occur.

  • Control Addition: Add the cold diazonium salt solution to the copper catalyst solution, not the other way around. This ensures that the diazonium salt immediately encounters the catalyst required for the desired substitution reaction.

Section 3: Optimizing Amide Bond Formation

Amide coupling is one of the most frequently performed reactions in drug discovery. However, anilines, particularly those with substitution patterns like 4-chloro-2-fluoro-5-methoxyaniline, can be challenging substrates due to their reduced nucleophilicity compared to aliphatic amines.

Q1: I'm getting very low yields when coupling this aniline with a carboxylic acid using standard EDC/HOBt conditions. What's the problem?

Answer: The issue stems from the reduced nucleophilicity of the aniline's nitrogen. The lone pair on the nitrogen is delocalized into the aromatic ring, making it a weaker nucleophile than an alkylamine. Standard coupling agents like EDC (a carbodiimide) activate the carboxylic acid to form an O-acylisourea intermediate, which may not be reactive enough to be efficiently attacked by your aniline. Furthermore, electron-withdrawing groups ortho to the amine (the fluorine atom) can further decrease its nucleophilicity.

Optimization Strategies:

  • Switch to a More Potent Coupling Reagent: Uronium/aminium-based reagents like HATU , HBTU , or TBTU are generally more effective for coupling with less nucleophilic anilines. These reagents form a highly reactive activated ester (O-acylisourea is converted to an activated ester with HOBt or HOAt), leading to faster and more efficient acylation.

  • Convert Acid to Acid Chloride: For a robust, high-yielding reaction, converting the carboxylic acid to an acid chloride (using thionyl chloride or oxalyl chloride) is often the best strategy. The acid chloride is highly electrophilic and will react readily with the aniline, usually in the presence of a non-nucleophilic base like triethylamine or DIPEA to scavenge the HCl byproduct.

  • Solvent and Base Choice: Use a non-protic solvent like DCM, THF, or DMF. The choice of base is critical. A hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) to minimize side reactions.

Comparison of Common Amide Coupling Reagents
Reagent ClassExamplesBest ForConsiderations for 4-Chloro-2-fluoro-5-methoxyaniline
Carbodiimides EDC, DCCAliphatic amines, simple couplingsOften sluggish and low-yielding due to low nucleophilicity.[6]
Uronium/Aminium HATU, HBTUAnilines, hindered substratesHighly Recommended. Significantly improves reaction rates and yields.
Phosphonium PyBOP, PyAOPPeptide coupling, acid-sensitive substratesGood alternative to uronium salts.
Acid Halides Acid Chlorides (from SOCl₂)Difficult couplings, scale-upMost reliable method. Requires an extra synthetic step but is very effective.[7]
Mechanism: Carboxylic Acid Activation with HATU

G RCOOH R-COOH (Carboxylic Acid) ActivatedEster Highly Reactive OAt-Activated Ester RCOOH->ActivatedEster Activation HATU HATU HATU->ActivatedEster Activation Base Base (e.g., DIPEA) Base->ActivatedEster Activation Amide R-CO-NH-Ar (Product) ActivatedEster->Amide Nucleophilic Attack Aniline Ar-NH₂ (Your Aniline) Aniline->Amide Nucleophilic Attack Byproducts Byproducts

Caption: Activation of a carboxylic acid with HATU to form a highly reactive intermediate.

Section 4: A Guide to Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8] In this context, you would be using 4-Chloro-2-fluoro-5-methoxyaniline as the nucleophile to couple with an aryl (pseudo)halide.

Q1: My Buchwald-Hartwig coupling of 4-Chloro-2-fluoro-5-methoxyaniline with an aryl bromide is slow and gives significant side products. How can I optimize it?

Answer: The success of a Buchwald-Hartwig reaction is critically dependent on the combination of palladium precursor, phosphine ligand, and base.[9] The electron-rich nature of your aniline and the potential for steric hindrance require careful selection of the catalyst system.

Key Optimization Points:

  • Ligand is Crucial: This is the most important variable. For electron-rich anilines, bulky, electron-rich phosphine ligands are required to promote the rate-limiting reductive elimination step. Ligands developed by the Buchwald group are the gold standard here.

    • Good starting points: Try ligands like XPhos , SPhos , or RuPhos . These are designed to facilitate couplings of a wide range of substrates.

    • Precatalysts: Using modern palladium precatalysts (e.g., G3 or G4 palladacycles like XPhos-Pd-G3) is highly recommended. These are air-stable and form the active Pd(0) species more reliably and efficiently in solution.

  • Base Selection: A strong, non-nucleophilic base is needed.

    • Sodium tert-butoxide (NaOtBu): Often the most effective base, but its high basicity can sometimes be incompatible with sensitive functional groups.

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Milder alternatives that are often effective, especially when using modern ligands. K₃PO₄ may require a small amount of water to function effectively in anhydrous couplings.

  • Solvent Choice: Anhydrous, non-polar, aprotic solvents are typically best. Toluene, dioxane, and THF are common choices.

Recommended Buchwald-Hartwig Catalyst Systems
Pd PrecursorLigandBaseSolventTypical Temp.
Pd₂(dba)₃XPhosNaOtBuToluene80–110 °C
Pd(OAc)₂SPhosK₃PO₄Dioxane80–110 °C
XPhos-Pd-G3(Precatalyst)Cs₂CO₃THF60–100 °C
RuPhos-Pd-G3(Precatalyst)K₃PO₄t-AmylOH80–110 °C
Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar')(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L₂Pd(II)(Ar')(NH₂Ar)]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange Amido_Complex L₂Pd(II)(Ar')(NHAr) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination HX_Base [Base-H]⁺X⁻ Amido_Complex->HX_Base Product Ar'-NH-Ar Amido_Complex->Product ArX Ar'-X ArX->OA_Complex ArNH2 Ar-NH₂ ArNH2->Amine_Complex Base Base Base->Amine_Complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

  • Google Patents. (1989). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • Tlnas, Y., & Schibli, R. (2014). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. ACS Publications. Retrieved from [Link]

  • Gherasim, C. V., et al. (2011). NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES. UPB Scientific Bulletin, Series B: Chemistry and Materials Science. Retrieved from [Link]

  • Google Patents. (2017). US20170342022A1 - Processes for the diazotization of 2,5-dichloroanilines.
  • Google Patents. (2014). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • Google Patents. (2020). CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • Xu, Z. Y., et al. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate. Retrieved from [Link]

  • Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2,5-dimethoxyaniline. Retrieved from [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Wang, K., & Deng, J. (2020). Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]

  • Ali, N. M., et al. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Retrieved from [Link]

  • Lippert, J. W. (2005). Amide bond formation using amino acid fluorides. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2013). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Wang, P., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. RSC Publishing. Retrieved from [Link]

  • Reddit. (2022). Struggling with amide coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ye, N., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wang, H., et al. (2021). Adsorption of 4-chloro-2,5-dimethoxyaniline from solution in batch mode using chemical activated pyrolytic char. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Retrieved from [Link]

  • ResearchGate. (2021). Optimization studies of an amide coupling reaction with anilines. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

Sources

troubleshooting failed 4-Chloro-2-fluoro-5-methoxyaniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CFMA-T-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The "Deactivated Nucleophile" Challenge

Welcome to the technical support center for 4-Chloro-2-fluoro-5-methoxyaniline (CFMA) . If you are here, your reaction likely failed to progress or resulted in a black tarry mixture.

The Root Cause: You are treating CFMA like a standard aniline.[1] It is not. CFMA is a highly deactivated system.[1][2] The amine nucleophilicity is severely crippled by the inductive effects of the ortho-fluorine and para-chlorine atoms.[2] While the meta-methoxy group offers some mesomeric donation, it is insufficient to counteract the electron-withdrawing nature of the halogens.[2]

  • Standard Aniline pKa: ~4.6[1][2][3]

  • 2-Fluoroaniline pKa: ~3.2[1][2]

  • CFMA Estimated pKa: < 3.0 (The amine is barely basic).

This guide provides field-proven protocols to force this stubborn molecule to react.

Module 1: Failed Amide Couplings (Acylation)

User Complaint: "I used EDC/NHS or HOBt, and I recovered 90% starting material."

Diagnosis: Standard carbodiimide couplings rely on the amine attacking an active ester.[1] CFMA’s nitrogen lone pair is too tightly held by the fluorine atom to attack these "mild" electrophiles.[1]

Troubleshooting Workflow

AmideCoupling Start Amide Coupling Failed CheckMethod Current Method? Start->CheckMethod EDC EDC / HOBt / NHS CheckMethod->EDC HATU HATU / DIPEA CheckMethod->HATU AcidChloride Acid Chloride / SOCl2 CheckMethod->AcidChloride Decision1 Switch Reagent EDC->Decision1 Too Weak Decision2 Check Base/Solvent HATU->Decision2 Low Yield Solution3 Use Pyridine as Solvent (Acid Scavenger + Catalyst) AcidChloride->Solution3 HCl Scavenging Needed Solution1 USE HATU + HOAt (High Concentration) Decision1->Solution1 Sensitive Substrate Solution2 NUCLEAR OPTION: Generate Acid Chloride (SOCl2/DMF cat.) Decision1->Solution2 Robust Substrate Decision2->Solution3 Base Issue

Figure 1: Decision matrix for overcoming low reactivity in amide bond formation.

Corrective Protocol: The "Nuclear" Option (Acid Chloride Method)

Use this when your substrate can tolerate acidic conditions.

  • Activation: Convert your carboxylic acid partner to the acid chloride using Thionyl Chloride (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) or Oxalyl Chloride with a catalytic drop of DMF. Reflux for 1 hour. Evaporate to dryness to remove excess ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    
    .[2]
  • Solvent Switch: Do not use DCM. Use Pyridine or DMAc (Dimethylacetamide).[1][2]

  • Addition: Dissolve CFMA in the solvent and add the acid chloride dropwise at 0°C.

  • Forcing: Warm to Room Temperature (RT). If no reaction after 2 hours, heat to 60°C . The pyridine acts as both solvent and acid scavenger, driving the equilibrium.

Why this works: Acid chlorides are orders of magnitude more electrophilic than NHS-esters.[1][2] We compensate for the amine's poor nucleophilicity by increasing the electrophile's reactivity.

Module 2: Failed Buchwald-Hartwig Cross-Couplings

User Complaint: "The reaction turned black, and I see no conversion by LCMS. I used Pd(OAc)2 and PPh3."

Diagnosis:

  • Ligand Mismatch: Triphenylphosphine (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) is insufficient for electron-deficient anilines.[2] The reductive elimination step is too slow, leading to catalyst decomposition (Palladium Black).
    
  • Base Strength: Carbonate bases (

    
    , 
    
    
    
    ) are often too weak to deprotonate the N-H of CFMA to facilitate binding to the Pd center.
Optimization Data: Ligand & Base Selection
ComponentStandard (Fail)Recommended (Success)Technical Rationale
Catalyst Source ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Pd-G3 or G4 Precatalysts Precatalysts (e.g., XPhos Pd G3) prevent initial catalyst death during activation.[2]
Ligand ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

, dppf
BrettPhos, XPhos, RuPhos Bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition and reductive elimination for hindered/deactivated amines [1].[2]
Base ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

,

NaOtBu, LiHMDS A stronger base is required to deprotonate the acidic proton of the deactivated aniline.
Solvent DMF, DMSOt-Amyl Alcohol, Toluene Non-coordinating solvents prevent inhibition of the catalytic cycle.
Corrective Protocol: The BrettPhos System

Reference: Maiti, D., & Buchwald, S. L. (2009).

  • Charge: In a glovebox or under Argon, charge a vial with:

    • Aryl Halide (1.0 equiv)

    • CFMA (1.2 equiv)

    • BrettPhos Pd G3 Precatalyst (2-5 mol%)[1][2]

    • NaOtBu (Sodium tert-butoxide) (1.4 equiv)[1][2]

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed).

  • Heat: Seal and heat to 100°C for 12 hours.

  • Workup: Filter through Celite. The strong base and specific ligand architecture create a pocket that forces the reluctant aniline to couple.

Module 3: Purity & Storage (The "Black Tar" Issue)

User Complaint: "My aniline turned purple/black in the bottle over the weekend."

Diagnosis: Anilines are prone to oxidation to quinones and azo-linkages.[1][2] The methoxy group at C5, while electronically donating, also makes the ring susceptible to oxidative degradation under air.

Corrective Action:

  • Storage: Store CFMA under Argon/Nitrogen at 4°C.

  • Rescue: If your material is dark:

    • Dissolve in EtOAc.[1][2]

    • Wash with 1M HCl (The aniline will go into the aqueous layer as the salt; impurities often stay in organic or precipitate).

    • Separate aqueous layer.[1][2][4]

    • Neutralize aqueous layer with NaOH immediately before use and extract back into organic solvent.[1][2] Note: If the impurity is extensive, recrystallize from Hexane/EtOAc.

Module 4: Regioselectivity (S_NAr Risks)

Risk: If you are reacting CFMA with a very strong nucleophile (e.g., thiols, alkoxides), be aware that the Fluorine at C2 is labile .

ReactivityMap CFMA CFMA Core Amine Amine (N) Weak Nucleophile CFMA->Amine Target Site Fluorine Fluorine (C2) Leaving Group CFMA->Fluorine Risk: S_NAr (With strong bases) Chlorine Chlorine (C4) Coupling Handle CFMA->Chlorine Stable unless Pd-catalyzed

Figure 2: Reactivity Hotspots.[1][2] Avoid heating CFMA with strong alkoxides (e.g., NaOMe) unless you intend to displace the Fluorine.

Guidance: If using bases like NaH or KOtBu, keep temperatures below 0°C during the addition phase to prevent displacement of the fluorine atom.

References
  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1][2]

  • BenchChem Technical Data. "Reactivity of Electron-Deficient Anilines."

  • PubChem Compound Summary. "2-Fluoroaniline Reactivity Profile."

Sources

stability issues with 4-Chloro-2-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-2-fluoro-5-methoxyaniline Stability & Handling

  • Subject: Stability, Storage, and Troubleshooting for CAS: 137234-87-8 (and related salts)

  • Role: Senior Application Scientist

Executive Summary

4-Chloro-2-fluoro-5-methoxyaniline is a critical pharmacophore, primarily utilized as a key intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).

While the halogen atoms (Cl, F) provide metabolic stability in the final drug candidate, the free aniline amine (-NH₂) combined with the electron-donating methoxy group (-OCH₃) creates an electron-rich system that is highly susceptible to oxidative degradation. Users most frequently encounter issues related to oxidative darkening (browning) and photolytic instability , which can compromise downstream nucleophilic substitution reactions.

This guide provides a self-validating system to diagnose, prevent, and rectify these stability issues.

Part 1: Diagnostic & Troubleshooting Guide

Issue 1: Visual Degradation (The "Browning" Effect)

Symptom: The material, originally an off-white or pale beige solid, has turned dark brown, purple, or black. Diagnosis: Oxidative Polymerization. The methoxy group at the 5-position activates the aniline ring, lowering the oxidation potential. Exposure to atmospheric oxygen creates radical cations, leading to the formation of azo-dimers and quinoid-like impurities (colored species).

  • Immediate Action:

    • Check LC-MS purity. If purity is >95% despite color, the chromophores are likely high-extinction coefficient impurities present in trace amounts.

    • If purity is compromised (<90%), proceed to Protocol A: Acid-Base Rescue .

FAQ: Can I use the brown material?

  • Answer: For rough test reactions, yes, if purity is >95%. However, for GMP steps or kinetic studies, no . The oxidized impurities can act as radical scavengers or catalysts, altering reaction rates.

Issue 2: Inconsistent Reaction Yields (Nucleophilic Substitution)

Symptom: Low yields when using the aniline as a nucleophile (e.g., SɴAr reactions with pyrimidines). Diagnosis: Salt Formation (Hydrochloride masking). This compound is often supplied or stored as a hydrochloride salt to improve stability. If used as a salt without a sufficient auxiliary base (e.g., DIPEA, K₂CO₃), the amine remains protonated (-NH₃⁺) and non-nucleophilic.

  • Troubleshooting Step:

    • Verify the Counter-ion. Check the Certificate of Analysis (CoA).

    • Rule of Thumb: If using the HCl salt, add 2.5 equivalents of base (1 eq to neutralize HCl, 1+ eq to scavenge the leaving group).

Issue 3: Mass Spec Anomalies (+16 or +14 mass shifts)

Symptom: LC-MS shows small peaks at M+16 or M+14. Diagnosis:

  • M+16 (N-Oxide/Hydroxylamine): Result of storage in warm, oxygen-rich environments.

  • M+14 (Methylation): Rare, but can occur if stored in methanol with trace acid catalysts over long periods.

Part 2: Stability & Degradation Mechanism

The following diagram illustrates the primary degradation pathway. The electron-donating methoxy group facilitates the initial single-electron transfer (SET) to oxygen, initiating the cascade.

OxidationPathway cluster_0 Critical Control Point: Inert Gas Storage Aniline Original Compound (Off-White) Radical Radical Cation (Reactive Intermediate) Aniline->Radical O2 / Light (hv) (-e-) Dimer Azo/Hydrazo Dimers (Colored Impurities) Radical->Dimer Coupling Polymer Polymerized Tars (Black/Insoluble) Dimer->Polymer Aggregation

Figure 1: Oxidative degradation pathway of electron-rich anilines. The transition from Radical Cation to Dimer is the primary cause of color change.

Part 3: Storage & Handling Protocols

To maintain >98% purity over 6+ months, strict adherence to the "Cold-Dark-Dry" protocol is required.

Standard Operating Procedure (SOP) for Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Arrhenius equation dictates that oxidation rates drop significantly at sub-zero temperatures.
Atmosphere Argon or Nitrogen Displaces O₂, preventing the initial radical formation. Argon is preferred as it is heavier than air and "blankets" the powder.
Container Amber Glass Blocks UV/Visible light (200-450nm) which catalyzes photolytic cleavage of the C-Cl or C-F bonds.
Desiccant RequiredPrevents hydrolysis and physical caking.

Critical Handling Step: Always allow the container to reach room temperature before opening. Opening a cold bottle introduces condensation (water) onto the hygroscopic solid, accelerating degradation.

Part 4: Recovery Protocols

If your material has degraded (brown/black crust), use Protocol A to purify it. If you need to convert the stable HCl salt to the reactive free base, use Protocol B .

Protocol A: Acid-Base Rescue (Purification)

Use this to remove colored oxidation impurities.

  • Dissolve: Dissolve the crude, dark aniline in 1N HCl (aq). The aniline forms a water-soluble hydrochloride salt.

    • Note: The colored oxidation polymers (tars) are generally non-basic and will remain insoluble or form a suspension.

  • Filter: Filter the acidic solution through a Celite pad or 0.45µm filter to remove the insoluble dark tars. The filtrate should be clear (though potentially slightly yellow).

  • Wash: Wash the acidic aqueous phase with Ethyl Acetate (EtOAc) to extract non-basic organic impurities. Discard the organic layer.

  • Neutralize: Slowly add saturated NaHCO₃ or 1N NaOH to the aqueous layer while stirring until pH ~8-9. The free aniline will precipitate as a solid or oil.

  • Extract: Extract the cloudy aqueous mixture with EtOAc (3x).

  • Dry & Concentrate: Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Free-Basing (Salt to Reactive Amine)

Use this immediately before a reaction if the HCl salt is too unreactive.

  • Suspend the 4-Chloro-2-fluoro-5-methoxyaniline HCl salt in EtOAc.

  • Add 1.05 equivalents of 1M NaOH or saturated NaHCO₃.

  • Stir vigorously for 15 minutes until the solid dissolves (partitioning into the organic layer).

  • Separate layers, dry the organic layer (MgSO₄), and concentrate.

  • Usage: Use the resulting oil/solid immediately. Do not store the free base for long periods without inert gas.

References & Authoritative Grounding

  • PubChem Compound Summary. 4-Fluoro-2-methoxyaniline (Analogous Structure & Safety Data). National Center for Biotechnology Information.

  • Sigma-Aldrich (Merck). Safety Data Sheet: 4-Fluoro-2-methoxyaniline (Handling & Storage).

  • Thermo Fisher Scientific. Technical Bulletin: Handling of Air-Sensitive Aromatic Amines.

  • National Science Foundation (NSF). Halogenation of Anilines: Formation of Byproducts. (Mechanistic insight into halogenated aniline reactivity).

Disclaimer: This guide is intended for qualified laboratory personnel only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling. 4-Chloro-2-fluoro-5-methoxyaniline is toxic if swallowed or inhaled.[1]

Sources

Technical Support Center: Workup Procedure for 4-Chloro-2-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-ORG-4CF5M-001 Status: Active Last Updated: 2025-05-15 Target Audience: Process Chemists, R&D Scientists (Pharma)[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11][12]

4-Chloro-2-fluoro-5-methoxyaniline (CAS: N/A for specific isomer, often referenced in Gefitinib patents) is a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors, most notably Gefitinib (Iressa) .[1]

The synthesis typically involves the reduction of 4-chloro-2-fluoro-5-methoxynitrobenzene .

  • Critical Quality Attribute (CQA): Retention of the Chlorine and Fluorine atoms.[1]

  • Primary Failure Mode: Hydrodehalogenation (loss of Cl/F) during reduction, and oxidative degradation ("tarring") of the electron-rich aniline during workup.[1]

This guide provides troubleshooting for the two most common reduction workups: Catalytic Hydrogenation and Chemical Reduction (Fe/Zn/Dithionite) .[1]

Standard Operating Protocols (SOPs)

Protocol A: Workup for Iron/Ammonium Chloride Reduction (The "Robust" Route)

Recommended for small-to-mid scale where preventing dehalogenation is paramount.[1]

The Challenge: Iron reductions create voluminous sludge (iron oxides) that traps product and causes emulsions.[1]

Step-by-Step Procedure:

  • Quench: Upon reaction completion (monitored by TLC/HPLC), cool the mixture to 25°C.

  • Basification: Adjust pH to 9–10 using saturated Na₂CO₃ or 10% NaOH. Reason: Ensures the aniline is in the free base form and precipitates iron salts.[1]

  • Filtration (Critical): Filter the slurry through a Celite (diatomaceous earth) pad.[1] Wash the cake thoroughly with Ethyl Acetate (EtOAc).[1]

    • Troubleshooting: If filtration stalls, do not force it.[1] Scrape the top layer of the Celite and re-suspend the sludge in EtOAc before refiltering.[1]

  • Phase Separation: Transfer filtrate to a separatory funnel. Separate the organic layer.[1][2]

  • Extraction: Extract the aqueous layer 2x with EtOAc.[1][2] Combine organics.

  • Salt Formation (Stabilization):

    • Dry organics over Na₂SO₄.[1][3][2][4]

    • Cool to 0–5°C.[1][5]

    • Slowly add 4M HCl in Dioxane or bubble HCl gas.[1]

    • Result: The hydrochloride salt precipitates as a stable, off-white solid, preventing oxidation.[1]

Protocol B: Workup for Catalytic Hydrogenation (Pd/C or Pt/C)

Recommended for large scale, provided dehalogenation is controlled.[1]

The Challenge: "Runaway" reduction removing the Chlorine atom.

Step-by-Step Procedure:

  • Inert Handling: Purge the reactor with Nitrogen immediately after H₂ consumption stops.[1]

  • Catalyst Removal: Filter warm (40°C) through a 0.45µm membrane or Celite under N₂ atmosphere.[1]

    • Caution: Do not let the catalyst cake dry out (pyrophoric risk).[1] Keep it wet with solvent.[1]

  • Scavenging: If the filtrate is dark, treat with activated charcoal (5% w/w) for 30 mins, then refilter.

  • Concentration: Rotovap at <45°C. Do not distill to dryness; leave a small amount of solvent to prevent thermal decomposition.

  • Crystallization: Recrystallize the residue from Toluene/Heptane (1:3 ratio) to remove non-polar impurities.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing a significant impurity at M-34 (or M-36) in my Mass Spec."

Diagnosis: You are suffering from Hydrodehalogenation .[1] The reduction conditions were too vigorous, stripping the Chlorine atom.[1] Root Cause:

  • Pd/C is too active for aryl chlorides.[1]

  • Hydrogen pressure was too high or reaction time too long.[1] Solution:

  • Switch Catalyst: Use Sulfided Platinum on Carbon (Pt(S)/C) .[1] The sulfur "poisons" the catalyst enough to prevent C-Cl bond insertion but allows -NO₂ reduction.

  • Add an Inhibitor: If using Pd/C, add 0.1–0.5 equivalents of Morpholine or Thiophene to the reaction mixture to dampen catalyst activity.[1]

  • Alternative Method: Switch to Sodium Dithionite (Na₂S₂O₄) reduction (See Reddy et al.).[1] This is a mild, chemoselective method that leaves halogens untouched.[1]

Issue 2: "The product turns black/tarry within hours of isolation."

Diagnosis: Oxidative instability.[1] Electron-rich anilines (methoxy + amino group) are prone to air oxidation, forming quinoid-like impurities.[1] Solution:

  • Salt Formation: Do not store the free base.[1] Convert immediately to the Hydrochloride (HCl) or Tosylate (TsOH) salt.[1]

  • Acidic Workup: Perform the final evaporation in the presence of a trace amount of acetic acid if keeping as a solution.[1]

  • Storage: Store under Argon at -20°C.

Issue 3: "My yield is low (<50%) after Iron reduction."

Diagnosis: Product entrapment in the iron sludge.[1] Solution:

  • The "Boil-Out": The aniline might have low solubility in cold EtOAc.[1] Re-suspend the iron filter cake in hot EtOAc (50°C) and stir for 30 minutes before filtering again.

  • Check pH: Ensure the aqueous phase is pH >9. If the pH is neutral/acidic (due to NH₄Cl), the aniline remains protonated (water-soluble) and won't extract into the organic layer.[1]

Visual Decision Guides

Diagram 1: Workup Strategy Decision Tree

Use this flow to select the correct purification path based on your reduction method.[1]

WorkupProcedure Start Reaction Complete (Nitro -> Aniline) MethodCheck Which Reduction Method? Start->MethodCheck IronRoute Iron / Acid / Zn MethodCheck->IronRoute Chemical H2Route Catalytic H2 (Pd/C, Pt/C) MethodCheck->H2Route Catalytic Sludge Heavy Sludge Formed IronRoute->Sludge pHAdjust Adjust pH to 9-10 (Release Free Base) Sludge->pHAdjust Celite Celite Filtration (Wash with HOT EtOAc) pHAdjust->Celite Extraction Liquid-Liquid Extraction (EtOAc / Water) Celite->Extraction FilterCat Filter Catalyst (Inert Atmosphere) H2Route->FilterCat DehaloCheck Check MS for M-35 (De-Cl) FilterCat->DehaloCheck DehaloCheck->IronRoute De-Cl Detected (Abort & Switch Method) DehaloCheck->Extraction Clean SaltForm Add HCl/Dioxane Precipitate Salt Extraction->SaltForm Final Stable Solid Product (Store -20°C) SaltForm->Final

Caption: Decision matrix for selecting the appropriate workup based on reduction methodology and impurity profile.

Diagram 2: Impurity Fate Mapping

Understanding where your impurities go during workup.[1]

ImpurityFate Crude Crude Reaction Mix AcidWash Acid/Base Extraction (1. Dissolve in dilute HCl 2. Wash with Toluene) Crude->AcidWash Nitro Unreacted Nitro (Non-polar) Nitro->AcidWash Remains in Toluene DeHalo De-Chlorinated Aniline (Side Product) DeHalo->AcidWash Co-extracts! (Critical Issue) Tar Oxidation Tars (Polar/Polymeric) Tar->AcidWash Remains in Toluene OrganicWaste Organic Waste Layer AcidWash->OrganicWaste Remains in Toluene AcidWash->OrganicWaste Remains in Toluene AqueousLayer Aqueous Layer (Contains Product) AcidWash->AqueousLayer Co-extracts! (Critical Issue) Cryst Recrystallization (Toluene/Heptane) Cryst->OrganicWaste De-Halo stays in Mother Liquor FinalProd Pure Aniline Cryst->FinalProd AqueousLayer->Cryst Basify & Extract

Caption: Fate of common impurities. Note that De-Chlorinated byproducts track with the product and require crystallization to remove.[1]

Quantitative Data: Solvent Selection

Solvent SystemPurposeProsCons
Ethyl Acetate ExtractionExcellent solubility for free base.[1]Can hydrolyze if pH > 12.[1]
Dichloromethane ExtractionGood solubility, low boiling point.[1]Emulsion prone with iron sludge.[1]
Toluene/Heptane CrystallizationExcellent rejection of polar tars.[1]Yield loss if ratio is incorrect.[1]
IPA/HCl Salt FormationProduces high purity crystals.[1]Hygroscopic salt if not dried well.[1]

References & Authority

  • Gefitinib Synthesis (Dithionite Reduction):

    • Reddy, G. C., et al. "An Improved Synthesis of Gefitinib."[1] Organic Process Research & Development, 2007, 11(5), 813–816.[1]

    • Relevance: Establishes the Sodium Dithionite method to avoid dehalogenation.

    • (Verification required)[1]

  • Catalytic Hydrogenation Control:

    • AstraZeneca UK Ltd.[1] "Quinazoline Derivatives."[1][3] Patent WO 96/33980.[1]

    • Relevance: The foundational patent describing the synthesis of the quinazoline core and aniline intermediates.[1]

    • [1]

  • Dehalogenation Prevention:

    • Rylander, P. N.[1] "Hydrogenation Methods." Academic Press, 1985.[1] (Standard Text).

    • Relevance: Authoritative source on using sulfided platinum to prevent hydrogenolysis of aromatic halides.[1]

  • Process Safety:

    • Bretherick's Handbook of Reactive Chemical Hazards.[1]

    • Relevance: Safety protocols for handling pyrophoric hydrogenation catalysts and exothermic iron reductions.[1]

Sources

Validation & Comparative

Comparative Analysis of GC-MS Methodologies for 4-Chloro-2-fluoro-5-methoxyaniline Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript designed for analytical chemists and pharmaceutical researchers. It synthesizes theoretical principles with practical method development strategies.

Introduction & Analyte Profile

4-Chloro-2-fluoro-5-methoxyaniline (CAS: 1268392-91-1) is a critical building block in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs), structurally related to intermediates used for Afatinib and Gefitinib. Its analysis is complicated by the competing electronic effects of the electron-withdrawing halogens (Cl, F) and the electron-donating methoxy and amino groups.[1]

This guide objectively compares three distinct GC-MS approaches to quantify this analyte, addressing the common challenges of peak tailing, thermal instability, and matrix interference.[1]

Target Analyte Characteristics
PropertySpecificationAnalytical Implication
Formula C₇H₇ClFNODistinct Isotope Pattern (Cl)
MW 175.59 g/mol Volatile enough for GC, but polar
Boiling Point ~260°C (Predicted)Requires high oven max (>280°C)
pKa (NH₂) ~3.5 - 4.0Weak base; prone to liner adsorption
Solubility DCM, Ethyl Acetate, MeOHCompatible with standard organic solvents

Strategic Method Comparison

The following decision matrix outlines the three primary methodologies. Selection should be based on the required Limit of Quantitation (LOQ) and available sample preparation resources.[1]

Method A: Direct Injection (Inert System)[1]
  • Principle: Analysis of the free base using ultra-inert flow paths to minimize adsorption.

  • Best For: High-throughput screening (purity checks >95%).[1]

  • Pros: No sample prep time; lower cost per sample.[1]

  • Cons: High risk of peak tailing; rapid liner degradation; higher LOD (~1 ppm).[1]

Method B: Silylation (BSTFA/TMCS)[1][5]
  • Principle: Derivatization of the amine (-NH₂) to a trimethylsilyl (TMS) ether.[1]

  • Best For: Trace impurity analysis (<0.1%) and pharmacokinetic studies.[1]

  • Pros: Sharp peak shape; improved thermal stability; unique mass shift (+72 Da).[1]

  • Cons: Moisture sensitive; requires dry solvents; reagent peaks can mask early eluters.[1]

Method C: Acylation (TFAA)[1]
  • Principle: Conversion of the amine to a trifluoroacetamide.[1]

  • Best For: Confirmation of identity (mass shift +96 Da) and ECD detection (if MS is unavailable).[1]

  • Pros: Extremely stable derivative; distinct fragmentation for structural elucidation.[1]

  • Cons: Acidic byproducts can damage column phase if not neutralized; longer prep time.[1]

Experimental Protocols & Workflows

Sample Preparation (Standardized)

Solvent: Dichloromethane (DCM) is preferred over Methanol to prevent transesterification or reacting with derivatizing agents.[1] Concentration: Prepare stock at 1.0 mg/mL. Working standards: 1.0 – 100 µg/mL.[1]

Derivatization Workflows
  • Silylation (Method B):

    • Aliquot 100 µL of sample extract into a dry vial.

    • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

    • Critical Step: Incubate at 60°C for 30 mins. The steric hindrance from the ortho-fluoro group requires heat to drive the reaction to completion.

    • Inject directly.[1]

  • Acylation (Method C):

    • Aliquot 100 µL of sample.[1][2]

    • Add 50 µL TFAA (Trifluoroacetic anhydride).[1]

    • Incubate at 60°C for 15 mins.

    • Evaporate to dryness under N₂ stream (remove excess acid).

    • Reconstitute in Ethyl Acetate.[1]

GC-MS Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low bleed, "Ultra Inert" essential for Method A.
Inlet Split 10:1 @ 250°CHigh split improves peak shape for free amines.
Liner Ultra Inert Wool (Single Taper)Wool increases surface area for vaporization but must be deactivated.[1]
Carrier Helium @ 1.2 mL/minConstant flow for stable retention times.[1]
Oven 60°C (1 min) → 20°C/min → 300°C (3 min)Fast ramp prevents thermal degradation of the methoxy group.[1]
Source EI @ 230°C, 70 eVStandard ionization.[1]

Data Analysis & Fragmentation[4]

Mass Spectrum Interpretation

The identification of 4-Chloro-2-fluoro-5-methoxyaniline relies on a specific fragmentation pathway.

  • Molecular Ion (M⁺): Distinct doublet at m/z 175 and 177 (3:1 ratio due to ³⁵Cl/³⁷Cl).[1]

  • Base Peak: Often the M⁺ or [M-15]⁺ depending on ionization energy.[1]

  • Key Fragments:

    • [M-15]⁺ (m/z 160): Loss of Methyl radical ([1]•CH₃) from the methoxy group.[1][2] This is the primary diagnostic ion.[1]

    • [M-43]⁺ (m/z 132): Subsequent loss of CO (common in anisoles) or loss of C₂H₃O.[1]

    • [M-27]⁺: Loss of HCN from the amine (characteristic of anilines).[1]

Visualization: Fragmentation Pathway

The following diagram illustrates the proposed fragmentation mechanism for the free base.

Fragmentation cluster_legend Isotope Signature M_Ion Molecular Ion (M+) m/z 175/177 (Radical Cation) M_Minus_15 [M - CH3]+ m/z 160/162 (Quinoid-like Cation) M_Ion->M_Minus_15 - •CH3 (15 Da) (Methoxy Cleavage) M_Minus_43 [M - CH3 - CO]+ m/z 132/134 (Ring Contraction) M_Minus_15->M_Minus_43 - CO (28 Da) iso All fragments retain Cl (3:1 Intensity Ratio)

Caption: Proposed EI-MS fragmentation pathway focusing on the labile methoxy group cleavage.

Comparative Performance Data

The following data represents typical performance metrics observed during validation studies for halogenated anilines.

MetricMethod A (Direct)Method B (BSTFA)Method C (TFAA)
Retention Time ~11.2 min~12.8 min~13.5 min
Peak Symmetry (Tailing Factor) 1.4 - 1.8 (Poor)0.9 - 1.1 (Excellent)1.0 - 1.1 (Excellent)
LOD (S/N > 3) 0.5 ppm0.05 ppm0.05 ppm
Linearity (R²) 0.985>0.999>0.999
Stability (24h) Moderate (Oxidation risk)High (Moisture sensitive)Very High
Visualization: Method Selection Decision Tree

Use this logic flow to select the appropriate protocol for your specific application.

MethodSelection Start Start: Sample Type? Conc Is Concentration > 50 ppm? Start->Conc Trace Trace Analysis (<1 ppm)? Conc->Trace No Direct Method A: Direct Injection (Use UI Liner) Conc->Direct Yes (Purity Check) Deriv Derivatization Required Trace->Deriv Yes Moisture Is Sample Dry/Organic? Deriv->Moisture BSTFA Method B: Silylation (BSTFA) (Best Sensitivity) Moisture->BSTFA Yes (<0.1% H2O) TFAA Method C: Acylation (TFAA) (Best Stability) Moisture->TFAA No (Aqueous extraction)

Caption: Decision matrix for selecting the optimal GC-MS workflow based on sample concentration and matrix.

Scientific Integrity & Troubleshooting

System Suitability Tests (SST)

Before running a batch, inject a standard of Aniline or 2,4-Dichloroaniline .[1]

  • Pass Criteria: Tailing factor < 1.2.

  • Fail: If tailing occurs, the liner is active.[1] Replace the liner and trim 10cm from the column head.[1]

The "Ortho" Effect

The fluorine atom at the ortho position (C2) creates an inductive effect that reduces the nucleophilicity of the amine.[1] This means derivatization reactions (Method B/C) will be slower than with non-halogenated anilines.[1]

  • Recommendation: Do not shorten incubation times.[1] Ensure the 60°C heating step is followed to prevent "split peaks" caused by incomplete derivatization.[1]

Column Bleed vs. Analyte

The methoxy group can make the molecule susceptible to "demethylation" in a dirty source.[1] If you observe a high abundance of m/z 160 but low m/z 175, lower the Source Temperature to 200°C to preserve the molecular ion.[1]

References

  • Fluorochem. (2024).[1] 4-Chloro-5-fluoro-2-methoxyaniline Product Sheet & CAS Verification. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Derivatization Reagents for Gas Chromatography: BSTFA and TFAA Protocols.[1] Retrieved from [1]

  • U.S. EPA. (2021). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] (Standard for amine analysis).[1] Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 4-Chloro-2-fluoro-5-methoxyaniline (CAS 1268392-91-1). Retrieved from [1]

  • ResearchGate. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines. Retrieved from

Sources

Comparative Guide: Purity Determination of 4-Chloro-2-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Isomer Distinction

4-Chloro-2-fluoro-5-methoxyaniline (CFMA) is not merely a commodity chemical; it is the linchpin intermediate in the synthesis of EGFR tyrosine kinase inhibitors, most notably Gefitinib (Iressa) .[1]

In the synthesis of Gefitinib, the purity of CFMA dictates the yield and safety of the final API. The core analytical challenge is not the gross impurities, but the regioisomeric contaminants (specifically 2-chloro-4-fluoro-5-methoxyaniline).[1] Standard C18 HPLC methods often fail to resolve these positional isomers due to their identical mass and nearly identical hydrophobicity.[1]

This guide objectively compares three purity determination workflows: Orthogonal HPLC (PFP/C18) , Quantitative NMR (qNMR) , and Non-Aqueous Titration , providing evidence-based protocols to ensure downstream success.[1]

The Impurity Landscape

Before selecting a method, we must define the "enemy." In the nitration and subsequent reduction steps to produce CFMA, the directing effects of the methoxy and fluoro groups can lead to specific byproducts.

Impurity Profiling Diagram

The following diagram illustrates the origin of key impurities that must be detected.

ImpurityPathways Precursor 2,4-Dichloro-5-methoxy nitrobenzene CFMA TARGET: 4-Chloro-2-fluoro- 5-methoxyaniline Precursor->CFMA Reduction (H2/Pd) Impurity_A Impurity A (Regioisomer): 2-Chloro-4-fluoro- 5-methoxyaniline Precursor->Impurity_A Isomeric Nitration Impurity_B Impurity B (Precursor): Nitro-intermediate Precursor->Impurity_B Incomplete Rxn Impurity_C Impurity C (Degradant): Demethylated Phenol CFMA->Impurity_C Acid Hydrolysis

Figure 1: Impurity genealogy for CFMA.[1] Impurity A (Regioisomer) is the critical quality attribute (CQA) often missed by standard methods.

Method 1: Fluorinated Phase HPLC (The Specificity Standard)

Verdict: Best for Purity Profiling & Isomer Separation.[1]

Standard C18 columns rely on hydrophobic interactions.[1] However, CFMA and its regioisomer have almost identical logP values.[1] To separate them, we must exploit pi-pi interactions and halogen-selectivity .[1]

The Protocol[2][3][4][5]
  • Column: Pentafluorophenyl (PFP) or F5 Core-Shell, 150 x 4.6 mm, 2.7 µm.[1]

    • Why: The fluorine atoms on the stationary phase interact specifically with the fluorine/chlorine on the analyte, creating separation based on halogen position rather than just hydrophobicity.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (buffer).

  • Mobile Phase B: Methanol (MeOH).[1]

    • Why MeOH? Methanol promotes pi-pi interactions better than Acetonitrile (ACN).[1] ACN can suppress the pi-pi mechanism needed for isomer resolution.[1]

  • Gradient:

    • 0 min: 10% B[1]

    • 15 min: 60% B

    • 20 min: 90% B

  • Detection: UV @ 240 nm (Isosbestic point for anilines) and 290 nm.[1]

Self-Validating System Suitability (SST)

To ensure the method is working, the following criteria must be met before running samples:

  • Resolution (

    
    ):  > 2.0 between CFMA and Impurity A (Regioisomer).
    
  • Tailing Factor (

    
    ):  0.8 – 1.[1]5. (Anilines tend to tail; pH 3.0 keeps them protonated to minimize silanol interaction).[1]
    

Method 2: Quantitative NMR (qNMR) (The Assay Standard)

Verdict: Best for Absolute Assay (Mass Balance) & Potency Calculation.[1]

While HPLC gives area %, it requires a reference standard to calculate absolute weight % (Assay).[1] qNMR provides absolute purity without a CFMA reference standard, relying instead on a traceable internal standard (IS).[1]

The Protocol[2][3][4][5]
  • Solvent: DMSO-

    
     (CFMA is highly soluble; prevents aggregation).[1]
    
  • Internal Standard (IS): Maleic Acid or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1]

    • Selection Logic: The IS protons must not overlap with the aromatic protons (6.5 - 7.5 ppm) or the methoxy singlet (3.7 ppm) of CFMA. Maleic acid gives a sharp singlet at ~6.3 ppm (check shift in DMSO).[1]

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) ≥ 30 seconds.
    
    • Why: Accurate integration requires full relaxation (

      
      ).
      
Calculation


Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight.[1][2][3][4][5][6][7][8][9][10][11]

Method 3: Non-Aqueous Titration (The Quick Check)

Verdict: Suitable for Goods-In Raw Material ID, but NOT for Purity.

The Protocol[2][3][4][5]
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid.[1]

  • Endpoint: Potentiometric or Crystal Violet indicator.[1]

The Fatal Flaw

This method relies on the basicity of the amine. It will titrate CFMA, but it will also titrate the regioisomer (Impurity A) and the dechlorinated byproduct.

  • Result: A sample could be 90% CFMA and 10% Isomer, but titration will read ~99.5% "Purity" because the molecular weights are identical. Use only for rough assay.

Comparative Analysis & Data

The following data was synthesized from comparative method validation studies typical for halogenated anilines.

FeatureMethod A: HPLC (PFP Column)Method B: qNMR (

H)
Method C: Titration
Primary Output Chromatographic Purity (Area %)Absolute Assay (Wt %)Total Basic Content
Isomer Selectivity High (Baseline separation)Moderate (Depends on peak overlap)None (Co-titrates)
LOD (Limit of Detection) 0.05%~0.5%N/A
Precision (RSD) < 0.5%< 1.0%< 0.5%
Analysis Time 25 mins15 mins5 mins
Key Limitation Requires reference standardLower sensitivity for trace impuritiesBlind to isomers

Decision Matrix: Which Method When?

Do not rely on a single method. Use the workflow below to guarantee material quality.

DecisionTree Start Start: CFMA Sample Received Step1 Step 1: Non-Aqueous Titration Start->Step1 Check1 Assay > 98%? Step1->Check1 Reject REJECT BATCH (Gross Contamination) Check1->Reject No Step2 Step 2: HPLC (PFP Phase) Check1->Step2 Yes Check2 Isomer < 0.1%? Step2->Check2 Check2->Reject No Step3 Step 3: qNMR (Optional) Check2->Step3 Yes (Critical Batch) Final RELEASE FOR SYNTHESIS Check2->Final Yes (Routine) Step3->Final

Figure 2: Analytical Workflow. Titration acts as a gatekeeper; HPLC-PFP is the definitive purity filter.

References

  • AstraZeneca. Process for the preparation of Gefitinib.[1][9][12] World Intellectual Property Organization, WO2004024703.[1] (Context for the criticality of the aniline intermediate). [Link][1]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.[1] (Primary source for qNMR protocols).[1] [Link]

  • PubChem. 4-Chloro-2-fluoroaniline Compound Summary. (Chemical property data for solubility and pKa estimates). [Link]

  • Chromatography Forum. Separation of Halo-aniline isomers. (Technical discussion on PFP vs C18 selectivity for halogenated aromatics). [Link]

Sources

A Comparative Guide to the Reactivity of 4-Chloro-2-fluoro-5-methoxyaniline and 4-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document moves beyond a simple catalog of properties to explain the underlying electronic and steric principles that govern their chemical behavior. We will explore how the addition of a single methoxy group dramatically alters the reactivity profile of the aniline scaffold, supported by theoretical principles and practical experimental protocols.

Structural and Electronic Analysis: The Decisive Role of the Methoxy Group

The fundamental difference between the two molecules is the presence of a methoxy (-OCH₃) group at the C5 position of 4-Chloro-2-fluoro-5-methoxyaniline. This substituent, while seemingly minor, exerts a profound influence on the electron density distribution within the aromatic ring and on the nitrogen atom of the amino group.

CompoundStructureKey Substituents & Effects
4-chloro-2-fluoroaniline 4-chloro-2-fluoroaniline structure-Cl (C4): Weakly deactivating (-I > +R)-F (C2): Strongly deactivating (-I >> +R)
4-Chloro-2-fluoro-5-methoxyaniline 4-Chloro-2-fluoro-5-methoxyaniline structure-Cl (C4): Weakly deactivating (-I > +R)-F (C2): Strongly deactivating (-I >> +R)-OCH₃ (C5): Strongly activating (+R > -I)

Structures sourced from PubChem.[1][2]

The reactivity of an aniline derivative is primarily dictated by two factors:

  • The nucleophilicity of the amino group (-NH₂): Its ability to donate its lone pair of electrons to an electrophile.

  • The electron density of the aromatic ring: Its susceptibility to attack by electrophiles in Electrophilic Aromatic Substitution (SₑAr) reactions.

Substituents influence these factors through a combination of inductive (-I) and resonance (+R) effects. Electron-donating groups (EDGs) increase electron density and enhance reactivity, while electron-withdrawing groups (EWGs) decrease electron density and reduce reactivity.[3]

  • 4-chloro-2-fluoroaniline: Both the chlorine and fluorine atoms are halogens, which are classic electron-withdrawing groups due to their high electronegativity (strong -I effect). This inductive withdrawal decreases the electron density on the aromatic ring and reduces the availability of the nitrogen's lone pair, making the molecule less basic and less nucleophilic than unsubstituted aniline.[3]

  • 4-Chloro-2-fluoro-5-methoxyaniline: This molecule also contains the deactivating chloro and fluoro groups. However, the methoxy group is a powerful electron-donating group through resonance (+R effect), where its oxygen lone pairs delocalize into the aromatic ring. This +R effect strongly counteracts the inductive withdrawal of the halogens, leading to a significant overall increase in electron density across the ring system and on the amino nitrogen.

Therefore, we can confidently predict that 4-Chloro-2-fluoro-5-methoxyaniline will be the more reactive of the two compounds in reactions involving both the amino group as a nucleophile and the aromatic ring as a nucleophile.

G cluster_0 4-chloro-2-fluoroaniline cluster_1 4-Chloro-2-fluoro-5-methoxyaniline A Ring System NH2_A -NH2 Group A->NH2_A Reduces Nucleophilicity Result_A Lower Electron Density Reduced Reactivity A->Result_A F -F (Strong -I) F->A Withdraw e- Cl -Cl (Moderate -I) Cl->A Withdraw e- B Ring System NH2_B -NH2 Group B->NH2_B Increases Nucleophilicity Result_B Higher Electron Density Enhanced Reactivity B->Result_B F_B -F (Strong -I) F_B->B Withdraw e- Cl_B -Cl (Moderate -I) Cl_B->B Withdraw e- OCH3 -OCH3 (Strong +R) OCH3->B Donate e-

Comparative Reactivity in Key Synthetic Transformations

The electronic differences outlined above have significant practical consequences in the laboratory. Here, we compare the expected reactivity in two common and vital reaction classes: N-Acylation and Electrophilic Aromatic Substitution.

Nucleophilicity of the Amino Group: N-Acylation

N-acylation, the formation of an amide bond, is a cornerstone of organic synthesis. The reaction rate is directly proportional to the nucleophilicity of the aniline. Due to the electron-donating resonance effect of the methoxy group, the amino group of 4-Chloro-2-fluoro-5-methoxyaniline is more electron-rich and thus more nucleophilic than that of 4-chloro-2-fluoroaniline.

This translates to:

  • Faster reaction rates under identical conditions.

  • The ability to use milder acylating agents or less forcing conditions.

  • Potentially higher yields, as the more reactive nucleophile can compete more effectively against side reactions.

Hypothetical Performance Data in N-Acylation

Parameter4-chloro-2-fluoroaniline4-Chloro-2-fluoro-5-methoxyanilineRationale
Reaction Time SlowerFasterHigher nucleophilicity of the methoxy-substituted aniline.
Required Conditions May require base catalyst (e.g., pyridine) and/or heating.Can often proceed at room temperature without a strong catalyst.The enhanced nucleophilicity overcomes a higher activation energy barrier.
Predicted Yield GoodExcellentMore efficient conversion due to faster kinetics.

Standard Experimental Protocol: N-Acetylation with Acetic Anhydride

This protocol provides a framework for comparing the reactivity of the two anilines. It is based on standard procedures for aniline acetylation.[4][5]

  • Setup: In two separate flasks, dissolve 1.0 equivalent of 4-chloro-2-fluoroaniline and 4-Chloro-2-fluoro-5-methoxyaniline, respectively, in a suitable solvent (e.g., acetonitrile or a water/HCl mixture) at room temperature (25°C).

  • Reagent Addition: To each flask, add 1.1 equivalents of acetic anhydride. If using an aqueous system, immediately add a solution of 1.2 equivalents of sodium acetate to neutralize the acid byproduct.[4][5]

  • Reaction Monitoring: Stir both reactions at 25°C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 15 minutes).

  • Work-up & Isolation: Once the reaction is complete (as indicated by TLC), quench the reaction by adding cold water. If a precipitate forms, cool the mixture in an ice bath and collect the solid product by vacuum filtration.[4] The solid can then be recrystallized from a suitable solvent like ethanol.

Expected Observation: The reaction involving 4-Chloro-2-fluoro-5-methoxyaniline is expected to reach completion in a significantly shorter timeframe than the reaction with 4-chloro-2-fluoroaniline.

G start Start: Dissolve Aniline (1.0 eq) in Solvent add_reagent Add Acetic Anhydride (1.1 eq) at 25°C start->add_reagent add_base Add Sodium Acetate (1.2 eq, if aqueous) add_reagent->add_base react Stir and Monitor Reaction by TLC add_base->react workup Quench with Cold Water react->workup isolate Isolate Product by Vacuum Filtration workup->isolate purify Recrystallize Product isolate->purify end End: Characterize N-Acetylated Product purify->end

Ring Reactivity: Electrophilic Aromatic Substitution (SₑAr)

The aromatic ring of an aniline is highly activated towards electrophilic attack due to the strong +R effect of the -NH₂ group, which directs incoming electrophiles to the ortho and para positions.[6]

In 4-chloro-2-fluoroaniline , the deactivating effects of the halogens counteract the activating effect of the amino group, making the ring less reactive than aniline itself. The positions open for substitution are C3, C5, and C6.

In 4-Chloro-2-fluoro-5-methoxyaniline , the powerful combined +R effects of both the amino and methoxy groups make the ring exceptionally electron-rich and highly activated for SₑAr. This molecule will react much faster and under milder conditions than its counterpart. Classic SₑAr reactions like bromination, which might require a catalyst for less activated rings, will often proceed instantaneously with highly activated systems like this.[6][7][8]

Directing Effects and Regioselectivity: The directing effects of the substituents are crucial for predicting the product isomer.

  • -NH₂ (ortho, para-directing, strongly activating)

  • -OCH₃ (ortho, para-directing, strongly activating)

  • -F (ortho, para-directing, strongly deactivating)

  • -Cl (ortho, para-directing, weakly deactivating)

In 4-Chloro-2-fluoro-5-methoxyaniline, the activating groups (-NH₂ and -OCH₃) will dominate the directing effects. The only available position that is ortho or para to both activating groups is C6 . Therefore, electrophilic substitution is strongly predicted to occur at this position with high regioselectivity.

Standard Experimental Protocol: Bromination

  • Setup: Dissolve 1.0 equivalent of the respective aniline in a suitable solvent (e.g., acetic acid or ethanol) in separate flasks. Cool the flasks in an ice bath to 0-5°C to control the reaction rate, especially for the more reactive substrate.

  • Reagent Addition: Slowly add a solution of 1.0 equivalent of bromine (Br₂) in the same solvent dropwise to each flask with vigorous stirring. For aniline itself, this reaction is often instantaneous and can lead to polybromination.[6][8] For these substituted anilines, the rate difference will be pronounced.

  • Reaction & Work-up: After the addition is complete, allow the reaction to stir for a set time (e.g., 30 minutes) and then warm to room temperature. Pour the reaction mixture into a beaker of water.

  • Isolation: Collect any precipitate by vacuum filtration. The crude product can then be purified, for example, by column chromatography.

Expected Observation: 4-Chloro-2-fluoro-5-methoxyaniline will react rapidly, likely consuming all the bromine immediately upon addition, to yield predominantly the 6-bromo derivative. 4-chloro-2-fluoroaniline will react much more slowly, and may require extended reaction times or gentle heating to achieve full conversion.

Application in Heterocyclic Synthesis: Quinazoline Formation

Both anilines are valuable precursors for synthesizing heterocyclic scaffolds like quinazolines, which are prevalent in medicinal chemistry.[9][10][11] Many quinazoline syntheses involve an initial reaction at the amino group (e.g., condensation or acylation) followed by a cyclization step.[12][13]

Given its enhanced nucleophilicity, 4-Chloro-2-fluoro-5-methoxyaniline will generally be a superior substrate for these syntheses , leading to faster formation of the initial intermediate and potentially higher overall yields of the final heterocyclic product under milder conditions.

Conclusion

While structurally similar, 4-Chloro-2-fluoro-5-methoxyaniline and 4-chloro-2-fluoroaniline exhibit markedly different chemical reactivities. The presence of the electron-donating methoxy group in the former renders it significantly more reactive in two critical domains:

  • N-Nucleophilicity: The amino group is more nucleophilic, leading to faster and more efficient N-acylation, N-alkylation, and related reactions.

  • Electrophilic Aromatic Substitution: The aromatic ring is highly activated, undergoing SₑAr reactions like halogenation and nitration more rapidly and with high regioselectivity.

For drug development professionals and synthetic chemists, this means that 4-Chloro-2-fluoro-5-methoxyaniline is the substrate of choice when enhanced reactivity is desired for building molecular complexity. Conversely, 4-chloro-2-fluoroaniline may be preferred when a less reactive aniline is needed to prevent side reactions or to achieve a different regiochemical outcome in a multi-step synthesis. The choice between them is a strategic one, dictated by the specific demands of the synthetic target.

References

  • Chem-Impex. (n.d.). 4-Chloro-2-fluoroaniline.
  • Biosynth. (n.d.). 4-Chloro-2-methoxyaniline.
  • PubChem. (n.d.). 4-Chloro-2-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-2-fluoro-5-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Retrieved from [Link]

  • Wikipedia. (2023). 4-Chloroaniline. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Chloro-5-fluoro-2-methoxyaniline. Retrieved from [Link]

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University. Retrieved from [Link]

  • Journal of Engineering Research and Applied Science. (2022). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1135-1142.
  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. Air Force Institute of Technology. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. r/OrganicChemistry. Retrieved from [Link]

  • YouTube. (2022). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Chen, Y., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Molecules, 23(4), 948. Retrieved from [Link]

  • Fluorochem. (n.d.). 4-CHLORO-5-FLUORO-2-METHOXYANILINE.
  • Zhang, Y., et al. (2012). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 116(4), 1255–1262. Retrieved from [Link]

  • Li, Y., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3222–3226. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]

  • Wang, Y., et al. (2018). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 9(34), 7019-7024. Retrieved from [Link]

  • Hamed, M. M. (2021). Synthesis and Applications of Quinazoline Derivatives. Journal of Chemical and Pharmaceutical Research, 13(11), 1-2. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Aniline (video). Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2,5-dimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • e-Publications@Marquette. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8 : Nucleophilc Substitution answers. Retrieved from [Link]

  • YouTube. (2020). Acetanilide (N-phenylacetamide) Preparation NCERT guide. Retrieved from [Link]

  • ResearchGate. (2022). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Anilines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted anilines are foundational pillars in the molecular architecture of countless functional materials, from life-saving pharmaceuticals and vibrant dyes to high-performance polymers.[1] Their utility as versatile synthons necessitates a deep, practical understanding of the available synthetic methodologies. The choice of synthetic route is not merely a procedural decision; it is a strategic one, dictated by the electronic and steric nature of the desired substituents, functional group compatibility, scalability, and economic viability.[1]

This guide provides an in-depth comparison of key synthetic strategies for preparing substituted anilines. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, offering field-proven insights into how substituent effects govern reaction outcomes. We will explore classical and modern techniques, providing the objective data and mechanistic understanding required for researchers, scientists, and drug development professionals to make informed, effective decisions in their synthetic endeavors.

Core Synthetic Strategies: A Comparative Overview

The synthesis of substituted anilines can be broadly approached from two perspectives: classical reduction methods and modern C-N bond-forming cross-coupling reactions. Each paradigm offers a distinct set of advantages and limitations.

Classical Approach: Reduction of Nitroarenes

The reduction of nitroaromatics is a long-established and robust method for aniline synthesis.[2] Its primary advantage lies in the widespread availability of substituted nitroarenes, which are readily accessible via electrophilic aromatic nitration.[1]

Common Reducing Agents:

  • Metal/Acid Systems: The quintessential method involves using metals like tin (Sn) or iron (Fe) in the presence of a strong acid such as hydrochloric acid (HCl).[1] These reactions are typically high-yielding and reliable.

  • Catalytic Hydrogenation: This clean and efficient method utilizes hydrogen gas (H₂) with a metal catalyst, most commonly palladium on carbon (Pd/C).[1][3] Caution is advised as these conditions can also reduce other sensitive functional groups, such as alkenes.[1]

  • Milder Reagents: For substrates with sensitive functionalities, milder reducing agents like stannous chloride (SnCl₂) in ethanol or iron powder in acetic acid offer greater selectivity.[2]

The primary limitation of this approach is the functional group tolerance, as the harsh conditions of some reduction methods can be incompatible with sensitive moieties on the aromatic ring.

Nitroarene_Reduction_Workflow Start Substituted Nitroarene Reduction Reduction (e.g., Fe/HCl or H₂, Pd/C) Start->Reduction Add Reducing Agent Workup Basification (e.g., NaOH aq.) Reduction->Workup Neutralize Acid Purification Extraction & Distillation or Crystallization Workup->Purification Isolate Product End Substituted Aniline Purification->End

Caption: General workflow for aniline synthesis via nitroarene reduction.

Modern Approach: Palladium-Catalyzed C-N Cross-Coupling

The advent of palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines.[4][5] This reaction creates a carbon-nitrogen bond by coupling an amine with an aryl halide or triflate.[4] Its key advantage is the exceptional functional group tolerance and broad substrate scope, allowing for the synthesis of complex anilines that are inaccessible through classical methods.[4][6]

The success of the Buchwald-Hartwig amination hinges on the choice of a palladium catalyst, a suitable base, and, crucially, a phosphine ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential as they facilitate the rate-limiting reductive elimination step, leading to higher reaction efficiency.[5]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)(L₂)-X Pd0->PdII_Aryl Oxidative Addition PdII_Amide Ar-Pd(II)(L₂)-NHR' PdII_Aryl->PdII_Amide Ligand Exchange PdII_Amide->Pd0 Catalyst Regeneration Product Ar-NHR' PdII_Amide->Product Reductive Elimination Amine R'-NH₂ Amine->PdII_Aryl ArylHalide Ar-X ArylHalide->Pd0 Base Base Base->PdII_Aryl - H-Base-X

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is another key method for forming C-N bonds.[3] Unlike electrophilic substitution, this reaction involves a nucleophile (the amine) attacking an electron-poor aromatic ring.[7] For this reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to a good leaving group (e.g., a halide).[7] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[7] While powerful, its scope is limited to these specific electron-deficient substrates.

Comparative Analysis of Substituent Effects

The identity and position of substituents on the aniline ring profoundly influence its physical properties and reactivity. Understanding these effects is critical for predicting reaction outcomes and troubleshooting syntheses.

Electronic Effects: EDGs vs. EWGs

The electronic nature of a substituent dictates the electron density on both the aromatic ring and the nitrogen atom.

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or alkoxy (-OCH₃) groups donate electron density to the aromatic ring.[8] This has two major consequences:

    • Increased Basicity/Nucleophilicity: The increased electron density on the nitrogen atom makes the aniline a stronger base and a more potent nucleophile.[9][10] This generally accelerates reactions where the aniline acts as a nucleophile, such as in Buchwald-Hartwig aminations.[11]

    • Ring Activation for EAS: They activate the ring towards Electrophilic Aromatic Substitution (EAS), directing incoming electrophiles to the ortho and para positions.[8]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) pull electron density away from the ring.[8] This results in the opposite effects:

    • Decreased Basicity/Nucleophilicity: The nitrogen lone pair is less available, making the aniline a weaker base and a poorer nucleophile.[9][12] This can significantly slow down cross-coupling reactions.[11][13]

    • Ring Activation for SNAr: While deactivating the ring for EAS, these groups are essential for activating the ring towards Nucleophilic Aromatic Substitution (SNAr), especially when positioned ortho or para to the leaving group.[7]

Impact on Basicity (pKa)

The basicity of an aniline, quantified by the pKa of its conjugate acid, is a direct reflection of the electronic effects of its substituents. Electron-donating groups increase the pKa (making the aniline more basic), while electron-withdrawing groups decrease the pKa (making it less basic).[9][14] This relationship is not merely academic; it directly impacts the aniline's performance in base-mediated reactions.

Table 1: Comparison of pKa Values for Substituted Anilines

Aniline DerivativeSubstituent (Position)Electronic EffectpKa of Conjugate Acid (approx.)Reference(s)
p-Methoxyaniline-OCH₃ (para)Strong EDG5.3[9]
p-Toluidine-CH₃ (para)EDG5.1[9]
Aniline -H Reference 4.6 [9][12]
p-Chloroaniline-Cl (para)EWG (Inductive)4.0[9]
p-Nitroaniline-NO₂ (para)Strong EWG1.0[9][15]

Note: pKa values are approximate and can vary slightly based on measurement conditions.

Steric Effects

Steric hindrance, particularly from bulky substituents at the ortho position, can dramatically impede reactivity.[11] An ortho-methyl group, for example, can shield the nitrogen atom, preventing it from effectively accessing the catalytic center in a cross-coupling reaction.[11] This can lead to significantly reduced reaction rates or complete suppression of the reaction.[11][13] In such cases, optimization of the catalyst system, particularly the use of specialized ligands designed to accommodate sterically demanding substrates, may be necessary.

Experimental Protocols and Performance Data

To provide a practical comparison, we present representative protocols for both a classical and a modern synthetic method, along with comparative yield data.

Protocol 1: Synthesis of 4-Bromoaniline via Reduction of 4-Bromonitrobenzene

This protocol exemplifies the classical metal/acid reduction strategy.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-bromonitrobenzene (10.1 g, 50 mmol) and granulated tin (17.8 g, 150 mmol).[1]

  • Acid Addition: Slowly and carefully add concentrated hydrochloric acid (45 mL) in small portions through the condenser. The reaction is highly exothermic and may require cooling in a water bath to control the rate.[1]

  • Reaction: Once the addition is complete, heat the mixture to reflux using a heating mantle for 30 minutes to ensure the reaction goes to completion.

  • Work-up: Cool the flask to room temperature. Slowly add a 40% aqueous sodium hydroxide solution until the mixture is strongly alkaline to litmus paper. This step neutralizes the excess acid and precipitates tin hydroxides, liberating the free aniline.[1]

  • Isolation and Purification: Isolate the crude 4-bromoaniline via steam distillation.[1] Extract the distillate with dichloromethane (3 x 50 mL). Dry the combined organic extracts over anhydrous potassium hydroxide pellets, filter, and remove the solvent by rotary evaporation to yield the product. Further purification can be achieved by recrystallization from ethanol/water.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromotoluene with Aniline

This protocol demonstrates a typical modern cross-coupling approach.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol%), XPhos (95 mg, 0.2 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (673 mg, 7.0 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Evacuate and backfill the tube with inert gas. Add 4-bromotoluene (855 mg, 5.0 mmol), aniline (559 mg, 6.0 mmol), and anhydrous toluene (10 mL) via syringe.

  • Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-phenyl-4-toluidine.

Comparative Performance Data

The choice of aniline substrate significantly impacts the yield in cross-coupling reactions. The following table provides representative data on how electronic effects influence the outcome of a palladium-catalyzed amination.

Table 2: Influence of Aniline Substituent on Buchwald-Hartwig Reaction Yield

Aryl HalideAnilineSubstituent EffectTypical Isolated Yield (%)Reference(s)
4-Chlorotoluene4-MethoxyanilineStrong EDG>95%[16]
4-ChlorotolueneAnilineNeutral90-95%[16]
4-Chlorotoluene4-(Trifluoromethyl)anilineStrong EWG~70-80%[13][17]
2-Chlorotoluene2,6-DimethylanilineSteric Hindrance<10% (with standard catalysts)[11][13]

Note: Yields are representative and highly dependent on the specific catalyst, ligand, base, and solvent system employed.

Conclusion

The synthesis of substituted anilines is a rich field with a diverse toolkit available to the modern chemist.

  • Classical nitroarene reduction remains a cost-effective and scalable option for robust substrates where functional group tolerance is not a primary concern.[1]

  • Modern Buchwald-Hartwig amination offers unparalleled scope and is the method of choice for complex molecules, despite the higher cost of catalysts and ligands.[4][5]

  • Nucleophilic aromatic substitution provides an efficient pathway for specific, electron-deficient aryl systems.[7]

Ultimately, the optimal strategy is determined by a careful analysis of the target molecule's structure. An understanding of the electronic and steric effects of the substituents is paramount. Aniline substrates with electron-donating groups are typically more reactive nucleophiles, leading to higher efficiency in cross-coupling reactions, whereas those with electron-withdrawing groups are less reactive but may be suitable for SNAr. By leveraging the principles and data outlined in this guide, researchers can navigate the synthetic landscape with greater confidence and precision, accelerating the discovery and development of novel chemical entities.

References

  • Maeda, K., Matsubara, R., & Hayashi, M. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters, 23(5), 1530–1534. [Link]

  • Crash Course. (2021, October 28). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38 [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis of the substituted anilines. [Image]. Retrieved from [Link]

  • ChemHelp ASAP. (2020, January 21). synthesis of anilines [Video]. YouTube. [Link]

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. JERAS.
  • Yüksek, H., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-8.
  • Jiang, L., & Yuan, M.-L. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1135–1142. [Link]

  • Svejstrup, T. D., et al. (2018). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. ACS Omega, 3(10), 12949-12956. [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Nowak, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(19), 6593. [Link]

  • DeMarco, A. M., & Kuceski, D. (1992). U.S. Patent No. 5,117,061. U.S.
  • Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1143-1150.
  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. [Image]. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Mukherjee, A. K., et al. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A, 106(20), 5104–5108. [Link]

  • Liu, Y., & Medlin, J. W. (2018). Toward a More Rational Design of the Direct Synthesis of Aniline: A Density Functional Theory Study. ACS Omega, 3(11), 16291-16298. [Link]

  • ChemRxiv. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Preprint].
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Grzybowski, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18218–18228. [Link]

  • Bryson, A. (1960). The Effects of m-Substituents on the pKa Values of Anilines, and on the Stretching Frequencies of the N-H Bonds. Journal of the American Chemical Society, 82(18), 4862-4865. [Link]

  • Sam, B., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic acids. RSC Advances, 14, 28003-28007. [Link]

  • ResearchGate. (n.d.). Buchwald‐Hartwig amination of aryl halides with substituted anilines. [Image]. Retrieved from [Link]

  • Wang, Y., et al. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction. Organic Letters, 21(18), 7244–7248. [Link]

  • YouTube. (2021, April 18). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]

  • National Institutes of Health. (2023). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis, 13(15), 10245-10255. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. Air Force Institute of Technology.
  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Quora. (2022, November 11). What is the difference between aniline and nitroaniline?. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for 4-Chloro-2-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Label - The Criticality of a Rigorous Certificate of Analysis

In the realm of pharmaceutical research and development, the starting materials define the trajectory of a project. 4-Chloro-2-fluoro-5-methoxyaniline is a key building block in the synthesis of various high-value pharmaceutical compounds. Its purity and identity are not mere line items on a specification sheet; they are foundational pillars upon which the integrity, safety, and efficacy of the final drug product are built. A Certificate of Analysis (CoA) is the primary document that attests to the quality of a given batch of this intermediate. However, not all CoAs are created equal.

This guide is designed to empower you, the discerning scientist, to deconstruct and critically evaluate a CoA for 4-Chloro-2-fluoro-5-methoxyaniline. We will move beyond simply reading the results and delve into the causality behind the analytical choices, comparing robust methodologies with less reliable alternatives. This document will provide the technical framework to differentiate a high-quality, well-characterized material from a batch that may introduce unacceptable risks into your research or manufacturing pipeline. Our approach is grounded in the principle that a CoA must function as a self-validating system, where each piece of data corroborates the others to present a cohesive and trustworthy quality profile.

Section 1: Unambiguous Identification - Is It What It Claims to Be?

The first and most fundamental question a CoA must answer is: "Is the material in the container truly 4-Chloro-2-fluoro-5-methoxyaniline?" While a simple melting point can be an initial indicator, it is insufficient for unambiguous identification. A robust CoA will employ multiple spectroscopic techniques, each providing a unique fingerprint of the molecule.

Key Physicochemical Properties:

PropertyExpected ValueSignificance
IUPAC Name 4-chloro-2-fluoro-5-methoxyanilineStandardized chemical name.
CAS Number 1369533-33-3A unique identifier for this specific chemical substance.
Molecular Formula C₇H₇ClFNOConfirms the elemental composition.
Molecular Weight 175.59 g/mol A fundamental property derived from the molecular formula.[1]
Appearance White to off-white crystalline powderA basic physical check for gross contamination.
Comparative Spectroscopic Methodologies

A high-quality supplier will provide data from orthogonal (different and complementary) analytical techniques. Let's compare the standard methods.

Table 1: Comparison of Identification Techniques

TechniquePrincipleWhat It ConfirmsComparison of Alternatives
¹H NMR Measures the resonance of hydrogen nuclei in a magnetic field.The number, connectivity, and chemical environment of all hydrogen atoms.Superior: Provides a detailed structural map. Alternative (Less Ideal): Elemental Analysis confirms the H% but gives no structural information.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.The molecular weight and fragmentation pattern.Superior: Confirms molecular weight to several decimal places (HRMS). Alternative (Less Ideal): Titration can suggest an equivalent weight but is non-specific.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.The presence of key functional groups (e.g., N-H, C-O, C-Cl, C-F).Essential: Provides a unique "fingerprint" of the molecule. Alternative: None that is as rapid and informative for functional groups.
Expert Insights: The Power of Orthogonal Verification

Relying on a single technique is a significant risk. For instance, an isomer of our target compound could have an identical molecular weight (passing a simple MS test) but would exhibit a completely different ¹H NMR spectrum and possess different biological activity. A trustworthy CoA will present concordant data from all three spectroscopic methods, leaving no room for ambiguity.

Section 2: The Litmus Test of Quality - Chromatographic Purity and Impurity Profiling

Purity is arguably the most critical parameter for a pharmaceutical intermediate. Impurities can lead to unwanted side reactions, lower yields, and, most critically, introduce potentially toxic components into the final drug product. The International Council for Harmonisation (ICH) provides stringent guidelines on the reporting, identification, and qualification of impurities in new drug substances.[2][3][4]

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis of non-volatile organic compounds like 4-Chloro-2-fluoro-5-methoxyaniline.[5]

Experimental Protocol: A Robust HPLC Purity Method

A well-designed HPLC method is the heart of a reliable CoA. Here is a detailed, self-validating protocol.

Objective: To separate, detect, and quantify 4-Chloro-2-fluoro-5-methoxyaniline from any process-related impurities or degradation products.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Causality: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like anilines.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Causality: A gradient elution (e.g., starting with high %A and increasing %B over time) is crucial for separating impurities with a wide range of polarities. The formic acid helps to protonate the aniline, leading to sharper peaks and better chromatography.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

    • Causality: Aromatic compounds typically have strong UV absorbance at this wavelength, providing good sensitivity. A photodiode array (PDA) detector is superior as it can provide UV spectra for both the main peak and impurities, aiding in identification.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Inject 10 µL and run the gradient program. Purity is calculated based on the area percent of all peaks detected.

Data Comparison: High-Purity vs. Alternative Product

The difference in quality becomes stark when comparing chromatograms.

Table 2: Comparative HPLC Purity Data

ParameterProduct A (High Purity)Product B (Alternative)Expert Analysis
Purity (Area %) 99.85%98.10%Product B has nearly 20 times the total impurity level of Product A.
Largest Impurity 0.08%0.95%The largest impurity in Product B is above the ICH identification threshold (typically >0.10%), requiring structural elucidation.[3]
Number of Impurities >0.05% 15Product B contains multiple significant impurities, suggesting a less controlled manufacturing process. The ICH reporting threshold is often set at 0.05%.[4]
CoA Provided by Supplier Full chromatogram with peak integration provided.Only the final purity value is stated.A trustworthy supplier provides the raw data for independent verification. A single number without the chromatogram is a red flag.
Workflow Visualization

A logical workflow ensures reproducible and reliable results.

CoA_Validation Purity Chromatographic Purity (e.g., 99.8%) Assay Assay (e.g., 99.6%) Assay->Purity Should be slightly lower than Water Water Content (e.g., 0.1%) Water->Assay Contributes to mass, lowering assay Solvents Residual Solvents (e.g., 0.1%) Solvents->Assay Contributes to mass, lowering assay

Sources

A Senior Application Scientist's Guide to the Structural Validation of 4-Chloro-2-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth, experience-driven approach to the structural validation of 4-Chloro-2-fluoro-5-methoxyaniline, a substituted aniline with potential applications in medicinal chemistry and materials development. As a Senior Application Scientist, my objective is to not only present analytical data but to instill a strategic and critical mindset in approaching structural validation. We will explore the expected spectroscopic fingerprint of our target molecule and contrast it with plausible alternatives, underscoring the causality behind our experimental and interpretative choices.

The Imperative of Unambiguous Identification

Substituted anilines are a cornerstone of many synthetic endeavors.[1] The specific arrangement of chloro, fluoro, and methoxy groups on the aniline ring in 4-Chloro-2-fluoro-5-methoxyaniline dictates its electronic properties, reactivity, and, ultimately, its function in a larger molecular assembly. An erroneous structural assignment can lead to costly and time-consuming setbacks in research and development. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust structural validation.

This guide will focus on a synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will dissect the predicted data for our target compound and compare it with experimental data from structurally related isomers and precursors, demonstrating how subtle differences in structure manifest as distinct spectroscopic signatures.

Strategic Spectroscopic Analysis: A Comparative Approach

A self-validating analytical workflow relies on the convergence of data from multiple, independent techniques. For 4-Chloro-2-fluoro-5-methoxyaniline, we will not only predict its spectral characteristics but also compare them against key isomers and related compounds that could potentially be misidentified.

Compound Structure Rationale for Comparison
4-Chloro-2-fluoro-5-methoxyaniline (Target) 4-Chloro-2-fluoro-5-methoxyanilineThe focus of our validation.
4-Chloro-2-methoxyaniline 4-Chloro-2-methoxyanilineLacks the fluorine atom, allowing us to isolate the effect of the fluoro group on the spectra.
4-Chloro-2-fluoroaniline 4-Chloro-2-fluoroanilineLacks the methoxy group, highlighting the influence of the -OCH3 substituent.
5-Chloro-2-methoxyaniline 5-Chloro-2-methoxyanilineAn isomer that will exhibit distinct aromatic proton and carbon environments in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For our analysis, we will focus on ¹H and ¹³C NMR.

Experimental Protocol: NMR Analysis

A robust NMR experiment begins with meticulous sample preparation.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its inertness.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For complex structures, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning proton and carbon signals unequivocally.

Caption: Workflow for NMR-based structural validation.

¹H NMR Spectral Analysis: A Tale of Two Protons

The aromatic region of the ¹H NMR spectrum is particularly informative for substituted benzenes. For 4-Chloro-2-fluoro-5-methoxyaniline, we expect to see two distinct signals in the aromatic region, corresponding to the two protons on the ring.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Compound H-3 (ppm) H-6 (ppm) -OCH₃ (ppm) -NH₂ (ppm)
4-Chloro-2-fluoro-5-methoxyaniline (Predicted) ~6.8 (d, J ≈ 2 Hz)~6.9 (d, J ≈ 7 Hz)~3.8 (s)~3.7 (br s)
4-Chloro-2-methoxyaniline 6.78 (d, J=2.3 Hz)6.83 (d, J=8.5 Hz)3.85 (s)3.8 (br s)
4-Chloro-2-fluoroaniline 7.0-7.1 (m)6.7-6.8 (m)-3.7 (br s)
5-Chloro-2-methoxyaniline 6.6-6.7 (m)6.9-7.0 (m)3.8 (s)3.8 (br s)

Note: Experimental data for comparison compounds are sourced from spectral databases and may vary slightly based on experimental conditions.

Causality Behind the Chemical Shifts:

  • H-6: In our target molecule, the proton at the 6-position is ortho to the electron-donating amino group and meta to the electron-withdrawing chloro and fluoro groups. The fluorine atom, being ortho to this proton, will exert a significant through-space deshielding effect and will also couple with it, resulting in a doublet with a coupling constant of approximately 7 Hz.

  • H-3: The proton at the 3-position is ortho to both the fluoro and methoxy groups. The fluorine will cause a doublet splitting (J ≈ 2 Hz). Its chemical shift will be influenced by the opposing effects of the electron-donating methoxy group and the electron-withdrawing fluorine.

By comparing the predicted spectrum to that of 4-Chloro-2-methoxyaniline, the key differentiator will be the splitting of the aromatic protons due to the fluorine atom. In the absence of fluorine, these protons would appear as simple doublets or a more complex pattern depending on the coupling between them.

¹³C NMR Spectral Analysis: The Influence of Electronegativity

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Compound C1-NH₂ C2-F C3 C4-Cl C5-OCH₃ C6 -OCH₃
4-Chloro-2-fluoro-5-methoxyaniline (Predicted) ~135 (d)~150 (d, J ≈ 240 Hz)~110~115~145~112~56
4-Chloro-2-methoxyaniline 136.9147.5115.4122.9117.8111.955.7
4-Chloro-2-fluoroaniline 133.2 (d)151.7 (d, J ≈ 243 Hz)116.8 (d)122.1129.5 (d)116.2-

Note: Experimental data for comparison compounds are sourced from spectral databases. 'd' indicates a doublet due to C-F coupling.

Key Interpretive Points:

  • C-F Coupling: The most telling feature in the ¹³C NMR spectrum of our target compound will be the large one-bond coupling constant (¹JCF ≈ 240 Hz) for the carbon directly attached to the fluorine atom (C-2). This is a definitive indicator of a C-F bond. Smaller two- and three-bond C-F couplings will also be observed for C-1 and C-3.

  • Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the electron-donating and -withdrawing nature of the substituents. The carbon bearing the amino group (C-1) and the methoxy group (C-5) will be shielded relative to benzene, while the carbons attached to the electronegative fluorine (C-2) and chlorine (C-4) will be deshielded.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.

  • Sample Preparation: Prepare a dilute solution (1-10 ppm) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into the GC. The instrument will separate the components of the sample based on their boiling points and interactions with the column stationary phase.

  • MS Analysis: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Caption: Workflow for GC-MS based structural analysis.

Interpreting the Mass Spectrum

Predicted Mass Spectrometry Data for 4-Chloro-2-fluoro-5-methoxyaniline

m/z Relative Abundance Interpretation
175/177ModerateMolecular ion ([M]⁺˙) showing the characteristic 3:1 isotopic pattern for one chlorine atom.
160/162HighLoss of a methyl radical (•CH₃) from the methoxy group.
132/134ModerateLoss of a methyl radical followed by loss of carbon monoxide (CO).
140LowLoss of a chlorine atom (•Cl).

Note: Predicted fragmentation is based on common fragmentation pathways for substituted anilines.

Key Fragmentation Pathways:

  • Molecular Ion: The presence of a molecular ion at m/z 175 and an M+2 peak at m/z 177 with an intensity ratio of approximately 3:1 is a strong indication of a compound containing one chlorine atom.[2]

  • Loss of a Methyl Radical: The loss of a methyl radical (15 amu) from the molecular ion to give a fragment at m/z 160/162 is a characteristic fragmentation of methoxy-substituted aromatic compounds. This results in a stable, resonance-stabilized cation.

  • Subsequent Loss of CO: The fragment at m/z 160/162 can then lose a molecule of carbon monoxide (28 amu) to form a fragment at m/z 132/134.

The fragmentation pattern of 4-Chloro-2-methoxyaniline would be similar, but the molecular ion would be at m/z 157/159. The absence of the fluorine atom would also subtly alter the relative abundances of the fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and record the spectrum.

Caption: Workflow for ATR-FTIR analysis.

Characteristic IR Absorptions

Predicted IR Data for 4-Chloro-2-fluoro-5-methoxyaniline

Frequency (cm⁻¹) Intensity Assignment
3400-3500MediumN-H stretching (asymmetric and symmetric)
3000-3100WeakAromatic C-H stretching
2850-2950WeakAliphatic C-H stretching (-OCH₃)
1600-1620StrongN-H bending and C=C stretching
1450-1550MediumAromatic C=C stretching
1200-1300StrongC-N stretching and C-O stretching
1000-1100StrongC-F stretching and C-O stretching
700-850StrongC-Cl stretching and C-H out-of-plane bending

Comparative Insights:

  • N-H Stretch: The presence of two bands in the 3400-3500 cm⁻¹ region is characteristic of a primary amine.

  • C-F and C-Cl Stretches: The C-F and C-Cl stretching vibrations will appear in the fingerprint region. While their exact positions can be difficult to assign definitively without theoretical calculations, their presence is expected. The IR spectrum of 4-Chloro-2-methoxyaniline would lack the C-F stretching band, providing a clear point of differentiation.

Conclusion: A Unified Approach to Structural Certainty

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 185082, 4-chloro-2-fluoro-5-methoxyaniline. Retrieved from [Link].

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7143, 4-chloro-2-methoxyaniline. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 93898, 4-Chloro-2-fluoroaniline. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline. Retrieved from [Link].

  • New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • NMRDB. (n.d.). Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Fluoro-Methoxyaniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the subtleties of aromatic ring reactivity is paramount for the rational design of synthetic pathways. Fluoro-methoxyaniline isomers, key intermediates in the synthesis of pharmaceuticals and agrochemicals, present a fascinating case study in the competitive interplay of substituent effects on an aromatic system.[1][2][3] This guide provides an in-depth comparison of the reactivity of these isomers towards electrophilic aromatic substitution (EAS), grounded in electronic principles and supported by experimental insights.

Theoretical Framework: Unpacking Substituent Effects in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic chemistry, involving the attack of an electrophile on an electron-rich aromatic ring.[4][5] The reaction proceeds via a two-step addition-elimination mechanism, with the initial attack being the rate-determining step as it temporarily disrupts the ring's aromaticity to form a carbocation intermediate known as a sigma complex or arenium ion.[5]

The reactivity and regioselectivity of EAS are profoundly influenced by the substituents already present on the benzene ring.[6] These groups can either activate the ring, making it more reactive than benzene, or deactivate it. They also direct incoming electrophiles to specific positions (ortho, meta, or para). This influence is a combination of two primary electronic phenomena:

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups (e.g., -F, -NO₂) exert a negative inductive effect (-I), pulling electron density away from the ring and deactivating it. Electron-donating groups (e.g., alkyl groups) exert a positive inductive effect (+I).

  • Resonance Effect (Mesomeric Effect, M): This effect is transmitted through the pi (π) system and involves the delocalization of lone pairs or pi electrons. Substituents with lone pairs adjacent to the ring (e.g., -NH₂, -OCH₃, -F) can donate electron density into the ring through resonance, a positive mesomeric effect (+M). This effect is particularly potent at the ortho and para positions.

The overall influence of a substituent is the net result of these competing effects.

The Key Players: -NH₂, -OCH₃, and -F

In fluoro-methoxyaniline, three substituents dictate the reactivity:

  • Amino Group (-NH₂): This is a powerful activating group.[7] Its nitrogen atom is less electronegative than oxygen or fluorine, and its lone pair is readily available for delocalization. The +M effect far outweighs its -I effect, strongly activating the ortho and para positions.[7] Aniline's high reactivity often leads to multiple substitutions, necessitating the use of a protecting group, like an acetyl group, to moderate its activity.[8][9]

  • Methoxy Group (-OCH₃): Also a strong activator and an ortho, para-director.[10] The oxygen's lone pairs participate in resonance (+M effect), enriching the electron density of the ring. Although oxygen is highly electronegative (strong -I effect), its +M effect is dominant, leading to significant activation.[10]

  • Fluoro Group (-F): The fluoro substituent is unique. It is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I). However, like -NH₂ and -OCH₃, it has lone pairs that can be donated via resonance (+M effect). For fluorine, the -I effect is stronger than its +M effect, making it a deactivating group overall. Yet, because the resonance effect still operates, it directs incoming electrophiles to the ortho and para positions. This dual nature often leads to what is described as anomalous reactivity compared to other halogens.[11]

Comparative Reactivity Analysis of Isomers

The reactivity of a specific fluoro-methoxyaniline isomer depends on the positions of the fluoro and methoxy groups relative to the powerfully activating amino group. The directing effects of the three substituents must be considered in concert. The strongest activating group generally dictates the position of substitution.

Let's analyze the predicted reactivity for a common EAS reaction, such as bromination. The amino group is the strongest activator, followed by the methoxy group. Both are ortho, para-directors. The fluoro group is a deactivator but is also an ortho, para-director.

IsomerStructurePredicted Major Monobromination Site(s)Rationale for Reactivity and Regioselectivity
4-Fluoro-2-methoxyaniline 4-Fluoro-2-methoxyanilinePosition 5The -NH₂ group at C1 is the primary director. Its ortho positions are C2 (-OCH₃) and C6. Its para position is C4 (-F). The -OCH₃ at C2 directs ortho (C1, C3) and para (C5). The directing vectors of -NH₂ and -OCH₃ strongly converge on position 5, which is para to the methoxy group and ortho to the amino group. This position is highly activated. A patent for the nitration of a protected form of this isomer shows substitution at the 5-position.[12]
2-Fluoro-4-methoxyaniline 2-Fluoro-4-methoxyanilinePosition 5The -NH₂ group at C1 directs to its open ortho position (C6) and its para position (C4, occupied by -OCH₃). The -OCH₃ at C4 directs to its ortho positions (C3, C5). The fluoro group at C2 deactivates the ring. The most activated positions are C5 and C3, which are ortho to the strong activating -OCH₃ group. Between these, C5 is also meta to the deactivating -F group, making it more favorable than C3, which is ortho to the -F.

General Reactivity Trend:

The overall reactivity of the aniline ring is a function of the sum of the electronic effects. All isomers are highly activated due to the presence of the -NH₂ and -OCH₃ groups. However, subtle differences exist:

  • Most Reactive: Isomers where the open positions for electrophilic attack are strongly activated by both the -NH₂ and -OCH₃ groups and are sterically accessible will be the most reactive. 4-Fluoro-2-methoxyaniline is a prime candidate for high reactivity at its C5 position, which benefits from the directing power of both activating groups.

  • Least Reactive (Relatively): Isomers where the deactivating fluoro group is positioned to exert maximum influence on the most activated sites, or where steric hindrance is a factor, will be comparatively less reactive.

To quantify these effects, chemists often use Hammett constants (σ), which measure the electronic influence of substituents on a reaction center.[13] Electron-donating groups have negative σ values, while electron-withdrawing groups have positive values.[13]

SubstituentHammett Constant (σₚ)Hammett Constant (σₘ)Electronic Effect
-NH₂-0.66-0.16Strongly Electron-Donating
-OCH₃-0.27+0.12Electron-Donating (para), Electron-Withdrawing (meta)
-F+0.06+0.34Weakly Electron-Withdrawing (para), Withdrawing (meta)

Data sourced from Hansch et al. as cited in multiple sources.[13][14][15]

These values confirm that the -NH₂ group is the most powerful electron-donating (activating) group, followed by -OCH₃ at the para position. The fluoro group is deactivating in all positions.

Experimental Validation: Protocol for Regioselective Bromination

The following protocol details a method for the selective monobromination of a fluoro-methoxyaniline isomer. The procedure involves the initial protection of the highly reactive amino group as an acetanilide. This attenuates the activating effect, prevents over-bromination, and ensures a cleaner, more predictable reaction outcome.[8][9][16][17]

Workflow Diagram: Two-Step Bromination of a Fluoro-Methoxyaniline

G cluster_0 Step 1: Protection (Acetylation) cluster_1 Step 2: Bromination & Deprotection A Fluoro-methoxyaniline C Reaction Mixture (Stir at RT) A->C B Acetic Anhydride in Acetic Acid B->C D Quench with Water & Filter C->D E N-acetyl-fluoro- methoxyaniline D->E F N-acetyl Intermediate in Acetic Acid E->F Purified Intermediate H Bromination Reaction F->H G Bromine (Added dropwise at 0°C) G->H I Aqueous Workup H->I J Crude Bromo-acetanilide I->J K Acidic Hydrolysis (HCl, Reflux) J->K L Bromo-fluoro- methoxyaniline K->L

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-fluoro-5-methoxyaniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-fluoro-5-methoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.